Nelfinavir Mesylate
Description
This compound is the mesylate salt form of nelfinavir, a synthetic antiviral agent that selectively binds to and inhibits human immunodeficiency virus (HIV) protease. Nelfinavir has activity against HIV 1 and 2.
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1997 and is indicated for hiv-1 infection and hiv infection and has 8 investigational indications.
See also: Nelfinavir (has active moiety).
Properties
IUPAC Name |
(3S,4aS,8aS)-N-tert-butyl-2-[(2R,3R)-2-hydroxy-3-[(3-hydroxy-2-methylbenzoyl)amino]-4-phenylsulfanylbutyl]-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline-3-carboxamide;methanesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H45N3O4S.CH4O3S/c1-21-25(15-10-16-28(21)36)30(38)33-26(20-40-24-13-6-5-7-14-24)29(37)19-35-18-23-12-9-8-11-22(23)17-27(35)31(39)34-32(2,3)4;1-5(2,3)4/h5-7,10,13-16,22-23,26-27,29,36-37H,8-9,11-12,17-20H2,1-4H3,(H,33,38)(H,34,39);1H3,(H,2,3,4)/t22-,23+,26-,27-,29+;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQHXCOAXSHGTIA-SKXNDZRYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1O)C(=O)NC(CSC2=CC=CC=C2)C(CN3CC4CCCCC4CC3C(=O)NC(C)(C)C)O.CS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC=C1O)C(=O)N[C@@H](CSC2=CC=CC=C2)[C@@H](CN3C[C@H]4CCCC[C@H]4C[C@H]3C(=O)NC(C)(C)C)O.CS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H49N3O7S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
159989-64-7 (Parent) | |
| Record name | Nelfinavir Mesylate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0159989658 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
663.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
In water, 4,500 mg/L at 25 °C, Solubility (mg/g): 70 in glycerin; >100 in propylene glycol; >200 in PEG 400, Very soluble in methanol, ethanol, and acetonitrile. Practically insoluble in soybean oil, mineral oil. | |
| Record name | NELFINAVIR MESYLATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7159 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White to off-white amorphous powder | |
CAS No. |
159989-65-8 | |
| Record name | Nelfinavir mesylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=159989-65-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nelfinavir Mesylate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0159989658 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nelfinavir Methanesulfonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | NELFINAVIR MESYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/98D603VP8V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | NELFINAVIR MESYLATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7159 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Nelfinavir Mesylate, an HIV-1 protease inhibitor, has demonstrated significant anti-cancer properties through its multifaceted modulation of the ubiquitin-proteasome system (UPS). This technical guide provides an in-depth analysis of the mechanisms by which Nelfinavir impacts the UPS, leading to downstream effects on critical cellular signaling pathways. The document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the molecular interactions and experimental workflows.
Introduction to the Ubiquitin-Proteasome System
The ubiquitin-proteasome system is a critical cellular machinery responsible for the degradation of the majority of intracellular proteins, thereby regulating a host of cellular processes including signal transduction, cell cycle control, and apoptosis. The system operates through a two-step process: the tagging of substrate proteins with a polyubiquitin chain, and the subsequent recognition and degradation of the tagged protein by the 26S proteasome complex. The 26S proteasome is composed of a 20S catalytic core and a 19S regulatory particle. The 20S core possesses three distinct proteolytic activities: chymotrypsin-like, trypsin-like, and caspase-like.
Nelfinavir's Impact on the Ubiquitin-Proteasome System
Nelfinavir directly inhibits the chymotrypsin-like activity of both the 26S and 20S proteasomes. This inhibition leads to the accumulation of polyubiquitinated proteins within the cell, a hallmark of proteasome dysfunction. More recently, Nelfinavir has been shown to inhibit the aspartic protease DDI2, which is responsible for the proteolytic activation of the transcription factor NFE2L1 (also known as Nrf1). NFE2L1 is a key regulator of proteasome subunit gene expression, and its inhibition by Nelfinavir disrupts the "bounce-back" response that can lead to resistance to proteasome inhibitors.
Quantitative Data on Proteasome Inhibition
The inhibitory effect of Nelfinavir on the chymotrypsin-like activity of the proteasome has been quantified in various studies. The half-maximal inhibitory concentration (IC50) is a key metric for evaluating the potency of an inhibitor.
| Parameter | Value | Cell Line/System | Reference |
| IC50 (Chymotrypsin-like activity) | ~3 µM | HepG2 cells | |
| Inhibition at 4 µM | 50% | Purified 20S proteasome | |
| Inhibition at 5 µM | 40% | MM cells | |
| Inhibition at 5 µM | 30% | SQ20B cells |
Downstream Signaling Pathways Modulated by Nelfinavir
The inhibition of the ubiquitin-proteasome system by Nelfinavir triggers a cascade of downstream signaling events, most notably the Unfolded Protein Response (UPR) and the modulation of the PI3K/Akt signaling pathway.
Induction of the Unfolded Protein Response (UPR)
The accumulation of misfolded and polyubiquitinated proteins due to proteasome inhibition leads to endoplasmic reticulum (ER) stress and the activation of the UPR. Nelfinavir has been shown to induce all three branches of the UPR, initiated by the sensors PERK, IRE1α, and ATF6.
The PERK branch is particularly well-characterized in the context of Nelfinavir treatment. Activation of PERK leads to the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α), which in turn promotes the translation of Activating Transcription Factor 4 (ATF4). ATF4 then upregulates the expression of pro-apoptotic factors such as C/EBP homologous protein (CHOP).
dot
Caption: Nelfinavir-induced UPR signaling cascade.
Modulation of the PI3K/Akt Signaling Pathway
Nelfinavir has been shown to inhibit the phosphorylation of Akt, a key pro-survival kinase. This effect is, at least in part, a consequence of UPR induction. The UPR-induced protein GADD34 forms a complex with Protein Phosphatase 1 (PP1), which can then dephosphorylate and inactivate Akt.
dot
Caption: Nelfinavir-mediated dephosphorylation of Akt.
Inhibition of the DDI2-NFE2L1 Pathway
A more recently elucidated mechanism involves Nelfinavir's inhibition of the aspartic protease DDI2. DDI2 is responsible for the cleavage and activation of the transcription factor NFE2L1, which upregulates the expression of proteasome subunits in response to proteasome inhibition. By inhibiting DDI2, Nelfinavir prevents this compensatory "bounce-back" mechanism, thus enhancing the efficacy of proteasome inhibition.
dot
Caption: Inhibition of the DDI2-NFE2L1 bounce-back mechanism.
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the effects of Nelfinavir on the ubiquitin-proteasome system.
Proteasome Activity Assay (Proteasome-Glo™)
This assay measures the chymotrypsin-like, trypsin-like, and caspase-like activities of the proteasome in cell lysates.
Materials:
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Proteasome-Glo™ Cell-Based Assay Kit (Promega)
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This compound
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Cell culture medium
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White-walled 96-well plates
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Luminometer
Protocol:
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Seed cells in a white-walled 96-well plate and allow them to adhere overnight.
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Treat cells with varying concentrations of this compound (e.g., 0.1 µM to 50 µM) for the desired time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
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Equilibrate the plate to room temperature.
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Prepare the Proteasome-Glo™ Reagent according to the manufacturer's instructions.
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Add an equal volume of the Proteasome-Glo™ Reagent to each well.
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Mix the contents on a plate shaker for 2 minutes at room temperature.
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Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.
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Measure the luminescence using a plate-reading luminometer.
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Normalize the data to cell viability (e.g., using a CellTiter-Glo® assay).
Immunoblotting for Ubiquitinated Proteins and Signaling Molecules
This protocol is used to detect the accumulation of ubiquitinated proteins and changes in the phosphorylation status of key signaling proteins.
Materials:
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Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
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Protein assay kit (e.g., BCA assay)
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SDS-PAGE gels
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PVDF membranes
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Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
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Primary antibodies (e.g., anti-ubiquitin, anti-p-PERK, anti-PERK, anti-p-eIF2α, anti-eIF2α, anti-ATF4, anti-CHOP, anti-p-Akt, anti-Akt, anti-GAPDH)
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HRP-conjugated secondary antibodies
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Chemiluminescent substrate
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Imaging system
Protocol:
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Treat cells with this compound as described above.
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Lyse the cells in ice-cold lysis buffer.
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Determine the protein concentration of the lysates.
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Denature equal amounts of protein by boiling in Laemmli sample buffer.
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Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
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Block the membrane in blocking buffer for 1 hour at room temperature.
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Incubate the membrane with the primary antibody overnight at 4°C.
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Wash the membrane with TBST.
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Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
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Wash the membrane with TBST.
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Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
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Quantify the band intensities and normalize to a loading control (e.g., GAPDH).
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for investigating the effects of Nelfinavir on the ubiquitin-proteasome system.
dot
Caption: General experimental workflow.
Conclusion
This compound modulates the ubiquitin-proteasome system through direct inhibition of proteasomal chymotrypsin-like activity and by disrupting the DDI2-NFE2L1-mediated compensatory pathway. These actions lead to ER stress, induction of the UPR, and inhibition of pro-survival signaling pathways such as the PI3K/Akt pathway. This in-depth understanding of Nelfinavir's mechanism of action provides a strong rationale for its continued investigation and development as a potential anti-cancer therapeutic, particularly in combination with other proteasome inhibitors. The experimental protocols and workflows detailed in this guide offer a framework for researchers to further explore the therapeutic potential of Nelfinavir.
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Nelfinavir, marketed under the brand name Viracept, is a potent human immunodeficiency virus (HIV) protease inhibitor that has been a cornerstone of highly active antiretroviral therapy (HAART). This technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of nelfinavir. It details the preclinical and clinical data, outlines key experimental protocols, and visualizes the critical pathways and processes involved in its development and therapeutic effect.
Introduction: The Dawn of a New Antiretroviral Class
The discovery of HIV as the causative agent of Acquired Immunodeficiency Syndrome (AIDS) spurred an intensive search for effective antiviral therapies. A critical target in the HIV life cycle is the viral protease, an enzyme essential for the maturation of new, infectious virions. Nelfinavir emerged from this research as a non-peptidic protease inhibitor, a significant advancement over its predecessors.[1] Developed by Agouron Pharmaceuticals, it was patented in 1992 and received FDA approval in March 1997, becoming the twelfth approved antiretroviral drug.[2][3]
Mechanism of Action: Halting Viral Maturation
Nelfinavir is a competitive inhibitor of both HIV-1 and HIV-2 proteases.[2] The HIV protease is an aspartate protease responsible for cleaving the viral Gag and Gag-Pol polyproteins into functional structural proteins and enzymes.[4] Nelfinavir is designed to mimic the transition state of the natural substrate of the protease. It binds tightly to the active site of the enzyme with a high affinity (Ki = 2 nM), but the presence of a hydroxyl group in its structure prevents it from being cleaved.[2] This blockage prevents the processing of viral polyproteins, resulting in the production of immature, non-infectious viral particles, thereby halting the replication cycle.[4][5]
Preclinical Development and In Vitro Activity
The development of nelfinavir was guided by structure-based drug design, utilizing X-ray crystallography of the HIV protease.[1] Preclinical studies demonstrated its potent antiviral activity against various laboratory and clinical strains of HIV-1.
Quantitative In Vitro Data
The following tables summarize the key quantitative data from in vitro studies.
| Parameter | Value | Cell Line/Assay Condition | Reference |
| IC50 | 0.44 ± 0.03 µM | Yeast expressing L. major Ddi1 ortholog | [6] |
| EC50 | 1.13 µM | SARS-CoV-2 infected Vero E6 cells | [7] |
| EC50 | 0.02 µM | Wild-type HIV-1 in MT-4 cells | [8] |
| EC95 | 7 - 196 nM | In vitro against various HIV strains | [9] |
| CC50 | 24.32 µM | Vero E6 cells | [7] |
| Ki | 2 nM | HIV-1 Protease | [2] |
| Selectivity Index (SI) | 21.52 | SARS-CoV-2 in Vero E6 cells | [7] |
Table 1: In Vitro Antiviral Activity and Cytotoxicity of Nelfinavir
Pharmacokinetics
Nelfinavir is orally bioavailable, and its absorption is significantly enhanced when taken with food.[10] It is extensively bound to plasma proteins (>98%).[4]
Pharmacokinetic Parameters
| Parameter | Value | Population/Condition | Reference |
| Bioavailability | 20% - 80% | Humans | [10] |
| Tmax (Time to Peak Concentration) | 2.5 - 3 hours | HIV-infected patients (500 or 750 mg TID) | [11] |
| Cmax (Peak Plasma Concentration) | 3 - 4 µg/mL | HIV-infected patients (750 mg TID) | [10] |
| Half-life (t1/2) | 3.5 - 5 hours | Humans | [4] |
| Apparent Volume of Distribution (Vd/F) | 2 - 7 L/kg | Humans | [4] |
| Oral Clearance (CL/F) | 26 - 61 L/h | Humans (multiple doses) | [12] |
| AUC0–12 h | 25.76 µg h−1 ml−1 | Pregnant women (third trimester) | [13] |
| AUC0–12 h | 32.49 µg h−1 ml−1 | Non-pregnant women | [13] |
Table 2: Pharmacokinetic Properties of Nelfinavir
Nelfinavir is primarily metabolized in the liver by the cytochrome P450 isoenzymes, predominantly CYP3A and to a lesser extent CYP2C19.[4][12] This metabolic pathway is a source of potential drug-drug interactions.
Clinical Development and Efficacy
Nelfinavir underwent extensive clinical evaluation in Phase I, II, and III trials, demonstrating its efficacy and safety in both adult and pediatric HIV-infected populations.
Key Clinical Trial Results
In combination with nucleoside reverse transcriptase inhibitors (NRTIs) like zidovudine and lamivudine, nelfinavir has shown significant clinical efficacy.[14][15]
| Endpoint | Result | Study Details | Reference |
| Viral Load Reduction | ~2 log10 copies/mL (median) | 750 mg TID with zidovudine and lamivudine | [15] |
| Undetectable Viral Load (<400 copies/mL) | 50% - 75% of patients | After 12 months of treatment | [15] |
| CD4+ Cell Count Increase | ~200 cells/mm³ (mean) | After 12 months of therapy | [15] |
Table 3: Summary of Efficacy Data from Clinical Trials
The most common adverse event reported in clinical trials was mild to moderate diarrhea, occurring in 12-20% of patients.[15]
Off-Target Effects: Anti-Cancer Properties
Interestingly, subsequent research has revealed that nelfinavir possesses anti-cancer properties.[16] This is attributed to its ability to inhibit the PI3K/Akt/mTOR signaling pathway and induce endoplasmic reticulum (ER) stress, leading to apoptosis in cancer cells.[3][16]
Detailed Experimental Protocols
HIV-1 Protease Inhibition Assay (Fluorometric)
This assay measures the ability of a compound to inhibit the cleavage of a synthetic peptide substrate by recombinant HIV-1 protease.
-
Reagent Preparation:
-
Prepare HIV-1 Protease solution by diluting the enzyme in the provided assay buffer.
-
Prepare the fluorogenic substrate solution by diluting the substrate in the assay buffer.
-
Prepare a positive inhibitor control (e.g., Pepstatin A) and test compound solutions in a suitable solvent (e.g., DMSO).
-
-
Assay Procedure:
-
Add the HIV-1 Protease solution to the wells of a microplate.
-
Add the test compounds and controls to their respective wells.
-
Incubate for a short period to allow for inhibitor binding.
-
Initiate the reaction by adding the substrate solution to all wells.
-
-
Measurement:
-
Measure the fluorescence intensity at an excitation/emission of 330/450 nm in kinetic mode for 1-3 hours at 37°C.
-
The rate of increase in fluorescence is proportional to the protease activity.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the enzyme control.
-
Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
-
Cell-Based Antiviral Activity Assay (Reporter Gene Assay)
This assay quantifies the inhibition of HIV-1 replication in a cell-based system using a reporter gene (e.g., luciferase or β-galactosidase) under the control of the HIV-1 LTR promoter.
-
Cell Culture:
-
Maintain a suitable cell line (e.g., TZM-bl cells, which express CD4, CXCR4, and CCR5 and contain an integrated HIV-1 LTR-driven reporter gene) in appropriate culture medium.
-
-
Assay Procedure:
-
Seed the cells in a 96-well plate and incubate overnight.
-
Prepare serial dilutions of the test compound.
-
Pre-treat the cells with the compound dilutions for 1-2 hours.
-
Infect the cells with a known amount of HIV-1.
-
Incubate for 48-72 hours.
-
-
Measurement:
-
Lyse the cells and measure the reporter gene activity (e.g., luminescence for luciferase) using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of viral replication for each compound concentration compared to the virus control (no compound).
-
Determine the EC50 (50% effective concentration) from the dose-response curve.
-
Cytotoxicity Assay (MTT Assay)
This colorimetric assay assesses the effect of a compound on cell viability.
-
Cell Culture:
-
Seed cells in a 96-well plate at a predetermined density and incubate overnight.
-
-
Assay Procedure:
-
Treat the cells with serial dilutions of the test compound.
-
Incubate for a period equivalent to the antiviral assay (e.g., 48-72 hours).
-
-
Measurement:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce MTT to a purple formazan product.
-
Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of ~570 nm.
-
-
Data Analysis:
-
Calculate the percentage of cytotoxicity for each compound concentration relative to the untreated cell control.
-
Determine the CC50 (50% cytotoxic concentration) from the dose-response curve.
-
Conclusion
Nelfinavir represents a significant achievement in rational drug design and has played a crucial role in the management of HIV infection. Its development as a non-peptidic protease inhibitor with favorable pharmacokinetic properties paved the way for more effective and durable antiretroviral regimens. The continued study of nelfinavir, including its unexpected anti-cancer properties, underscores the importance of ongoing research into the multifaceted activities of established therapeutic agents. This guide provides a foundational technical overview for professionals in the field of drug discovery and development, highlighting the key data and methodologies that contributed to the success of nelfinavir as an antiretroviral agent.
References
- 1. NFV, an HIV-1 protease inhibitor, induces growth arrest, reduced Akt signalling, apoptosis and docetaxel sensitisation in NSCLC cell lines [escholarship.org]
- 2. Protocol for a mammalian cell-based assay for monitoring the HIV-1 protease activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The HIV Protease Inhibitor Nelfinavir Downregulates Akt Phosphorylation by Inhibiting Proteasomal Activity and Inducing the Unfolded Protein Response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Drug-Screening Strategies for Inhibition of Virus-Induced Neuronal Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
- 8. selleckchem.com [selleckchem.com]
- 9. The HIV protease and PI3K/Akt inhibitor nelfinavir does not improve the curative effect of fractionated irradiation in PC-3 prostate cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. A Population Pharmacokinetic Analysis of Nelfinavir Mesylate in Human Immunodeficiency Virus-Infected Patients Enrolled in a Phase III Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 12. go.drugbank.com [go.drugbank.com]
- 13. Pharmacokinetics of nelfinavir in HIV-1-infected pregnant and nonpregnant women - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. Nelfinavir, a new protease inhibitor: early clinical results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nelfinavir, a human immunodeficiency virus (HIV) protease inhibitor, has demonstrated significant anti-neoplastic properties, largely attributed to its ability to induce endoplasmic reticulum (ER) stress and trigger the Unfolded Protein Response (UPR).[1][2] This technical guide provides an in-depth analysis of the molecular mechanisms through which Nelfinavir modulates these critical cellular pathways. It consolidates quantitative data from various studies, details key experimental protocols, and presents visual diagrams of the signaling cascades and experimental workflows. The information herein is intended to serve as a comprehensive resource for researchers and professionals in the field of drug development and cancer biology.
Introduction to Nelfinavir and ER Stress
Nelfinavir Mesylate (brand name Viracept) is an orally bioavailable drug approved by the Food and Drug Administration (FDA) for the treatment of HIV infections.[3][4] Beyond its antiviral activity, a growing body of evidence has highlighted its potential for repurposing as an anti-cancer agent.[1] The primary off-target mechanism contributing to its anti-cancer effects is the induction of ER stress.[1][4]
The ER is a vital organelle responsible for the synthesis, folding, and modification of a significant portion of the cellular proteome. Various physiological and pathological conditions can disrupt the ER's protein-folding capacity, leading to an accumulation of unfolded or misfolded proteins—a state known as ER stress.[5][6] To cope with this stress, cells activate a complex signaling network called the Unfolded Protein Response (UPR).[7][8] The UPR aims to restore ER homeostasis but can trigger apoptosis if the stress is prolonged or severe.[6] Nelfinavir exploits this mechanism, pushing cancer cells towards apoptosis by inducing a state of chronic ER stress.[4]
Molecular Mechanism of Nelfinavir-Induced ER Stress and UPR
Nelfinavir induces ER stress through multiple actions, primarily by disrupting cellular proteostasis. It has been shown to inhibit the function of proteasomes and molecular chaperones like heat-shock protein 90 (HSP90).[3][9] This dual inhibition leads to the accumulation of unfolded proteins within the ER, thereby activating the UPR.[9] The UPR is mediated by three canonical ER-transmembrane sensors: PERK, IRE1, and ATF6.
The PERK-eIF2α-ATF4 Pathway
Upon ER stress, PKR-like endoplasmic reticulum kinase (PERK) is activated. This leads to the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α), which in turn attenuates global protein synthesis to reduce the protein load on the ER.[10] Paradoxically, phosphorylated eIF2α selectively promotes the translation of Activating Transcription Factor 4 (ATF4) mRNA.[11] ATF4 then upregulates genes involved in amino acid metabolism, autophagy, and, importantly, the pro-apoptotic transcription factor CHOP (C/EBP homologous protein).[2][10]
Interestingly, some studies suggest Nelfinavir triggers a robust Integrated Stress Response (ISR) characterized by strong eIF2α phosphorylation and ATF4 expression, which can be independent of PERK activation.[11] This suggests Nelfinavir may modulate the ISR by inhibiting the constitutive dephosphorylation of eIF2α, thus bypassing the need for direct activation of eIF2α kinases.[11]
The IRE1-XBP1 Pathway
Inositol-requiring enzyme 1 (IRE1) is another key UPR sensor. When activated, its endoribonuclease domain catalyzes the unconventional splicing of X-box binding protein 1 (XBP1) mRNA.[12] This spliced XBP1 (XBP1s) is a potent transcription factor that upregulates genes involved in ER-associated degradation (ERAD) and protein folding.[2] The analysis of XBP1 splicing is considered a highly sensitive and specific marker for Nelfinavir-induced ER stress.[12]
The ATF6 Pathway
Activating Transcription Factor 6 (ATF6) is the third arm of the UPR. Under ER stress, ATF6 translocates to the Golgi apparatus, where it is cleaved by site-1 and site-2 proteases (S1P and S2P) to release its active cytosolic fragment.[13] This fragment then moves to the nucleus to activate the transcription of ER chaperones like GRP78 (glucose-regulated protein 78) and GRP94.[7] Some research indicates that Nelfinavir may inhibit the regulated intramembrane proteolysis of ATF6, leading to an accumulation of its unprocessed precursor form.[13]
The collective activation of these pathways by Nelfinavir results in a cellular state where the pro-survival and pro-apoptotic signals of the UPR are in conflict. In many cancer cell types, the sustained ER stress induced by Nelfinavir tips the balance towards apoptosis, characterized by the upregulation of CHOP and the cleavage of executioner caspases.[2][10]
Quantitative Data on Nelfinavir's Effects
The following tables summarize quantitative data from various studies investigating the effects of Nelfinavir on cancer cells.
Table 1: Effect of Nelfinavir on Cancer Cell Viability and Apoptosis
| Cell Line(s) | Cancer Type | Nelfinavir Concentration | Effect | Citation(s) |
| 769-P, 786-O, Caki-2 | Renal Cancer | 5-20 µM | Dose-dependent inhibition of cell growth and apoptosis induction. | [3][9] |
| Various | NCI60 Panel | Mean GI50 of 5.2 µM | Broad-spectrum inhibition of proliferation. | [4] |
| T24, UM-UC-3 | Bladder Cancer | 10-20 µM (with Ritonavir) | Synergistic inhibition of cell growth and robust apoptosis induction. | [14] |
| PEO1 | High-Grade Serous Ovarian Cancer | 5-10 µM | Time- and concentration-dependent cytotoxicity. | [10] |
| 5r219 | Kaposi's Sarcoma | >10 µM | Inhibition of viral genome copy number. | [15] |
Table 2: Upregulation of ER Stress and UPR Markers by Nelfinavir
| Cell Line(s) | Cancer Type | Nelfinavir Treatment | Marker(s) Upregulated | Citation(s) |
| 769-P, 786-O, Caki-2 | Renal Cancer | 5-20 µM for 48h | GRP78, ERO1-Lα, ERp44, DR4, DR5 | [3][9] |
| PEO1 | High-Grade Serous Ovarian Cancer | 10 µM | GRP78, IRE1α, ATF4, CHOP | [10] |
| Multiple Myeloma | Multiple Myeloma | Not specified | CHOP, ATF4 | [2] |
| NSCLC Xenograft | Non-Small Cell Lung Cancer | In vivo (with Bortezomib) | GRP78, CHOP, p-eIF2α, XBP-1 | [2] |
| 5r219 | Kaposi's Sarcoma | 20 µM for 72h or 1 mM for 5 min | CHOP, Trib3 RNA | [15] |
Detailed Experimental Protocols
This section outlines common methodologies used to assess Nelfinavir's impact on ER stress and the UPR.
Cell Culture and Drug Treatment
-
Cell Lines: Various human cancer cell lines are used, such as renal cancer (769-P, 786-O), bladder cancer (T24, UM-UC-3), and ovarian cancer (PEO1).[3][10][14]
-
Culture Conditions: Cells are typically maintained in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin at 37°C in a 5% CO2 incubator.
-
Nelfinavir Treatment: this compound is dissolved in DMSO to create a stock solution. Cells are treated with varying concentrations of Nelfinavir (typically ranging from 5 to 20 µM) for specified time periods (e.g., 24, 48, or 72 hours).[9]
Western Blotting
-
Purpose: To detect and quantify the expression levels of key UPR-related proteins.
-
Protocol:
-
After treatment, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein concentration is determined using a BCA assay.
-
Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
The membrane is incubated overnight at 4°C with primary antibodies against proteins of interest (e.g., GRP78, CHOP, ATF4, p-eIF2α, IRE1α, cleaved caspase-7, actin).[9][10]
-
After washing, the membrane is incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Actin or tubulin is used as a loading control.[9]
-
Cell Viability (MTS) Assay
-
Purpose: To measure the cytotoxic effect of Nelfinavir.
-
Protocol:
-
Cells are seeded in 96-well plates and allowed to attach overnight.
-
Cells are treated with Nelfinavir for the desired duration (e.g., 24-72 hours).
-
MTS reagent is added to each well and incubated for 1-4 hours at 37°C.
-
The absorbance is measured at 490 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.[9]
-
Apoptosis (Annexin-V) Assay
-
Purpose: To quantify the percentage of apoptotic cells.
-
Protocol:
-
Cells are treated with Nelfinavir as required.
-
Both floating and adherent cells are collected and washed with cold PBS.
-
Cells are resuspended in Annexin-V binding buffer.
-
FITC-conjugated Annexin-V and a viability dye like 7-AAD or Propidium Iodide are added.[9]
-
After a 15-minute incubation in the dark, the cells are analyzed by flow cytometry. The percentage of early (Annexin-V+/7-AAD-) and late (Annexin-V+/7-AAD+) apoptotic cells is determined.[9][14]
-
RT-PCR for XBP1 Splicing
-
Purpose: To specifically detect the activation of the IRE1 pathway.[12]
-
Protocol:
-
Total RNA is extracted from Nelfinavir-treated and control cells.
-
cDNA is synthesized using a reverse transcriptase kit.
-
PCR is performed using primers that flank the splice site of XBP1 mRNA.
-
The PCR products are resolved on an agarose gel. The unspliced XBP1 mRNA will yield a larger PCR product than the spliced form (which has a 26-nucleotide intron removed). The presence of the smaller band is indicative of IRE1 activation.[12]
-
Visualization of Pathways and Workflows
The following diagrams were generated using Graphviz (DOT language) to illustrate the key mechanisms and processes.
References
- 1. researchgate.net [researchgate.net]
- 2. The Anti-Cancer Properties of the HIV Protease Inhibitor Nelfinavir - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ar.iiarjournals.org [ar.iiarjournals.org]
- 4. Nelfinavir, A lead HIV protease inhibitor, is a broad-spectrum, anticancer agent that induces endoplasmic reticulum stress, autophagy, and apoptosis in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. Advances in Endoplasmic Reticulum Stress Research—Insights from the Special Issue “Endoplasmic Reticulum Stress and Apoptosis” [mdpi.com]
- 7. Insights into the Activation of Unfolded Protein Response Mechanism during Coronavirus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Nelfinavir Induces Endoplasmic Reticulum Stress and Sensitizes Renal Cancer Cells to TRAIL | Anticancer Research [ar.iiarjournals.org]
- 10. Nelfinavir Induces Cytotoxicity towards High-Grade Serous Ovarian Cancer Cells, Involving Induction of the Unfolded Protein Response, Modulation of Protein Synthesis, DNA Damage, Lysosomal Impairment, and Potentiation of Toxicity Caused by Proteasome Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. Analysis of nelfinavir-induced endoplasmic reticulum stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Nelfinavir inhibits regulated intramembrane proteolysis of sterol regulatory element binding protein-1 and activating transcription factor 6 in castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Nelfinavir and Ritonavir Kill Bladder Cancer Cells Synergistically by Inducing Endoplasmic Reticulum Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Nelfinavir Inhibition of Kaposi’s sarcoma-associated herpesvirus protein expression and capsid assembly - PMC [pmc.ncbi.nlm.nih.gov]
For Immediate Release
This technical guide provides an in-depth exploration of the repurposed HIV protease inhibitor, nelfinavir, and its promising potential in sensitizing cancer cells to ferroptosis, a novel form of regulated cell death. This document is intended for researchers, scientists, and drug development professionals actively engaged in the field of oncology. Herein, we dissect the molecular mechanisms, present key quantitative data, detail experimental protocols, and visualize the intricate signaling pathways involved in nelfinavir-induced ferroptosis.
Introduction: The Convergence of an Antiviral and a Novel Cell Death Pathway
Ferroptosis is an iron-dependent form of programmed cell death characterized by the lethal accumulation of lipid peroxides.[1][2] Unlike apoptosis, it is a distinct cell death modality that presents a unique therapeutic window for targeting cancer cells, particularly those resistant to conventional therapies. Nelfinavir, an FDA-approved drug for the treatment of HIV, has demonstrated potent anti-cancer properties.[2] Emerging research, particularly in hepatocellular carcinoma (HCC), has illuminated a novel mechanism of action for nelfinavir: the induction of endoplasmic reticulum (ER) stress, which subsequently sensitizes cancer cells to ferroptosis.[1][2][3] This guide will provide a comprehensive overview of the scientific evidence supporting this exciting development.
The Core Mechanism: ER Stress as the Initiator of Ferroptotic Cell Death
The central tenet of nelfinavir's pro-ferroptotic activity lies in its ability to induce ER stress.[1][2][3] The ER is a critical organelle for protein folding and cellular homeostasis. Nelfinavir's interference with these processes triggers the Unfolded Protein Response (UPR), a complex signaling network. This sustained ER stress becomes the launching pad for a cascade of events that culminate in ferroptosis.
Downregulation of the GPX4/GSH Axis: The Key to Lipid Peroxidation
A primary consequence of nelfinavir-induced ER stress is the downregulation of the Glutathione Peroxidase 4 (GPX4) and glutathione (GSH) antioxidant system.[1][2] GPX4 is the master regulator of ferroptosis, responsible for detoxifying lipid peroxides.[1] By reducing the levels of GPX4 and the essential cofactor GSH, nelfinavir effectively dismantles the cell's primary defense against lipid peroxidation, leading to their uncontrolled accumulation and subsequent cell death.
Upregulation of the NRF2/HO-1 Axis: A Double-Edged Sword
In response to the oxidative insult caused by ER stress and lipid peroxidation, cancer cells activate the Nuclear factor erythroid 2-related factor 2 (NRF2)/Heme Oxygenase-1 (HO-1) pathway, a key regulator of the antioxidant response.[1] However, in the context of nelfinavir treatment, this protective response appears to be insufficient to counteract the overwhelming oxidative stress, and paradoxically may even contribute to the ferroptotic demise.
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies investigating nelfinavir's effect on cancer cells, providing a clear comparison of its efficacy and molecular impact across different models.
| Table 1: In Vitro Cytotoxicity of Nelfinavir | ||
| Cell Line | Cancer Type | IC50 (µM) |
| Hepa1-6 | Hepatocellular Carcinoma | Not explicitly stated, but significant cell death observed at 20-40 µM |
| HepG2 | Hepatocellular Carcinoma | Not explicitly stated, but significant cell death observed at 20-40 µM |
| A549 | Lung Adenocarcinoma | Significant inhibition of proliferation at 10 µM |
| PC9 | Lung Adenocarcinoma | Significant inhibition of proliferation at 10 µM |
| PEO1 | High-Grade Serous Ovarian Cancer | Dose-dependent reduction in cell number and viability (5-30 µM) |
| PEO4 | High-Grade Serous Ovarian Cancer | Dose-dependent reduction in cell number and viability (5-30 µM) |
| MCF7 | Breast Cancer | Significant glutathione reduction at 6 µg/ml (~10.6 µM) |
| MDA-MB-435 | Breast Cancer | Significant glutathione reduction at 6 µg/ml (~10.6 µM) |
| Table 2: In Vivo Efficacy of Nelfinavir | |||
| Cancer Model | Treatment | Dosage | Outcome |
| Hepatocellular Carcinoma (Hepa1-6 xenograft) | Nelfinavir | 50 mg/kg/day (i.p.) | Significant suppression of tumor growth |
| Hepatocellular Carcinoma (Hepa1-6 xenograft) | Nelfinavir + Sorafenib | 50 mg/kg/day (i.p.) + 30 mg/kg/day | More pronounced suppression of tumor growth compared to single agents |
| Table 3: Modulation of Key Ferroptosis and ER Stress Markers by Nelfinavir | ||||
| Marker | Cell Line(s) | Treatment Concentration | Duration | Effect |
| GPX4 | Hepa1-6, HepG2 | 40 µM | 48h | Downregulation |
| GSH | MCF7, MDA-MB-435 | 6 µg/ml (~10.6 µM) | 5h | Reduction |
| NRF2 | Hepa1-6, HepG2 | 40 µM | 48h | Upregulation |
| HO-1 | Hepa1-6, HepG2 | 40 µM | 48h | Upregulation |
| GRP78 | PEO1, PEO4 | 5-30 µM | 72h | Upregulation |
| CHOP | PEO1, PEO4 | 5-30 µM | 72h | Upregulation |
| ATF4 | PEO1 | 20 µM | 72h | Upregulation |
| IRE1α | PEO1 | 20 µM | 72h | Upregulation |
| Lipid ROS | Hepa1-6, HepG2 | 40 µM | 48h | Increase |
Signaling Pathways and Experimental Workflows
To visually represent the complex molecular interactions and experimental procedures, the following diagrams have been generated using the DOT language.
Caption: Nelfinavir-induced ER stress triggers ferroptosis.
Caption: Workflow for nelfinavir-induced ferroptosis studies.
Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to replicate and build upon these findings.
Cell Viability Assay (CCK-8)
This protocol is adapted for determining the cytotoxic effects of nelfinavir on cancer cell lines.
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Nelfinavir Treatment:
-
Prepare a stock solution of nelfinavir in DMSO.
-
Dilute the nelfinavir stock solution in culture medium to achieve the desired final concentrations (e.g., 0, 5, 10, 20, 40, 60 µM). The final DMSO concentration should be less than 0.1%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of nelfinavir. Include a vehicle control (medium with DMSO).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
CCK-8 Reagent Addition and Incubation:
-
Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.
-
Incubate the plate for 1-4 hours at 37°C. The incubation time will depend on the cell type and density.
-
-
Absorbance Measurement:
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
-
Lipid Peroxidation Assay (MDA)
This protocol outlines the measurement of malondialdehyde (MDA), a key indicator of lipid peroxidation.
-
Sample Preparation:
-
Culture and treat cells with nelfinavir as described in the cell viability assay protocol.
-
After treatment, harvest the cells by trypsinization and wash with ice-cold PBS.
-
Resuspend the cell pellet in a suitable lysis buffer containing an antioxidant such as butylated hydroxytoluene (BHT) to prevent ex vivo lipid peroxidation.
-
Homogenize the cell suspension and centrifuge to collect the supernatant.
-
-
MDA Reaction:
-
To 100 µL of the cell lysate supernatant, add 100 µL of SDS solution and mix well.
-
Add 250 µL of Thiobarbituric Acid (TBA) reagent.
-
Incubate the mixture at 95°C for 60 minutes.
-
Cool the samples on ice for 5 minutes.
-
-
Measurement:
-
Centrifuge the samples at 10,000 x g for 10 minutes.
-
Transfer 200 µL of the supernatant to a 96-well plate.
-
Measure the absorbance at 532 nm.
-
Quantify the MDA concentration using a standard curve prepared with known concentrations of MDA.
-
Glutathione (GSH) Assay
This protocol describes the quantification of intracellular glutathione levels.
-
Cell Lysis:
-
Culture and treat cells with nelfinavir.
-
After treatment, wash the cells with PBS and lyse them using a suitable buffer to release intracellular GSH.
-
-
GSH Detection:
-
Several commercial kits are available for GSH detection, often based on the reaction of GSH with a substrate to produce a colorimetric or fluorescent product.
-
For a typical colorimetric assay, the cell lysate is mixed with a reagent containing 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), which reacts with GSH to form a yellow-colored product.
-
-
Measurement:
-
Measure the absorbance at the appropriate wavelength (e.g., 412 nm for the DTNB reaction).
-
Determine the GSH concentration by comparing the absorbance to a standard curve prepared with known concentrations of GSH.
-
To measure the GSH/GSSG ratio, a separate aliquot of the lysate is treated with a reducing agent to convert GSSG to GSH before the detection step. The GSSG concentration is then calculated by subtracting the initial GSH concentration from the total glutathione concentration.
-
Western Blot Analysis
This protocol details the detection of key protein markers involved in ferroptosis and ER stress.
-
Protein Extraction and Quantification:
-
Culture and treat cells with nelfinavir.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the target proteins (e.g., GPX4, NRF2, ATF4, CHOP, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Quantification:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the intensity of the target protein bands to the loading control.
-
Conclusion and Future Directions
The repositioning of nelfinavir as a ferroptosis-inducing agent in cancer therapy represents a significant advancement with considerable translational potential.[2] The well-established safety profile and oral bioavailability of nelfinavir make it an attractive candidate for rapid clinical development.[2] The synergistic effects observed when combined with other anti-cancer agents, such as sorafenib, further underscore its therapeutic promise.[1]
Future research should focus on several key areas:
-
Broadening the Scope: Investigating the efficacy of nelfinavir in inducing ferroptosis across a wider range of cancer types.
-
Biomarker Discovery: Identifying predictive biomarkers to select patients who are most likely to respond to nelfinavir-based therapies.
-
Combination Strategies: Exploring novel combination therapies that further enhance the pro-ferroptotic effects of nelfinavir.
-
In Vivo and Clinical Validation: Conducting comprehensive preclinical and clinical studies to validate the in vitro findings and establish the clinical utility of nelfinavir as a ferroptosis sensitizer.
References
- 1. Nelfinavir triggers ferroptosis by inducing ER stress mediated downregulation of GPX4/GSH system, upregulation of NRF2/HO-1 axis, and mitochondrial impairment in hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bioengineer.org [bioengineer.org]
- 3. geneonline.com [geneonline.com]
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacokinetics and oral bioavailability of Nelfinavir Mesylate in key animal models. The information presented herein is intended to support researchers and drug development professionals in designing and interpreting preclinical studies of this important antiretroviral agent.
Introduction to this compound
This compound is a potent inhibitor of the human immunodeficiency virus (HIV) protease, an enzyme critical for the lifecycle of the virus. By blocking this enzyme, Nelfinavir prevents the maturation of new viral particles, thereby reducing viral load in infected individuals. Despite its efficacy, the oral bioavailability of Nelfinavir can be variable, a factor that is influenced by its low aqueous solubility and extensive first-pass metabolism. Understanding its pharmacokinetic profile in preclinical animal models is therefore essential for the development of optimized formulations and dosing regimens.
Pharmacokinetics in Animal Models
The oral bioavailability of Nelfinavir has been evaluated in several animal species, including rats, dogs, and monkeys. While direct comparative studies are limited, this section summarizes the available quantitative data from various preclinical investigations.
Pharmacokinetic Parameters in Rats
Studies in rats have been instrumental in evaluating strategies to enhance the oral bioavailability of Nelfinavir, such as the use of nanocrystal and lipid-based formulations. The following table summarizes key pharmacokinetic parameters of Nelfinavir in rats from a representative study.
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Relative Bioavailability (%) |
| Pure Nelfinavir | 10 | 458 ± 67 | 4.0 | 3,125 ± 452 | 100 |
| Nelfinavir Nanocrystals (NC PVA) | 10 | 1,254 ± 189 | 2.0 | 9,876 ± 1,102 | 316 |
Data presented as mean ± standard deviation. Relative bioavailability is calculated against the pure drug.
Pharmacokinetic Parameters in Rhesus Macaques
Limited data is available for the pharmacokinetics of Nelfinavir in non-human primates. A study in healthy rhesus macaques provides some insight into its plasma concentrations following oral administration.
| Dose (mg/kg) | Cmax (µM) | Tmax (h) |
| 200 | 3.20 | 5.0 |
Note: 3.20 µM is approximately 1818 ng/mL.
Experimental Protocols
This section details the methodologies for key experiments cited in the pharmacokinetic evaluation of this compound.
In-Vivo Oral Bioavailability Study in Rats
Objective: To determine the oral bioavailability of different Nelfinavir formulations in a rat model.
Animal Model:
-
Species: Wistar Albino rats
-
Sex: Male
-
Weight: 200-250 g
-
Housing: Housed in polypropylene cages with free access to a standard pellet diet and water. Animals are fasted for 12 hours prior to the experiment.
Dosing and Administration:
-
Formulations: Pure Nelfinavir suspension and Nelfinavir nanocrystals are prepared in a suitable vehicle (e.g., 0.5% w/v sodium carboxymethyl cellulose).
-
Dose: A single oral dose of 10 mg/kg is administered via oral gavage.
Blood Sampling:
-
Blood samples (approximately 0.5 mL) are collected from the retro-orbital plexus at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized microcentrifuge tubes.
-
Plasma is separated by centrifugation at 4000 rpm for 10 minutes and stored at -20°C until analysis.
Quantification of Nelfinavir in Plasma by HPLC-UV
Objective: To quantify the concentration of Nelfinavir in plasma samples.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector.
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and a phosphate buffer (e.g., 25 mM monobasic sodium phosphate, pH adjusted to 3.4) in a ratio of approximately 58:42 (v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 220 nm.
Sample Preparation:
-
To 250 µL of plasma, add an internal standard (e.g., a structurally similar compound not co-administered).
-
Perform a liquid-liquid extraction with a mixture of ethyl acetate and acetonitrile (90:10, v/v).
-
Vortex the mixture and centrifuge to separate the organic and aqueous layers.
-
Evaporate the organic layer to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase and inject it into the HPLC system.
Calibration and Quantification:
-
A calibration curve is generated by spiking known concentrations of Nelfinavir into blank plasma and processing the samples as described above.
-
The concentration of Nelfinavir in the experimental samples is determined by comparing the peak area ratio of Nelfinavir to the internal standard against the calibration curve.
Visualizations
Experimental Workflow for Oral Bioavailability Studies
Experimental workflow for a typical oral bioavailability study in an animal model.
Factors Influencing Oral Bioavailability of Nelfinavir
Key factors that influence the oral bioavailability of this compound.
Conclusion
The preclinical pharmacokinetic evaluation of this compound in animal models is a critical step in the development of effective and safe therapeutic strategies. The data indicates that formulation approaches, such as nanocrystal technology, can significantly enhance the oral bioavailability of Nelfinavir in rats. While comprehensive comparative data across different species remains an area for further investigation, the methodologies outlined in this guide provide a robust framework for conducting and interpreting such studies. A thorough understanding of the factors influencing Nelfinavir's absorption and metabolism will continue to be paramount in optimizing its clinical utility.
Abstract
Nelfinavir, an HIV-1 protease inhibitor, has garnered significant attention for its potential therapeutic applications beyond its original indication. Extensive preclinical and emerging clinical evidence have demonstrated its potent anti-cancer and anti-inflammatory activities. This technical guide provides an in-depth overview of the mechanisms of action, quantitative efficacy data, and detailed experimental protocols for researchers, scientists, and drug development professionals interested in exploring the repurposing of Nelfinavir. The core of Nelfinavir's non-HIV therapeutic effects lies in its ability to induce the unfolded protein response (UPR) and inhibit the PI3K/Akt/mTOR signaling pathway, leading to cell cycle arrest, apoptosis, and autophagy in cancer cells. This document summarizes key quantitative data, outlines detailed experimental methodologies, and provides visual representations of the critical signaling pathways and experimental workflows to facilitate further research and development in this promising area.
Introduction
Drug repurposing, the investigation of existing drugs for new therapeutic purposes, offers a streamlined and cost-effective approach to drug development.[1][2] Nelfinavir (brand name Viracept), an orally bioavailable HIV-1 protease inhibitor, has emerged as a compelling candidate for repurposing, primarily in oncology.[1][3][4] Originally designed to inhibit the HIV protease, Nelfinavir's off-target effects have demonstrated significant therapeutic potential in various non-HIV-related diseases.[4][5]
This guide focuses on the anti-cancer applications of Nelfinavir, detailing its molecular mechanisms, summarizing preclinical and clinical findings, and providing practical guidance for researchers. The primary mechanisms underpinning Nelfinavir's anti-neoplastic activity are the induction of endoplasmic reticulum (ER) stress leading to the unfolded protein response (UPR) and the inhibition of the critical cell survival pathway, PI3K/Akt/mTOR.[4][6][7] These actions result in a cascade of events within cancer cells, including cell cycle arrest, apoptosis, and autophagy, ultimately leading to tumor growth inhibition.[1][2]
Mechanisms of Action
Nelfinavir exerts its anti-cancer effects through a multi-pronged approach, primarily targeting two critical cellular processes: protein homeostasis and cell survival signaling.
Induction of the Unfolded Protein Response (UPR)
Nelfinavir induces significant ER stress, leading to the activation of the UPR.[6][8][9] The ER is responsible for the proper folding and modification of a significant portion of the cell's proteins. An accumulation of unfolded or misfolded proteins in the ER lumen triggers the UPR, a signaling network aimed at restoring proteostasis. However, under prolonged or overwhelming stress, the UPR switches from a pro-survival to a pro-apoptotic response.
Nelfinavir's induction of the UPR is characterized by the activation of the three main ER stress sensors:
-
PERK (PKR-like endoplasmic reticulum kinase): Nelfinavir treatment leads to the phosphorylation of PERK, which in turn phosphorylates eIF2α (eukaryotic initiation factor 2 alpha).[10] This results in a global attenuation of protein synthesis to reduce the protein load on the ER, while paradoxically promoting the translation of specific mRNAs, such as that of the transcription factor ATF4 (activating transcription factor 4).[10] ATF4 upregulates genes involved in apoptosis, including CHOP (C/EBP homologous protein).[6]
-
IRE1α (Inositol-requiring enzyme 1 alpha): Upon ER stress, IRE1α oligomerizes and activates its endoribonuclease activity, leading to the unconventional splicing of XBP1 (X-box binding protein 1) mRNA. The spliced form of XBP1 is a potent transcription factor that upregulates genes involved in ER-associated degradation (ERAD) and protein folding.[9]
-
ATF6 (Activating transcription factor 6): Nelfinavir can also activate ATF6, which, upon ER stress, translocates to the Golgi apparatus where it is cleaved to release its active cytosolic domain. This domain then moves to the nucleus to activate the transcription of ER chaperones and other UPR target genes.
The sustained activation of the UPR by Nelfinavir ultimately overwhelms the cell's adaptive capacity, leading to apoptosis.
Inhibition of the PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, survival, and metabolism, and its aberrant activation is a hallmark of many cancers.[11][12] Nelfinavir has been shown to effectively inhibit this pathway at multiple levels.[7][13]
-
Inhibition of Akt Phosphorylation: Nelfinavir treatment leads to a significant reduction in the phosphorylation of Akt at both Threonine 308 and Serine 473, thereby inhibiting its kinase activity.[6][7] The dephosphorylation of Akt is mediated, at least in part, by the Nelfinavir-induced UPR, which can lead to the activation of protein phosphatases that target Akt.[7]
-
Downregulation of mTOR Signaling: As a major downstream effector of Akt, the mammalian target of rapamycin (mTOR) is also inhibited by Nelfinavir.[14] This is evidenced by the decreased phosphorylation of mTOR's downstream targets, such as S6 ribosomal protein and 4E-BP1, which are critical for protein synthesis and cell cycle progression.[5][15]
By shutting down this critical survival pathway, Nelfinavir sensitizes cancer cells to apoptosis and inhibits their proliferative capacity.
Quantitative Data on Nelfinavir's Anti-Cancer Efficacy
The following tables summarize the quantitative data from preclinical studies on the efficacy of Nelfinavir against various cancer types.
Table 1: In Vitro Cytotoxicity of Nelfinavir in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 / Effective Concentration (µM) | Exposure Time (h) | Assay Method | Reference |
| NCI60 Panel | Various | Mean GI50: 5.2 | Not Specified | Not Specified | [8] |
| HL60 | Promyelocytic Leukemia | ED50: 5.6-7 µg/ml (~8.4-10.5 µM) | 48 | ATP-based | [16] |
| IM9 | B-lymphoblastoid | ED50: 5.6-7 µg/ml (~8.4-10.5 µM) | 48 | ATP-based | [16] |
| Jurkat | T-cell Leukemia | ED50: 5.6-7 µg/ml (~8.4-10.5 µM) | 48 | ATP-based | [16] |
| PEO1 | High-Grade Serous Ovarian Cancer | Dose-dependent reduction in viability | 72 | Fluorescence Cytometry | [6] |
| PEO4 | High-Grade Serous Ovarian Cancer | Dose-dependent reduction in viability | 72 | Fluorescence Cytometry | [6] |
| H526 | Small-Cell Lung Cancer | Growth inhibition at 10-20 µM | 72 | Not Specified | [17] |
| H82 | Small-Cell Lung Cancer | Growth inhibition at 10-20 µM | 72 | Not Specified | [17] |
| H146 | Small-Cell Lung Cancer | Growth inhibition at 10-20 µM | 72 | Not Specified | [17] |
| H69 | Small-Cell Lung Cancer | Growth inhibition at 10-20 µM | 72 | Not Specified | [17] |
| ME-180 | Cervical Cancer | Cytotoxicity observed | Not Specified | Not Specified | [3] |
| ME-180 CPR | Cisplatin-Resistant Cervical Cancer | Cytotoxicity observed | Not Specified | Not Specified | [3] |
| LNCaP | Prostate Cancer | Growth arrest at 10 µM | 24 | Not Specified | [18] |
| PC-3 | Prostate Cancer | Downregulation of p-Akt at 10 µM | 24 | Western Blot | [18] |
| Tsc2-/- MEFs | Mouse Embryonic Fibroblasts | 16% reduction in cell number at 20 µM | 48 | Cell Quantification | [15] |
| NCI-H460 | Non-Small Cell Lung Cancer | Cell death observed at 20 µM | Not Specified | Not Specified | [15] |
| TT | Medullary Thyroid Carcinoma | Dose-dependent inhibition of viability | Not Specified | Alamar Blue | [19] |
| MZ-CRC-1 | Medullary Thyroid Carcinoma | Dose-dependent inhibition of viability | Not Specified | Alamar Blue | [19] |
Table 2: In Vivo Efficacy of Nelfinavir in Animal Tumor Models
| Cancer Type | Cell Line/Model | Animal Model | Nelfinavir Dose & Schedule | Route of Administration | Tumor Growth Inhibition | Reference |
| Non-Small Cell Lung Cancer | H157 Xenograft | BALB/c AnNCr-nu/nu mice | 50 or 100 mg/kg, daily, 5 d/wk | i.p. | Significant inhibition | [20] |
| Non-Small Cell Lung Cancer | A549 Xenograft | Not Specified | 50 mg/kg, daily | i.p. | Significant inhibition | [20] |
| Non-Small Cell Lung Cancer | H157 Xenograft | BALB/c AnNCr-nu/nu mice | 100 mg/kg, daily, 5 d/wk | Gavage | Significant inhibition | [20] |
| Non-Small Cell Lung Cancer | H157 Xenograft | Athymic NCr-nu/nu mice | 50 mg/kg (in combination with chloroquine) | Not Specified | ~75% reduction | [21][22] |
| Non-Small Cell Lung Cancer | A549 Xenograft | Athymic NCr-nu/nu mice | 50 mg/kg (in combination with chloroquine) | Not Specified | ~85% reduction | [21][22] |
| Small-Cell Lung Cancer | LX48 PDX | NOD/SCID mice | Not Specified | Not Specified | Inhibition of tumor growth | [1][17] |
| Small-Cell Lung Cancer | LX44 PDX | NOD/SCID mice | Not Specified | Not Specified | Inhibition of tumor growth | [1][17] |
| Cervical Cancer | ME-180 Xenograft | Nude mice | 250 mg/kg, daily | Gavage | Slowed tumor growth | [3] |
| Cervical Cancer | ME-180 CPR Xenograft | Nude mice | 250 mg/kg, daily | Gavage | Slowed tumor growth | [3] |
| Cervical Cancer | HeLa Xenograft | Ncr-nu/nu mice | 10 mg/kg (as a radiosensitizer) | i.v. | Enhanced tumor suppression with radiation | [23] |
| Prostate Cancer | PC-3 Xenograft | Not Specified | Not Specified | Not Specified | No significant increase in tumor growth time | [13] |
Experimental Protocols
This section provides detailed methodologies for key experiments to evaluate the effects of Nelfinavir.
Cell Viability Assay (ATP-based)
This protocol is adapted from methods used to assess the cytotoxic effects of Nelfinavir.[16]
-
Cell Seeding:
-
Plate cells in a 96-well flat-bottomed plate at a density of 5,000 cells per well in a total volume of 100 µL of culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Nelfinavir Treatment:
-
Prepare a stock solution of Nelfinavir mesylate in DMSO.
-
Prepare serial dilutions of Nelfinavir in culture medium to achieve the desired final concentrations (e.g., 0-20 µM).
-
Remove the medium from the wells and add 100 µL of the Nelfinavir-containing medium or vehicle control (medium with the same concentration of DMSO) to the respective wells.
-
Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).
-
-
ATP Measurement:
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add 100 µL of a commercially available ATP detection reagent (e.g., CellTiter-Glo®) to each well.
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
The luminescent signal is proportional to the amount of ATP present, which is indicative of the number of viable cells.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the Nelfinavir concentration to determine the IC50 value.
-
Western Blot Analysis for UPR and PI3K/Akt/mTOR Pathways
This protocol outlines the steps for detecting changes in key proteins of the UPR and PI3K/Akt/mTOR pathways following Nelfinavir treatment.[6][7]
-
Cell Lysis and Protein Quantification:
-
Seed cells in 6-well plates and treat with Nelfinavir at the desired concentrations and for the specified duration.
-
After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-40 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the target proteins overnight at 4°C. Recommended primary antibodies include:
-
UPR Pathway: p-PERK, PERK, p-eIF2α, eIF2α, ATF4, CHOP, GRP78, IRE1α, XBP1s.
-
PI3K/Akt/mTOR Pathway: p-Akt (Ser473), p-Akt (Thr308), Akt, p-mTOR, mTOR, p-S6, S6.
-
Loading Control: β-actin or GAPDH.
-
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and image the blot.
-
Quantify the band intensities using densitometry software and normalize to the loading control.
-
Animal Tumor Xenograft Model
This protocol describes a general procedure for establishing and treating tumor xenografts in mice to evaluate the in vivo efficacy of Nelfinavir.[3][17][23]
-
Animal Housing and Ethics:
-
Use immunodeficient mice (e.g., nude, NOD/SCID).
-
House the animals in a pathogen-free environment with ad libitum access to food and water.
-
All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).
-
-
Tumor Cell Implantation:
-
Harvest cancer cells from culture and resuspend them in a mixture of sterile PBS and Matrigel (1:1 ratio).
-
Subcutaneously inject 1-5 x 10^6 cells in a volume of 100-200 µL into the flank of each mouse.
-
-
Tumor Growth Monitoring and Treatment Initiation:
-
Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days.
-
Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
-
Nelfinavir Administration:
-
Prepare Nelfinavir for oral gavage by suspending it in a suitable vehicle (e.g., 50% PEG in water).
-
Administer Nelfinavir daily at the desired dose (e.g., 50-250 mg/kg).
-
The control group should receive the vehicle only.
-
-
Efficacy Evaluation and Endpoint:
-
Continue to monitor tumor volume and body weight throughout the study.
-
The primary endpoint is typically tumor growth inhibition.
-
At the end of the study (e.g., after 21 days of treatment or when tumors reach a predetermined size), euthanize the mice.
-
Excise the tumors for further analysis, such as Western blotting or immunohistochemistry, to assess target modulation.
-
Visualization of Signaling Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by Nelfinavir and a typical experimental workflow.
Nelfinavir-Induced Unfolded Protein Response (UPR) Signaling Pathway
Caption: Nelfinavir-induced Unfolded Protein Response (UPR) signaling pathway.
Nelfinavir Inhibition of the PI3K/Akt/mTOR Signaling Pathway
Caption: Nelfinavir's inhibition of the PI3K/Akt/mTOR signaling pathway.
Experimental Workflow for Evaluating Nelfinavir's Anti-Cancer Effects
Caption: A typical experimental workflow for investigating Nelfinavir.
Conclusion and Future Directions
Nelfinavir presents a compelling case for drug repurposing in oncology. Its well-defined mechanisms of action, centered on the induction of the UPR and inhibition of the PI3K/Akt/mTOR pathway, provide a strong rationale for its use in various cancer types. The quantitative data from preclinical studies demonstrate its potent cytotoxic and tumor-inhibitory effects, both as a single agent and in combination with other therapies.
The detailed experimental protocols and visual aids provided in this guide are intended to facilitate further research into Nelfinavir's therapeutic potential. Future studies should focus on:
-
Combination Therapies: Investigating synergistic effects of Nelfinavir with other chemotherapeutic agents, targeted therapies, and radiation.
-
Biomarker Discovery: Identifying predictive biomarkers to select patient populations most likely to respond to Nelfinavir treatment.
-
Clinical Trials: Well-designed clinical trials are needed to translate the promising preclinical findings into effective cancer therapies for patients.
The continued exploration of Nelfinavir's non-HIV applications holds significant promise for expanding the arsenal of anti-cancer therapeutics.
References
- 1. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 2. researchgate.net [researchgate.net]
- 3. Nelfinavir is effective against human cervical cancer cells in vivo: a potential treatment modality in resource-limited settings - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nelfinavir - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Nelfinavir Induces Cytotoxicity towards High-Grade Serous Ovarian Cancer Cells, Involving Induction of the Unfolded Protein Response, Modulation of Protein Synthesis, DNA Damage, Lysosomal Impairment, and Potentiation of Toxicity Caused by Proteasome Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The HIV Protease Inhibitor Nelfinavir Downregulates Akt Phosphorylation by Inhibiting Proteasomal Activity and Inducing the Unfolded Protein Response - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nelfinavir, A lead HIV protease inhibitor, is a broad-spectrum, anticancer agent that induces endoplasmic reticulum stress, autophagy, and apoptosis in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Treatment with the HIV protease inhibitor nelfinavir triggers the unfolded protein response and may overcome proteasome inhibitor resistance of multiple myeloma in combination with bortezomib: a phase I trial (SAKK 65/08) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 12. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 13. The HIV protease and PI3K/Akt inhibitor nelfinavir does not improve the curative effect of fractionated irradiation in PC-3 prostate cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Nelfinavir and bortezomib inhibit mTOR activity via ATF4-mediated sestrin-2 regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Endoplasmic reticulum stress and cell death in mTORC1‐overactive cells is induced by nelfinavir and enhanced by chloroquine - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The mitochondria-independent cytotoxic effect of nelfinavir on leukemia cells can be enhanced by sorafenib-mediated mcl-1 downregulation and mitochondrial membrane destabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Nelfinavir Inhibits the Growth of Small-cell Lung Cancer Cells and Patient-derived Xenograft Tumors | Anticancer Research [ar.iiarjournals.org]
- 18. HIV‐1 protease inhibitor induces growth arrest and apoptosis of human prostate cancer LNCaP cells in vitro and in vivo in conjunction with blockade of androgen receptor STAT3 and AKT signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Combining Nelfinavir With Chloroquine Inhibits In Vivo Growth of Human Lung Cancer Xenograft Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Combining Nelfinavir With Chloroquine Inhibits In Vivo Growth of Human Lung Cancer Xenograft Tumors | In Vivo [iv.iiarjournals.org]
- 23. Phase 1 trial of nelfinavir added to standard cisplatin chemotherapy with concurrent pelvic radiation for locally advanced cervical cancer - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Introduction
Nelfinavir mesylate, sold under the brand name Viracept, is a potent inhibitor of the HIV-1 protease (Kᵢ = 2 nM) and is a critical component of antiretroviral therapy.[1][2][3][4][5] Beyond its antiviral applications, nelfinavir has demonstrated significant anti-cancer properties.[1][6][7] It exerts these effects through multiple mechanisms, primarily by inhibiting the Akt/PKB signaling pathway and by inducing endoplasmic reticulum (ER) stress, which triggers the unfolded protein response (UPR), leading to apoptosis.[2][7][8][9] For researchers investigating its therapeutic potential in vitro, proper solubilization and handling are crucial for obtaining reproducible and accurate results. Dimethyl sulfoxide (DMSO) is a common and effective solvent for preparing this compound stock solutions for use in cell culture.[1][10][11]
This document provides a detailed protocol for the dissolution of this compound in DMSO, guidelines for its application in cell culture experiments, and relevant technical data.
Data Presentation
Quantitative data regarding this compound's properties, solubility, and recommended concentrations for cell culture are summarized in the tables below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Synonyms | AG-1343, Nelfin, Viracept | [1] |
| CAS Number | 159989-65-8 | [1][10] |
| Molecular Formula | C₃₂H₄₅N₃O₄S • CH₃SO₃H | [1][10] |
| Molecular Weight | 663.9 g/mol | [1][10] |
| Appearance | Crystalline solid | [1] |
| Storage | Store powder at -20°C, desiccated. Stable for ≥ 4 years. | [1][10] |
Table 2: Solubility of this compound
| Solvent | Solubility | Notes | Reference |
| DMSO | ~14 mg/mL to 100 mg/mL (150.62 mM) | Use fresh, anhydrous DMSO as moisture can reduce solubility. | [1][5][10][12] |
| Ethanol | ~20 mg/mL to 100 mg/mL | Gentle warming may be required to enhance solubility. | [1][3][11] |
| DMF | ~20 mg/mL | [1] | |
| Aqueous Buffer | Sparingly soluble | Not recommended for preparing high-concentration stock solutions. | [1] |
Table 3: Exemplary Working Concentrations in Cell Culture
| Cell Type / Assay | Effective Concentration | Effect | Reference |
| Multiple Myeloma Cells | 1-10 µM | Inhibition of proliferation, induction of apoptosis. | [4] |
| Non-Small Cell Lung Cancer | Mean GI₅₀ of 5.2 µM | Inhibition of cell growth. | [7] |
| Melanoma Cells | Low micromolar concentrations | Growth inhibition, apoptosis, and G1 phase cell cycle arrest. | [13] |
| Leukemia Cell Lines | 5.6-7 µg/mL (approx. 8.4-10.5 µM) | ED₅₀ for cell death induction. | [14] |
| HER2-Positive Breast Cancer | IC₅₀ = 3.1 µM | Inhibition of Hsp90, leading to selective growth prevention. | [1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution in DMSO, a common concentration for laboratory use.
Materials:
-
This compound powder (MW: 663.9 g/mol )
-
Anhydrous/molecular biology grade Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Pre-weighing Preparation: Allow the this compound vial to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: Carefully weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 6.64 mg of the powder.
-
Calculation: Volume (L) x Concentration (mol/L) x MW ( g/mol ) = Mass (g)
-
0.001 L x 0.01 mol/L x 663.9 g/mol = 0.006639 g = 6.64 mg
-
-
Solubilization: Add the weighed powder to a sterile tube. Add the calculated volume of DMSO. For 6.64 mg of powder, add 1 mL of DMSO.[10]
-
Dissolution: Cap the tube tightly and vortex thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can be used to aid dissolution if necessary. Ensure the solution is clear and free of particulates.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile cryovials to avoid repeated freeze-thaw cycles.[10] Store the aliquots at -20°C or -80°C. The solution is stable for at least 3-6 months when stored properly at -20°C.[4][10]
Protocol 2: Treatment of Cells with this compound
Materials:
-
10 mM this compound stock solution in DMSO
-
Complete cell culture medium appropriate for the cell line
-
Cultured cells ready for treatment
-
Sterile pipette tips and tubes
Procedure:
-
Thaw Stock Solution: Thaw one aliquot of the 10 mM nelfinavir stock solution at room temperature.
-
Prepare Intermediate Dilutions (if necessary): Depending on the final desired concentration, it may be necessary to perform serial dilutions of the stock solution in complete cell culture medium.
-
Prepare Final Working Solution: Dilute the stock solution (or intermediate dilution) directly into the pre-warmed complete cell culture medium to achieve the final desired treatment concentration.
-
Example: To prepare 10 mL of medium with a final nelfinavir concentration of 10 µM:
-
Add 10 µL of the 10 mM stock solution to 10 mL of medium. (Dilution factor = 1:1000)
-
-
-
Vehicle Control: It is critical to include a vehicle control in all experiments. Prepare a separate flask/plate of cells treated with the same volume of DMSO as used for the highest drug concentration. For the example above, this would be 10 µL of DMSO in 10 mL of medium (a 0.1% DMSO concentration). The final DMSO concentration in the culture should ideally be kept at or below 0.1% to minimize solvent toxicity.[15]
-
Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the final concentration of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired experimental duration under standard culture conditions (e.g., 37°C, 5% CO₂).
Mandatory Visualizations
Diagram 1: Experimental Workflow
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Nelfinavir - Wikipedia [en.wikipedia.org]
- 3. This compound | HIV Protease | Tocris Bioscience [tocris.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. The Anti-Cancer Properties of the HIV Protease Inhibitor Nelfinavir - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nelfinavir, A lead HIV protease inhibitor, is a broad-spectrum, anticancer agent that induces endoplasmic reticulum stress, autophagy, and apoptosis in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Nelfinavir and other protease inhibitors in cancer: mechanisms involved in anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound | Cell Signaling Technology [cellsignal.com]
- 11. cog133.com [cog133.com]
- 12. selleckchem.com [selleckchem.com]
- 13. HIV protease inhibitor nelfinavir inhibits growth of human melanoma cells by induction of cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The mitochondria-independent cytotoxic effect of nelfinavir on leukemia cells can be enhanced by sorafenib-mediated mcl-1 downregulation and mitochondrial membrane destabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Audience: Researchers, scientists, and drug development professionals.
Introduction
Nelfinavir Mesylate, sold under the brand name Viracept, is a potent and orally bioavailable inhibitor of the human immunodeficiency virus (HIV)-1 protease.[1][2][3] As a competitive inhibitor, it binds to the active site of the HIV-1 protease with a high affinity (Ki = 2 nM), preventing the cleavage of viral Gag and Gag-Pol polyprotein precursors.[1][2] This inhibition is crucial as the proteolytic processing of these polyproteins is essential for the maturation of infectious virions. Consequently, this compound's action results in the production of immature, non-infectious viral particles, effectively suppressing viral replication.[2][4] These application notes provide detailed protocols and concentration guidelines for utilizing this compound in in vitro HIV-1 inhibition assays.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for this compound in in vitro HIV-1 inhibition studies.
Table 1: In Vitro Efficacy of this compound against HIV-1
| Parameter | Cell Line | HIV-1 Strain | Value (nM) | Reference |
| Ki | Cell-free assay | - | 2 | [1][3][5] |
| ED50 | CEM | IIIB | 14 | [3][6] |
| ED50 | MT-4 | Wild type | 20 | [5] |
| EC50 | CEM-SS, MT-2 | RF, IIIB | 31 - 43 | [3][6] |
| TD50 | CEM | IIIB | > 5000 | [3] |
Table 2: Solubility of this compound
| Solvent | Solubility | Notes |
| DMSO | ≥66.4 mg/mL (≥100 mg/mL also reported) | Use fresh, moisture-free DMSO for best results.[5][6] |
| Ethanol | ≥100.4 mg/mL | Gentle warming may be required.[6] |
| Water | Insoluble | Avoid using water as a primary solvent.[6] |
Experimental Protocols
Protocol 1: HIV-1 Inhibition Assay in T-Cell Lines
This protocol describes a standard method for evaluating the anti-HIV-1 activity of this compound in susceptible T-cell lines.
1. Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), sterile
-
T-cell lines (e.g., CEM-SS, MT-2)
-
HIV-1 strains (e.g., RF, IIIB)
-
Complete cell culture medium (e.g., RPMI 1640 with 10% FBS, penicillin/streptomycin)
-
96-well cell culture plates
-
p24 antigen ELISA kit
-
MTT or CellTiter-Glo assay kit for cytotoxicity assessment
2. Compound Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Store the stock solution in aliquots at -20°C to minimize degradation.[6]
-
On the day of the experiment, prepare serial dilutions of this compound in complete cell culture medium to achieve the desired final concentrations (e.g., 0-100 nM).[6] Also, prepare a vehicle control using the same final concentration of DMSO as in the highest drug concentration well.
3. Assay Procedure:
-
Seed the T-cells into a 96-well plate at a predetermined density.
-
Add the serially diluted this compound and vehicle controls to the appropriate wells.
-
Infect the cells with an HIV-1 strain at a defined multiplicity of infection (MOI).
-
Incubate the plates at 37°C in a humidified 5% CO2 incubator for a specified period (e.g., 3-7 days).
-
After incubation, collect the cell culture supernatant to quantify viral replication.
4. Readouts:
-
Viral Replication: Measure the p24 antigen concentration in the culture supernatant using a commercial ELISA kit. Alternatively, reverse transcriptase (RT) activity or viral RNA levels (via qPCR) can be quantified.[6]
-
Cytotoxicity: Assess cell viability using an MTT or CellTiter-Glo assay to determine the 50% cytotoxic concentration (TD50).[6]
5. Data Analysis:
-
Calculate the 50% effective concentration (EC50) or 50% effective dose (ED50) for viral suppression by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a dose-response curve.
Visualizations
Experimental Workflow
Caption: Workflow for In Vitro HIV-1 Inhibition Assay.
Signaling Pathways Modulated by Nelfinavir
Nelfinavir not only acts as a direct HIV-1 protease inhibitor but also exerts off-target effects on host cell signaling pathways. These secondary mechanisms may contribute to its overall antiviral and other therapeutic effects.
Caption: Signaling Pathways Affected by Nelfinavir.
References
- 1. Nelfinavir - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. apexbt.com [apexbt.com]
- 4. HIV protease inhibitors Nelfinavir and Lopinavir/Ritonavir markedly improve lung pathology in SARS-CoV-2-infected Syrian hamsters despite lack of an antiviral effect - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. cog133.com [cog133.com]
Audience: Researchers, scientists, and drug development professionals.
Introduction: Nelfinavir Mesylate, an FDA-approved human immunodeficiency virus (HIV) protease inhibitor, has been repurposed for oncological applications due to its demonstrated anti-cancer properties in both in vitro and in vivo studies.[1][2][3] Its multi-targeted mechanism of action makes it an attractive candidate for monotherapy or in combination with conventional cancer treatments like chemotherapy and radiation.[4] These application notes provide detailed protocols for the preparation and administration of this compound in rodent cancer models, summarize its efficacy, and illustrate its mechanism of action.
Mechanism of Action
Nelfinavir exerts its anti-neoplastic effects through several mechanisms, primarily by inducing endoplasmic reticulum (ER) stress and inhibiting the PI3K/Akt signaling pathway.[5][6][7]
-
Inhibition of the PI3K/Akt/mTOR Pathway: Nelfinavir inhibits the Akt signaling pathway, which is frequently hyperactivated in cancer and plays a crucial role in cell survival, proliferation, and growth.[1][5] This inhibition can lead to cell cycle arrest and apoptosis.
-
Endoplasmic Reticulum (ER) Stress and Unfolded Protein Response (UPR): The drug induces the accumulation of unfolded proteins in the ER, triggering the UPR.[5][6] Chronic ER stress leads to apoptosis, a key mechanism of nelfinavir-induced cancer cell death.[1][8]
-
Induction of Apoptosis: Nelfinavir activates both the intrinsic and extrinsic apoptotic pathways, evidenced by the cleavage of caspases-8, -9, and the executioner caspase-3/7, ultimately leading to PARP cleavage.[1]
-
Other Mechanisms: Nelfinavir has also been shown to induce autophagy, inhibit proteasome activity, and suppress angiogenesis.[1][6][7]
Data Presentation
Table 1: Summary of Nelfinavir Administration and Efficacy in Rodent Cancer Models
| Cancer Type | Rodent Model | Cell Line/Xenograft | Nelfinavir Dosage & Route | Treatment Schedule | Key Outcomes & Tumor Growth Inhibition (TGI) | Reference |
| Pancreatic Cancer | Nude Mice | PSN-1 (SC¹) | 20 mg/kg, IP² | Daily for 20 days | Delayed tumor growth, enhanced response to radiotherapy | [1] |
| Non-Small Cell Lung Cancer (NSCLC) | Athymic NCr-nu/nu Mice | H157 & A549 (SC) | 50 mg/kg, IP | Daily | In combination with chloroquine, reduced H157 tumor growth by ~75% and A549 by ~85% | [9][10] |
| Cervical Cancer | Nude Mice | HeLa (SC) | 10 mg/kg, IV³ | 3 doses (48, 24, & 2 hrs before irradiation) | Sensitized tumors to radiation, increased apoptosis and tumor suppression | [4] |
| Small-cell Lung Cancer (SCLC) | NOD/SCID Mice | LX48 & LX44 (PDX⁴) | Not specified in abstract | Not specified in abstract | Inhibited PDX tumor growth | [8] |
| HER2+ Breast Cancer | Mouse Models | Human breast cancer xenografts | Not specified in abstract | Not specified in abstract | Inhibited tumor growth at concentrations consistent with human HIV treatment dosages | [3] |
¹SC: Subcutaneous, ²IP: Intraperitoneal, ³IV: Intravenous, ⁴PDX: Patient-Derived Xenograft
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Administration
This protocol details the preparation of a Nelfinavir solution for intraperitoneal injection. Modifications may be required for other administration routes.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol (PEG) 300 or 400
-
Tween 80
-
Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
-
Sterile microcentrifuge tubes and syringes
-
Vortex mixer
Procedure:
-
Weighing: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Solubilization: First, dissolve the Nelfinavir powder in DMSO. For the vehicle described in studies, this would be a small volume. For example, to prepare a vehicle of 4% DMSO, 5% PEG, and 5% Tween 80, first dissolve the drug in the 4% volume of DMSO.[9][10]
-
Vehicle Preparation: In a separate sterile tube, prepare the rest of the vehicle by mixing the appropriate volumes of PEG and Tween 80.
-
Emulsification: Add the DMSO-drug solution to the PEG/Tween 80 mixture and vortex thoroughly to ensure it is well-mixed.
-
Final Dilution: Add sterile saline or PBS to the mixture to reach the final desired concentration and vehicle composition (e.g., 4% DMSO, 5% PEG, 5% Tween 80, 86% saline).[9][10]
-
Final Mixing: Vortex the final solution extensively to ensure a homogenous suspension/solution.
-
Administration: Use the freshly prepared solution for administration. The typical injection volume for a mouse is 100-200 µL.
Note: Nelfinavir has poor water solubility. The use of a vehicle containing DMSO and other solubilizing agents is necessary. Always prepare the solution fresh before each administration.
Protocol 2: Establishment of Subcutaneous Xenograft Model
Materials:
-
Cancer cell line of interest
-
6-8 week old immunocompromised mice (e.g., Athymic Nude, NOD/SCID)
-
Basement membrane matrix (e.g., Matrigel)
-
Sterile PBS, syringes, and needles
-
Hemocytometer or automated cell counter
Procedure:
-
Cell Culture: Culture cancer cells under standard conditions until they reach 70-80% confluency.
-
Cell Harvesting: Trypsinize the cells, collect them, and wash with sterile PBS.
-
Cell Counting: Count the cells and assess viability (should be >95%).
-
Cell Suspension: Resuspend the cell pellet in a mixture of sterile PBS and Matrigel (typically a 1:1 ratio) to a final concentration of 1x10⁷ to 5x10⁷ cells/mL. Keep the suspension on ice.
-
Injection: Subcutaneously inject 100 µL of the cell suspension (containing 1x10⁶ to 5x10⁶ cells) into the flank of each mouse.[4][8][9][10]
-
Monitoring: Monitor the mice for tumor formation. Tumors typically become palpable within 5-10 days.[4]
Protocol 3: Nelfinavir Administration and Tumor Monitoring
Procedure:
-
Tumor Measurement: Once tumors are palpable, begin measuring their dimensions 2-3 times per week using digital calipers. Tumor volume can be calculated using the formula: Volume = (Length × Width²) / 2.
-
Randomization: When tumors reach an average volume of 50-100 mm³, randomize the mice into treatment and control groups.[8][9][10]
-
Drug Administration:
-
Monitoring:
-
Continue to measure tumor volumes throughout the study.
-
Monitor animal body weight and overall health (e.g., activity, grooming) 2-3 times per week as a measure of toxicity.
-
-
Endpoint: The experiment is typically terminated when tumors in the control group reach a predetermined maximum size (e.g., 1500 mm³) or if signs of excessive toxicity are observed.[4] Tissues can then be harvested for further analysis.
Visualization
Signaling Pathways and Experimental Workflow
Caption: Nelfinavir's multi-targeted mechanism of action in cancer cells.
References
- 1. The Anti-Cancer Properties of the HIV Protease Inhibitor Nelfinavir - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nelfinavir - Wikipedia [en.wikipedia.org]
- 3. sciencedaily.com [sciencedaily.com]
- 4. Phase 1 trial of nelfinavir added to standard cisplatin chemotherapy with concurrent pelvic radiation for locally advanced cervical cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Nelfinavir and other protease inhibitors in cancer: mechanisms involved in anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Nelfinavir Inhibits the Growth of Small-cell Lung Cancer Cells and Patient-derived Xenograft Tumors | Anticancer Research [ar.iiarjournals.org]
- 9. Combining Nelfinavir With Chloroquine Inhibits In Vivo Growth of Human Lung Cancer Xenograft Tumors | In Vivo [iv.iiarjournals.org]
- 10. Combining Nelfinavir With Chloroquine Inhibits In Vivo Growth of Human Lung Cancer Xenograft Tumors - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nelfinavir, an FDA-approved HIV protease inhibitor, has demonstrated significant potential as a repurposed drug in oncology. Its multifaceted anti-cancer activity, primarily through the induction of endoplasmic reticulum (ER) stress and inhibition of the PI3K/Akt signaling pathway, makes it a compelling candidate for combination therapies. When used in conjunction with conventional chemotherapy, Nelfinavir can synergistically enhance tumor cell death and overcome drug resistance. These application notes provide a comprehensive overview of Nelfinavir dosages for synergistic studies, detailed protocols for key experimental assays, and a visual representation of the underlying molecular mechanisms.
Introduction
The repurposing of existing drugs for new therapeutic indications offers a cost-effective and accelerated route for cancer drug development.[1] Nelfinavir (brand name Viracept) has emerged as a promising candidate in this arena.[1] Beyond its anti-retroviral activity, Nelfinavir exhibits potent anti-neoplastic effects across a range of cancers by modulating cellular processes such as apoptosis, autophagy, and cell cycle progression.[1][2] A key aspect of its anti-cancer mechanism is the induction of the unfolded protein response (UPR) due to ER stress, and the inhibition of the pro-survival PI3K/Akt/mTOR signaling pathway.[3][4] These actions can sensitize cancer cells to the cytotoxic effects of traditional chemotherapeutic agents, leading to synergistic anti-tumor activity.
Data Presentation: Nelfinavir Dosage for Synergistic Effects
The following tables summarize the dosages of Nelfinavir that have been shown to elicit synergistic effects with chemotherapy in preclinical and clinical studies.
In Vitro Studies
| Cancer Type | Cell Line(s) | Chemotherapeutic Agent | Nelfinavir Concentration | Key Findings | Reference(s) |
| Non-Small Cell Lung Cancer (NSCLC) | H157 | Bortezomib | 10 µM | Synergistic inhibition of cell proliferation and induction of cell death. | [3] |
| Multiple Myeloma | RPMI8226 | Bortezomib | 20 µM | Synergistic induction of proteotoxicity and apoptosis. | [5] |
| Ovarian Cancer | PEO1, PEO4 | Bortezomib | 5-10 µM | Synergistic cytotoxicity (Combination Index < 1). | [6] |
| Small-Cell Lung Cancer (SCLC) | H69 and others | Monotherapy | 10-20 µM | Inhibition of cell proliferation and induction of cell death. | [1] |
| Cervical Cancer | ME-180 | Cisplatin | 10 µM | Increased sensitivity to Nelfinavir in cisplatin-resistant cells. |
In Vivo Animal Studies
| Cancer Type | Animal Model | Chemotherapeutic Agent | Nelfinavir Dosage | Key Findings | Reference(s) |
| Non-Small Cell Lung Cancer (NSCLC) | Athymic NCr-nu/nu mice with H157 xenografts | Bortezomib (0.5 mg/kg) | 50 mg/kg | Enhanced anti-tumor effects and inhibition of tumor growth. | [3] |
| Multiple Myeloma | Athymic NCr-nu/nu mice with RPMI8226 xenografts | Bortezomib (0.5 mg/kg) | 50 mg/kg | Significant reduction in tumor growth. | [3] |
| Small-Cell Lung Cancer (SCLC) | NOD/SCID mice with PDX tumors | Monotherapy | 100 mg/kg | Inhibition of tumor growth. | [1] |
| Cervical Cancer | Nude mice with ME-180 xenografts | Monotherapy | Not specified | Significant reduction in tumor volume. |
Clinical Trials
| Cancer Type | Phase | Chemotherapeutic Agent(s) / Treatment | Nelfinavir Dosage | Key Findings | Reference(s) |
| Non-Small Cell Lung Cancer (NSCLC) | Phase I/II | Concurrent Chemoradiotherapy | 625 mg PO BID or 1250 mg PO BID | Acceptable toxicity and promising activity. | [7] |
| Cervical Cancer | Phase I | Cisplatin and Radiation | 875 mg PO BID or 1250 mg PO BID | Well-tolerated with promising response rates. | [8][9] |
| Rectal Cancer | Phase I | Capecitabine and Radiotherapy | 750 mg PO BID | Recommended Phase II dose established. | [10] |
Signaling Pathways and Experimental Workflow
Nelfinavir's Synergistic Mechanism of Action
Nelfinavir exerts its synergistic anti-cancer effects through the modulation of several key signaling pathways. A primary mechanism is the induction of ER stress, which triggers the Unfolded Protein Response (UPR). This can lead to apoptosis if the stress is prolonged or severe. Concurrently, Nelfinavir inhibits the PI3K/Akt/mTOR pathway, a critical signaling cascade for cell survival, proliferation, and resistance to chemotherapy. The dual action of inducing cell stress and blocking survival signals makes cancer cells more susceptible to the cytotoxic effects of chemotherapeutic agents.
Caption: Nelfinavir's synergistic action with chemotherapy.
Experimental Workflow for Investigating Synergy
A typical experimental workflow to investigate the synergistic effects of Nelfinavir and a chemotherapeutic agent involves a series of in vitro and in vivo assays. The workflow begins with determining the optimal concentrations for synergy and progresses to elucidating the underlying molecular mechanisms.
Caption: Experimental workflow for synergy studies.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of Nelfinavir and a chemotherapeutic agent, both alone and in combination.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
Nelfinavir (dissolved in DMSO)
-
Chemotherapeutic agent (dissolved in appropriate solvent)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of Nelfinavir and the chemotherapeutic agent in culture medium.
-
Treat the cells with single agents or combinations at various concentrations. Include a vehicle control (e.g., DMSO).
-
Incubate the plates for 48-72 hours at 37°C in a humidified CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Use software such as CompuSyn to calculate the Combination Index (CI) to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
Western Blot Analysis for Signaling Pathway Modulation
This protocol is used to assess the effect of Nelfinavir and chemotherapy on key signaling proteins.
Materials:
-
Treated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-CHOP, anti-GRP78, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Lyse treated cells and determine protein concentration.
-
Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply ECL substrate and visualize the protein bands using an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., β-actin).
In Situ Apoptosis Detection (TUNEL Assay) for In Vivo Studies
This protocol is used to detect apoptotic cells in tumor tissue sections from animal models.
Materials:
-
Paraffin-embedded tumor tissue sections
-
Xylene and ethanol series for deparaffinization and rehydration
-
Proteinase K
-
TUNEL reaction mixture (containing TdT and labeled dUTP)
-
Fluorescent microscope
Procedure:
-
Deparaffinize and rehydrate the tissue sections.
-
Perform antigen retrieval if necessary.
-
Digest the tissue with Proteinase K to permeabilize the cells.
-
Incubate the sections with the TUNEL reaction mixture for 1 hour at 37°C in a humidified chamber.
-
Wash the sections to remove unincorporated nucleotides.
-
Counterstain the nuclei with a DNA dye (e.g., DAPI).
-
Mount the sections and visualize under a fluorescent microscope.
-
Quantify the percentage of TUNEL-positive (apoptotic) cells.
Conclusion
Nelfinavir presents a promising avenue for enhancing the efficacy of existing chemotherapy regimens. The data and protocols provided herein offer a foundational framework for researchers to explore the synergistic potential of Nelfinavir in various cancer models. Careful consideration of dosage, timing, and the specific chemotherapeutic partner will be crucial for the successful translation of these preclinical findings into clinical applications. The multifaceted mechanism of action of Nelfinavir suggests its broad applicability and warrants further investigation in the field of oncology.
References
- 1. texaschildrens.org [texaschildrens.org]
- 2. The HIV Protease Inhibitor Nelfinavir Downregulates Akt Phosphorylation by Inhibiting Proteasomal Activity and Inducing the Unfolded Protein Response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modulation of CCAAT/Enhancer Binding Protein Homologous Protein (CHOP)-dependent DR5 Expression by Nelfinavir Sensitizes Glioblastoma Multiforme Cells to Tumor Necrosis Factor-related Apoptosis-inducing Ligand (TRAIL) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. researchgate.net [researchgate.net]
- 6. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. mdpi.com [mdpi.com]
- 9. TUNEL Apoptosis Assay (Fluorescent) - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. tools.thermofisher.com [tools.thermofisher.com]
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nelfinavir is a potent inhibitor of the human immunodeficiency virus (HIV) protease, an enzyme critical for the viral life cycle.[1][2] By competitively binding to the active site of the HIV-1 and HIV-2 proteases, Nelfinavir prevents the cleavage of viral polyproteins, resulting in the production of immature, non-infectious viral particles.[1][2][3] Beyond its established antiviral activity, Nelfinavir has demonstrated significant off-target effects, notably in the realm of oncology. It has been shown to inhibit the Akt/PKB signaling pathway and induce the unfolded protein response (UPR) in cancer cells, leading to apoptosis and cell cycle arrest.[1][4][5] These dual activities make the Nelfinavir scaffold an attractive starting point for the development of novel therapeutic agents with potentially improved efficacy and broader applications.
This document provides detailed protocols for the high-throughput screening (HTS) of Nelfinavir analogs to identify candidates with enhanced anti-HIV activity. It includes methodologies for both the primary screening of compound libraries and essential secondary assays for cytotoxicity assessment. Additionally, quantitative data on the efficacy of Nelfinavir and a selection of its analogs are presented for comparative analysis. Finally, diagrams illustrating the experimental workflow and the key signaling pathways affected by Nelfinavir are provided to facilitate a deeper understanding of its mechanism of action.
Data Presentation: Efficacy of Nelfinavir and its Analogs
The following tables summarize the in vitro efficacy of Nelfinavir and a selection of its derivatives against HIV. These data provide a baseline for comparison when screening new analogs.
Table 1: Anti-HIV Activity of Nelfinavir
| Compound | Assay Target | Cell Line | Efficacy Metric | Value (µM) |
| Nelfinavir | HIV-1 Protease | - | Ki | 0.002 |
| Nelfinavir | HIV-1 (Wild Type) | MT-4 | ED50 | 0.02 |
Table 2: Anti-HIV Activity of Nelfinavir Diester Derivatives
| Compound ID | R-group | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| Nelfinavir | - | 0.060 | >10 | >166 |
| 3a | Phenyl | 0.051 | >10 | >196 |
| 3b | 4-chlorophenyl | 0.055 | >10 | >181 |
| 3c | 4-methylphenyl | 0.058 | >10 | >172 |
| 3d | 4-methoxyphenyl | 0.053 | >10 | >188 |
| 3e | 4-nitrophenyl | 0.048 | >10 | >208 |
| 3f | 2,4-dichlorophenyl | 0.043 | >10 | >232 |
| 3g | 3,4,5-trimethoxyphenyl | 0.046 | >10 | >217 |
| 3h | Cyclohexyl | 0.059 | >10 | >169 |
Data adapted from Sriram, D., et al. (2008). Biomedicine & Pharmacotherapy.
Table 3: Anti-HIV Activity of Nelfinavir Amino Acid Prodrugs
| Compound | Amino Acid Conjugate | EC50 (nM) |
| Nelfinavir | - | 2-22 |
| Nelfinavir-L-Leucine | L-Leucine | 21-325 |
| Nelfinavir-L-Phenylalanine | L-Phenylalanine | 21-325 |
| Nelfinavir-L-Tyrosine (with linker) | L-Tyrosine | 21-325 |
Data adapted from Rouquayrol, E., et al. (2004). Organic & Biomolecular Chemistry.
Experimental Protocols
Protocol 1: High-Throughput Screening (HTS) for HIV-1 Protease Inhibitors (Fluorometric Assay)
This protocol is adapted from commercially available kits and is suitable for HTS of large compound libraries.
1. Materials and Reagents:
-
HIV-1 Protease Assay Buffer
-
Recombinant HIV-1 Protease
-
HIV-1 Protease Substrate (Fluorogenic)
-
Pepstatin A (Positive Control Inhibitor)
-
DMSO (for compound dilution)
-
384-well black microplates
-
Fluorescence microplate reader (Ex/Em = 330/450 nm)
2. Assay Procedure:
-
Compound Preparation: Prepare a stock solution of each Nelfinavir analog in DMSO. Serially dilute the compounds in assay buffer to the desired screening concentrations.
-
Assay Plate Preparation:
-
Sample Wells: Add 10 µL of diluted test compounds to the designated wells.
-
Inhibitor Control Wells: Add 10 µL of Pepstatin A solution.
-
Enzyme Control Wells: Add 10 µL of assay buffer.
-
Solvent Control Wells (Optional): Add 10 µL of the final solvent concentration used for compound dilution.
-
-
Incubation: Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding to the enzyme.
-
Enzyme Addition: Prepare a working solution of HIV-1 Protease in assay buffer. Add 80 µL of the enzyme solution to all wells.
-
Substrate Addition: Prepare a working solution of the fluorogenic HIV-1 Protease Substrate in assay buffer. Add 10 µL of the substrate solution to each well to initiate the enzymatic reaction.
-
Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to 37°C. Measure the fluorescence intensity kinetically for 1-3 hours at an excitation wavelength of 330 nm and an emission wavelength of 450 nm.
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each well.
-
Determine the percent inhibition for each test compound using the following formula:
-
For hit compounds, perform dose-response experiments to determine the IC50 value.
-
Protocol 2: Cytotoxicity Assay (MTT Assay)
This assay is crucial for evaluating the toxicity of hit compounds and ensuring that the observed antiviral activity is not due to cell death.[6]
1. Materials and Reagents:
-
MT-4 cells (or other suitable host cell line)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics
-
Nelfinavir analogs (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well clear microplates
-
Microplate reader (absorbance at 570 nm)
2. Assay Procedure:
-
Cell Seeding: Seed MT-4 cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Addition: Prepare serial dilutions of the Nelfinavir analogs in culture medium. Add 100 µL of the diluted compounds to the corresponding wells. Include wells with untreated cells (cell control) and wells with medium only (background control).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cell viability for each compound concentration using the following formula:
-
Determine the 50% cytotoxic concentration (CC50) from the dose-response curve.
-
Mandatory Visualizations
High-Throughput Screening Workflow
Caption: High-throughput screening workflow for Nelfinavir analogs.
Nelfinavir Signaling Pathways
Caption: Dual mechanisms of action of Nelfinavir.
References
- 1. Synthesis, anti-HIV and antitubercular activities of nelfinavir diester derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemmethod.com [chemmethod.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Synthesis and anti-HIV activity of glucose-containing prodrugs derived from saquinavir, indinavir and nelfinavir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. QSAR quantitative structure activity relationship | PDF [slideshare.net]
- 6. Nelfinavir and Nelfinavir Analogs Block Site-2 Protease Cleavage to Inhibit Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Welcome to the technical support center for Nelfinavir Mesylate. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming the solubility challenges associated with this compound for successful in vivo experimentation. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during formulation and administration.
Frequently Asked Questions (FAQs)
Q1: What are the primary solubility issues with this compound?
A1: this compound is a Biopharmaceutics Classification System (BCS) Class IV drug, meaning it exhibits both low solubility and low permeability.[1] It is practically insoluble in water, which poses a significant challenge for its oral administration in in vivo studies, leading to low and variable bioavailability.[2][3] Its absorption is dissolution rate-limited, and undissolved drug is not readily absorbed in the gastrointestinal tract.[3]
Q2: What are the reported solubilities of this compound in common laboratory solvents?
A2: this compound is soluble in several organic solvents, which can be a starting point for developing aqueous-based formulations. However, it is sparingly soluble in aqueous buffers.[4]
| Solvent | Solubility |
| Dimethyl Sulfoxide (DMSO) | ~14 mg/mL[4], 100 mg/mL[5] |
| Ethanol | ~20 mg/mL[4], 100 mg/mL[5] |
| Dimethylformamide (DMF) | ~20 mg/mL[4] |
| 1:2 solution of Ethanol:PBS (pH 7.2) | ~0.33 mg/mL[4] |
| Water | Insoluble[5] |
Q3: What are the most common strategies to enhance the oral bioavailability of this compound for in vivo studies?
A3: Several techniques have been successfully employed to improve the solubility and oral bioavailability of this compound. These include:
-
Co-solvency: Using a mixture of solvents to increase solubility.
-
Complexation with Cyclodextrins: Encapsulating the drug molecule within a cyclodextrin to enhance its aqueous solubility.[1]
-
Nanocrystal Formulation: Reducing the particle size of the drug to the nanometer range to increase the surface area for dissolution.
-
Solid Dispersions: Dispersing the drug in an inert carrier matrix at the solid state.
-
Micellar Formulations: Encapsulating the drug within micelles formed by surfactants.
Q4: How do these formulation strategies compare in terms of bioavailability enhancement?
A4: The following table summarizes the reported pharmacokinetic improvements for different this compound formulations in rats.
| Formulation Strategy | Key Findings | Cmax Increase (vs. pure drug) | AUC Increase (vs. pure drug) | Reference |
| β-Cyclodextrin Complex (Freeze-dried) | Significant increase in Cmax, tmax, and AUC. | Significant (p ≤ 0.05) | Significant (p ≤ 0.05) | [1] |
| Nanocrystals with PVA | Significant increase in oral absorption. | Increased | Increased | [6] |
| Spray-Dried Nanoparticles (SDNPs) | Enhanced magnitude of Cmax and AUC. | Enhanced | Enhanced | [2] |
| Mixed Micelles (PF127/TPGS) | Relative bioavailability enhanced about 1.94-fold. | - | 1.94-fold | [7] |
Troubleshooting Guides
Issue 1: Precipitation of this compound upon addition to aqueous buffer.
Cause: this compound is sparingly soluble in aqueous solutions. The addition of an organic stock solution of the drug to an aqueous buffer can cause it to precipitate out of solution.
Solution:
-
Co-solvent System: For maximum solubility in aqueous buffers, first dissolve this compound in ethanol. Then, dilute this solution with the aqueous buffer of choice. A 1:2 solution of ethanol:PBS (pH 7.2) can achieve a solubility of approximately 0.33 mg/mL.[4] It is not recommended to store the aqueous solution for more than one day.[4]
-
Formulation with Excipients: For oral gavage, a suspension can be prepared. One study describes a suspension prepared with glycerin 20% v/v and carboxymethylcellulose sodium 0.5% w/v.
Issue 2: Low and inconsistent oral bioavailability in animal studies.
Cause: The poor aqueous solubility of this compound leads to dissolution rate-limited absorption, which can be highly variable.
Solution: Employing advanced formulation strategies to enhance solubility and dissolution.
This method involves encapsulating this compound within β-cyclodextrin molecules to improve its water solubility.
Experimental Protocol:
-
Preparation of Inclusion Complexes (1:1.5 Molar Ratio of this compound to β-Cyclodextrin):
-
Solvent Evaporation Method:
-
Dissolve this compound and β-cyclodextrin in a suitable solvent.
-
Evaporate the solvent under reduced pressure to obtain a solid complex.
-
-
Freeze-Drying Method:
-
Dissolve this compound and β-cyclodextrin in a solvent system (e.g., water-ethanol).
-
Freeze the solution and then lyophilize to remove the solvent.
-
-
Kneading Method:
-
Triturate this compound and β-cyclodextrin in a mortar with a small amount of a hydro-alcoholic mixture to form a paste.
-
Dry the paste to obtain the complex.[1]
-
-
-
In Vivo Administration: The resulting complex can be suspended in a suitable vehicle (e.g., water or 0.5% w/v carboxymethylcellulose) for oral gavage.
Figure 1: Workflow for preparing and administering a Nelfinavir-β-Cyclodextrin complex.
This technique involves dissolving the drug and a carrier in a solvent and then spray-drying the solution to form solid nanoparticles.
Experimental Protocol:
-
Preparation of the Feed Mixture:
-
Spray Drying:
-
Atomize the feed mixture into a hot air stream. The solvent evaporates, leaving solid particles of the drug dispersed in the carrier.
-
-
Characterization:
-
Confirm the amorphous nature of the drug in the SDNPs using techniques like DSC and PXRD.[2]
-
-
In Vivo Administration:
-
The resulting SDNPs can be reconstituted with an aqueous vehicle before oral administration.
-
Figure 2: Workflow for preparing and administering Spray-Dried Nanoparticles of Nelfinavir.
Issue 3: Difficulty in achieving a high drug load in the formulation.
Cause: Many solubilization techniques require a significant amount of excipients relative to the amount of drug, which can limit the final drug concentration in the formulation.
Solution:
-
Optimize Drug-to-Carrier Ratios: Systematically vary the ratio of this compound to the solubilizing agent (e.g., cyclodextrin, polymer) to find the optimal balance between solubility enhancement and drug loading.
-
Use of Micellar Systems: Formulations using D-α-tocopheryl polyethylene glycol 1000 succinate (TPGS) micelles have been shown to achieve a high aqueous solubility of this compound (up to 80.3 mg/mL).
-
Spray-Dried Nanoparticles: This technique can accommodate a higher drug load compared to some other methods. Studies have successfully prepared SDNPs with varying drug loadings.[8]
This technical support guide provides a starting point for addressing the solubility challenges of this compound. The choice of formulation strategy will depend on the specific requirements of the in vivo study, including the desired dose, dosing volume, and the animal model being used. It is recommended to perform initial in vitro dissolution studies to screen different formulations before proceeding to in vivo experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. A spray dried this compound particles for enhanced oral bioavailability: Systematic formulation optimization and in-vivo performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. benthamscience.com [benthamscience.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Nelfinavir Dosage
This guide is designed for researchers, scientists, and drug development professionals utilizing Nelfinavir in experimental settings. Its primary purpose is to provide clear, actionable guidance on optimizing dosage to leverage its potent off-target effects, such as the induction of Endoplasmic Reticulum (ER) Stress, while minimizing confounding cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is the primary, on-target mechanism of action for Nelfinavir?
A1: Nelfinavir is a competitive inhibitor of the Human Immunodeficiency Virus (HIV)-1 and HIV-2 proteases.[1][2] By binding to the enzyme's active site, it prevents the cleavage of viral polyproteins, which is a crucial step for producing mature, infectious virions.[1] Its inhibitory constant (Ki) against HIV-1 protease is approximately 2 nM.[2]
Q2: What are the principal off-target effects of Nelfinavir observed in experimental cancer models?
A2: At micromolar concentrations, significantly higher than those used for antiviral activity, Nelfinavir exhibits several potent off-target effects. The most universally documented effect is the induction of Endoplasmic Reticulum (ER) stress and the associated Unfolded Protein Response (UPR).[3][4] Other major off-target mechanisms include the inhibition of the PI3K-Akt-mTOR signaling pathway, direct or indirect inhibition of the 26S proteasome, induction of autophagy, and cell cycle arrest.[5][6][7]
Q3: Why is careful dosage optimization so critical when studying Nelfinavir's off-target effects?
A3: There is a significant difference between the concentrations required for antiviral efficacy (low nanomolar) and those needed to induce anti-cancer off-target effects (micromolar).[4][8] The mean 50% growth inhibition (GI50) across the NCI60 cancer cell line panel was found to be 5.2 µM.[4] In some cell lines, cytostatic effects are seen at 10 µM, while cytotoxic effects dominate at 20 µM.[9] Using excessively high concentrations can lead to widespread, non-specific cell death, masking the specific signaling pathways under investigation. Therefore, establishing a precise therapeutic window for each cell model is essential for reproducible and interpretable results.
Q4: What is a typical in vitro concentration range to begin optimizing for Nelfinavir's off-target effects?
A4: Based on published literature, a starting concentration range of 5 µM to 20 µM is recommended for most cancer cell lines.[4][9] For example, studies in leukemia cells have shown an effective dose for 50% reduction in cell viability (ED50) between 5.6-7 µg/ml (approximately 10-12 µM).[10] It is crucial to perform a dose-response curve for your specific cell line to determine the optimal concentration that induces the desired effect (e.g., ER stress) without causing immediate, overwhelming cytotoxicity.
Data Presentation: Nelfinavir Concentration-Effect Summary
The table below summarizes the effective concentrations of Nelfinavir for its primary antiviral target compared to its common off-target effects observed in cancer biology research.
| Target/Effect | Organism/System | Effective Concentration Range | Notes |
| On-Target Effect | |||
| HIV-1 Protease Inhibition | In vitro enzyme | Ki: ~2 nM[2] | The primary, high-affinity target for which the drug was developed. |
| Antiviral Activity | Cell Culture (HIV-1) | EC50: 31-43 nM[8] | Concentration required to inhibit viral replication by 50%. |
| Off-Target Effects | |||
| Growth Inhibition (GI50) | NCI60 Cancer Panel | Mean: 5.2 µM[4] | Demonstrates broad-spectrum anti-proliferative activity. |
| Cytotoxicity (ED50) | Leukemia Cell Lines | ~10-12 µM[10] | Dose required to reduce cell viability by 50%. |
| Cytostatic/Cytotoxic Threshold | SCLC Cell Lines | 10 µM (static) / 20 µM (toxic)[9] | Highlights the narrow window between inhibiting growth and inducing death. |
| ER Stress / UPR Induction | Various Cancer Cells | 5-20 µM[3][4][11] | A common mechanism of action in cancer models. |
| Akt/ERK Pathway Inhibition | Ovarian Cancer Cells | Concentration-dependent >5 µM[3] | Inhibition of key survival signaling pathways. |
Signaling Pathways & Experimental Workflows
Visualizing the complex interactions of Nelfinavir is key to designing experiments. The following diagrams illustrate its primary mechanisms and a suggested workflow for optimizing its use.
Caption: Nelfinavir's dual action: High-affinity antiviral vs. low-affinity off-target effects.
Caption: Nelfinavir induces apoptosis via the ER Stress and Unfolded Protein Response (UPR) pathway.
Troubleshooting Guides
Q: I'm observing high levels of cell death across all my treatment groups, even at concentrations reported to be merely cytostatic (~10 µM). What should I investigate?
A: This issue can arise from several factors. Follow this troubleshooting workflow to diagnose the problem.
Caption: A troubleshooting decision tree for unexpected Nelfinavir-induced cytotoxicity.
Q: My Western blot results for UPR markers (like GRP78, CHOP) are weak or absent after Nelfinavir treatment. What went wrong?
A: The expression of UPR markers is highly dependent on both dose and time.
-
Time-Course: A critical parameter. The UPR is a dynamic process. Key markers may peak at different times. For example, GRP78 levels might rise early as a pro-survival response, while the pro-apoptotic marker CHOP may peak later (e.g., 24-48 hours post-treatment).
-
Action: Conduct a time-course experiment (e.g., 12, 24, 48 hours) at a fixed, optimized Nelfinavir concentration.
-
Positive Control: Use a known ER stress inducer like Tunicamycin or Thapsigargin in a parallel well to confirm that your detection system (antibodies, reagents) is working correctly.
-
Loading Control: Ensure equal protein loading by probing for a housekeeping protein (e.g., β-actin, GAPDH).
Experimental Protocols
Protocol 1: Determining Nelfinavir GI50 with a Cell Viability Assay (CellTiter-Glo®)
This protocol outlines how to establish the 50% growth inhibitory concentration (GI50) for Nelfinavir in an adherent cell line.
-
Cell Seeding: Seed cells in a 96-well opaque-walled plate at a predetermined density (e.g., 2,000-5,000 cells/well) in 100 µL of complete medium. Allow cells to adhere overnight.
-
Drug Preparation: Prepare a 2X serial dilution series of Nelfinavir in culture medium. A common starting range is 40 µM down to 0.3125 µM (8 points), plus a vehicle-only control (e.g., 0.1% DMSO).
-
Treatment: Remove the medium from the cells and add 100 µL of the 2X Nelfinavir dilutions to the appropriate wells. This results in a 1X final concentration. Incubate for 72 hours.
-
Assay:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent directly to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Record luminescence using a plate reader.
-
Analysis: Normalize the data to the vehicle-only control (100% viability). Plot the normalized values against the log of Nelfinavir concentration and use a non-linear regression (sigmoidal dose-response) to calculate the GI50.
Protocol 2: Detection of ER Stress Markers by Western Blot
This protocol provides a method for analyzing the expression of key UPR proteins GRP78 (BiP) and CHOP (DDIT3).
-
Cell Treatment & Lysis:
-
Plate cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the optimized Nelfinavir concentration (determined from Protocol 1) and a vehicle control for a set time (e.g., 24 or 48 hours).
-
Wash cells twice with ice-cold PBS.
-
Lyse cells on ice using 100-150 µL of RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape cells and collect the lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation & SDS-PAGE:
-
Normalize all samples to the same concentration (e.g., 1 µg/µL) with lysis buffer and Laemmli sample buffer.
-
Boil samples at 95°C for 5 minutes.
-
Load 15-20 µg of protein per lane onto a 10% or 12% polyacrylamide gel. Run the gel until adequate separation is achieved.
-
-
Protein Transfer: Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Incubate the membrane with primary antibodies against GRP78 and CHOP (at manufacturer's recommended dilution) overnight at 4°C with gentle agitation.
-
Wash the membrane 3 times for 5 minutes each with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3 times for 10 minutes each with TBST.
-
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and image the blot using a digital imager or film. Re-probe for a loading control like β-actin to ensure equal loading.[11]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Nelfinavir - Wikipedia [en.wikipedia.org]
- 3. Nelfinavir Induces Cytotoxicity towards High-Grade Serous Ovarian Cancer Cells, Involving Induction of the Unfolded Protein Response, Modulation of Protein Synthesis, DNA Damage, Lysosomal Impairment, and Potentiation of Toxicity Caused by Proteasome Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nelfinavir, A lead HIV protease inhibitor, is a broad-spectrum, anticancer agent that induces endoplasmic reticulum stress, autophagy, and apoptosis in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Anti-Cancer Properties of the HIV Protease Inhibitor Nelfinavir [mdpi.com]
- 7. Nelfinavir and other protease inhibitors in cancer: mechanisms involved in anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cog133.com [cog133.com]
- 9. Nelfinavir Inhibits the Growth of Small-cell Lung Cancer Cells and Patient-derived Xenograft Tumors | Anticancer Research [ar.iiarjournals.org]
- 10. The mitochondria-independent cytotoxic effect of nelfinavir on leukemia cells can be enhanced by sorafenib-mediated mcl-1 downregulation and mitochondrial membrane destabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Analysis of nelfinavir-induced endoplasmic reticulum stress - PubMed [pubmed.ncbi.nlm.nih.gov]
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the HIV protease inhibitor nelfinavir, focusing on managing its cytotoxic effects in sensitive cell lines.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of nelfinavir-induced cytotoxicity?
A1: Nelfinavir induces cytotoxicity through a multi-pronged approach, primarily by triggering:
-
Endoplasmic Reticulum (ER) Stress and the Unfolded Protein Response (UPR): Nelfinavir disrupts protein folding, leading to an accumulation of unfolded proteins in the ER, which activates the UPR.[1][2][3][4][5][6][7] Prolonged ER stress shifts the UPR from a pro-survival to a pro-apoptotic response.[7]
-
Apoptosis: Nelfinavir can induce both caspase-dependent and -independent apoptosis.[1][8] This is often mediated by the mitochondrial pathway, involving the generation of reactive oxygen species (ROS).[8][9][10]
-
Autophagy: Nelfinavir is a known inducer of autophagy.[1][4][6][11] While autophagy can initially be a protective response to cellular stress, excessive or prolonged autophagy can lead to cell death.[6]
-
Inhibition of the PI3K/Akt Signaling Pathway: Nelfinavir inhibits the PI3K/Akt survival pathway, which is often overactive in cancer cells, thereby promoting apoptosis and inhibiting proliferation.[1][9][10][12][13][14]
-
Oxidative Stress: The generation of reactive oxygen species (ROS) is a key mediator of nelfinavir's cytotoxic effects, contributing to apoptosis and DNA damage.[8][9][10][15]
Q2: At what concentrations does nelfinavir typically induce cytotoxicity?
A2: The cytotoxic concentration of nelfinavir can vary significantly depending on the cell line. The half-maximal inhibitory concentration (IC50) generally falls within the low micromolar range. For many cancer cell lines, the IC50 is around 5-20 µM.[1][16] It is crucial to perform a dose-response curve for each new cell line to determine the optimal concentration for your experiments.
Q3: Can nelfinavir's cytotoxicity be modulated?
A3: Yes. Co-treatment with other agents can enhance or mitigate nelfinavir's effects. For instance:
-
Synergistic Effects: Combining nelfinavir with proteasome inhibitors like bortezomib can synergistically increase cytotoxicity by exacerbating ER stress.[1]
-
Autophagy Inhibitors: Inhibiting autophagy with agents like 3-methyladenine (3-MA) or chloroquine can enhance nelfinavir-induced cell death in some contexts, suggesting that autophagy may act as a protective mechanism.
-
Antioxidants: The use of antioxidants like N-acetylcysteine (NAC) can rescue cells from nelfinavir-induced apoptosis by mitigating oxidative stress.[17]
Troubleshooting Guides
Issue 1: High variability in IC50 values between experiments.
-
Possible Cause 1: Inconsistent Cell Seeding Density.
-
Recommendation: Ensure a consistent number of viable cells are seeded in each well. Perform a cell count and viability assessment (e.g., trypan blue exclusion) before each experiment. Create a growth curve for your cell line to determine the optimal seeding density that ensures cells are in the logarithmic growth phase during treatment.
-
-
Possible Cause 2: Variation in Drug Preparation.
-
Recommendation: Prepare a fresh stock solution of nelfinavir for each experiment, or if using a frozen stock, ensure it is aliquoted to avoid repeated freeze-thaw cycles. Use a consistent solvent (e.g., DMSO) at a final concentration that does not affect cell viability.
-
-
Possible Cause 3: Fluctuations in Incubation Time.
-
Recommendation: Adhere strictly to the predetermined incubation time for drug treatment across all experiments.
-
Issue 2: Unexpectedly high levels of cell death in control (vehicle-treated) wells.
-
Possible Cause 1: Solvent Toxicity.
-
Recommendation: Determine the maximum tolerated concentration of your solvent (e.g., DMSO) for your specific cell line. Ensure the final solvent concentration in your control and treated wells is below this toxic threshold.
-
-
Possible Cause 2: Suboptimal Cell Culture Conditions.
-
Recommendation: Regularly monitor and maintain optimal cell culture conditions, including CO2 levels, temperature, and humidity. Check for signs of contamination (e.g., microbial growth, changes in media pH).
-
Issue 3: Difficulty interpreting autophagy results (LC3-II western blot).
-
Possible Cause: Static measurement of LC3-II does not distinguish between increased autophagosome formation and blocked autophagic degradation.
-
Recommendation: Perform an autophagic flux assay. This involves treating cells with nelfinavir in the presence and absence of a lysosomal inhibitor (e.g., chloroquine or bafilomycin A1). A greater accumulation of LC3-II in the presence of the inhibitor indicates an increase in autophagic flux.
-
Quantitative Data Summary
Table 1: Nelfinavir IC50 Values in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Citation(s) |
| H157 | Non-Small Cell Lung Carcinoma | ~5 | [1] |
| A549 | Non-Small Cell Lung Carcinoma | ~7 | [1] |
| PEO1 | High-Grade Serous Ovarian Cancer | ~15 | [2] |
| PEO4 | High-Grade Serous Ovarian Cancer | ~10 | [2] |
| HeLa | Cervical Cancer | ~15-20 | [9] |
| Caski | Cervical Cancer | ~15-20 | [9] |
| H69 | Small-cell Lung Cancer | >20 | [16] |
| HL60 | Promyelocytic Leukemia | ~12 | [18] |
| IM9 | B-lymphoblastoid | ~12 | [18] |
| Jurkat | T cell leukemia | ~12 | [18] |
Note: IC50 values are approximate and can vary based on experimental conditions.
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a range of nelfinavir concentrations (e.g., 0, 1, 5, 10, 20, 50 µM) and a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Apoptosis Detection using Annexin V-FITC/PI Staining
-
Cell Treatment: Culture cells in 6-well plates and treat with the desired concentrations of nelfinavir and controls for the appropriate duration.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.
-
Cell Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze immediately by flow cytometry.
-
Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
-
Protocol 3: Western Blot for ER Stress Markers
-
Cell Lysis: After treatment with nelfinavir, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against ER stress markers (e.g., GRP78, CHOP, ATF4, p-eIF2α) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Caption: Troubleshooting workflow for addressing inconsistent IC50 values.
Caption: Key signaling pathways modulated by nelfinavir.
Caption: General experimental workflow for studying nelfinavir cytotoxicity.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Nelfinavir Induces Cytotoxicity towards High-Grade Serous Ovarian Cancer Cells, Involving Induction of the Unfolded Protein Response, Modulation of Protein Synthesis, DNA Damage, Lysosomal Impairment, and Potentiation of Toxicity Caused by Proteasome Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Analysis of nelfinavir-induced endoplasmic reticulum stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. texaschildrens.org [texaschildrens.org]
- 6. researchgate.net [researchgate.net]
- 7. ER Stress Assay Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 8. researchgate.net [researchgate.net]
- 9. Phase 1 trial of nelfinavir added to standard cisplatin chemotherapy with concurrent pelvic radiation for locally advanced cervical cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synergistic effects of nelfinavir and bortezomib on proteotoxic death of NSCLC and multiple myeloma cells. | Sigma-Aldrich [sigmaaldrich.com]
- 11. bosterbio.com [bosterbio.com]
- 12. researchgate.net [researchgate.net]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchhub.com [researchhub.com]
- 16. HIV-1, Reactive Oxygen Species and Vascular Complications - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. assets.fishersci.com [assets.fishersci.com]
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of nelfinavir in long-term cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: How should I prepare and store Nelfinavir stock solutions?
A: Nelfinavir mesylate is typically supplied as a crystalline solid. For experimental use, it is recommended to prepare a concentrated stock solution in an organic solvent.
-
Solvents: this compound is soluble in Dimethyl Sulfoxide (DMSO) at concentrations up to 100 mg/mL, in ethanol at approximately 20 mg/mL, and in dimethylformamide (DMF) at about 20 mg/mL.[1][2][3][4] It is sparingly soluble in aqueous buffers.[1] When preparing DMSO stocks, it is crucial to use fresh, anhydrous DMSO, as moisture can reduce the compound's solubility.[2][3]
-
Storage of Solid Compound: The solid form of this compound is stable for at least four years when stored at -20°C.[1]
-
Storage of Stock Solutions: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. Stock solutions in DMSO can be stored for up to one year at -80°C or for one month at -20°C.[2][3]
Q2: How stable is Nelfinavir in aqueous cell culture media?
A: Nelfinavir's stability in aqueous solutions is limited. It is not recommended to store aqueous solutions of Nelfinavir for more than one day.[1] For experiments, the final dilution into cell culture media should be done immediately before use from a freshly thawed stock solution.
Q3: What is the expected half-life of Nelfinavir's antiviral activity in cell culture?
A: The effective half-life of Nelfinavir's antiviral activity varies significantly depending on the cell type.
-
In transfected HeLa cells , Nelfinavir demonstrates prolonged inhibition, with the half-life of its antiviral activity exceeding 24 hours.[5]
-
In Peripheral Blood Mononuclear Cells (PBMCs) , the kinetics are much faster, with an approximate antiviral half-life of 8 hours.[5]
-
For comparison, the in vivo plasma half-life in humans is typically between 3.5 and 5 hours.[6][7][8]
Q4: My long-term experiment is showing diminishing effects of Nelfinavir over time. What could be the cause?
A: This is a common issue that can be attributed to several factors:
-
Degradation: Nelfinavir can degrade in aqueous culture media over time. Given that aqueous solutions are not stable for more than a day, in a multi-day experiment without media changes, the effective concentration of the drug will decrease.[1]
-
Metabolism: Cells, particularly primary cells or metabolically active cell lines, can metabolize Nelfinavir. It is primarily metabolized by cytochrome P450 isoenzymes.[6][7][8] The major metabolite, M8, does have comparable antiviral activity to the parent drug, but further degradation can occur.[6][8]
-
Cell Density: As cell density increases in culture, the amount of drug per cell decreases, which can lead to a reduced apparent effect. Furthermore, changes in cell culture conditions, such as pH shifts due to high cell density, can also impact drug stability and activity.[9]
Troubleshooting Guide
| Issue Encountered | Potential Cause | Recommended Solution |
| Inconsistent results between experiments. | 1. Stock solution degradation: Repeated freeze-thaw cycles or improper storage. 2. Inconsistent final concentration: Errors in dilution or use of aged aqueous solutions. | 1. Aliquot stock solutions into single-use vials and store them properly (-80°C for long-term).[2][3] 2. Prepare final dilutions in media immediately before each experiment. Verify calculations and pipetting techniques. |
| Loss of drug activity during a multi-day experiment. | 1. Drug degradation in media: Nelfinavir has limited stability in aqueous solutions.[1] 2. Cellular metabolism: The cell line may be actively metabolizing the drug.[8] | 1. Perform partial or full media changes with freshly prepared Nelfinavir-containing media every 24-48 hours to maintain a consistent drug concentration. 2. If metabolism is suspected, consider using a lower-passage or different cell line. You can also measure the Nelfinavir concentration in the supernatant over time using HPLC.[10] |
| Precipitate forms after adding Nelfinavir to culture media. | 1. Poor solubility: The final concentration exceeds Nelfinavir's solubility limit in the media. 2. Solvent shock: The volume or type of organic solvent from the stock solution is causing precipitation when added to the aqueous media. | 1. Ensure the final concentration is within the soluble range. For aqueous solutions, pre-dissolving in ethanol before diluting in a buffer like PBS can achieve a solubility of around 0.33 mg/ml.[1] 2. Keep the final concentration of the organic solvent (e.g., DMSO) in the culture media low, typically below 0.5%, and ensure rapid mixing upon addition. |
Quantitative Data Summary
Table 1: Solubility of this compound
| Solvent | Approximate Solubility | Reference(s) |
| DMSO | ~14-100 mg/mL | [1][2][4] |
| Ethanol | ~20 mg/mL | [1] |
| Dimethylformamide (DMF) | ~20 mg/mL | [1] |
| 1:2 Ethanol:PBS (pH 7.2) | ~0.33 mg/mL | [1] |
Table 2: Half-Life of Nelfinavir's Antiviral Activity in Culture
| Cell Type | Antiviral Half-Life | Reference(s) |
| Transfected HeLa Cells | > 24 hours | [5] |
| PBMCs | ~ 8 hours | [5] |
Experimental Protocols
Protocol 1: Preparation of Nelfinavir Stock Solution
-
Weighing: Aseptically weigh the required amount of this compound solid in a sterile microfuge tube.
-
Solvent Addition: Add the appropriate volume of sterile, anhydrous DMSO to achieve a high-concentration stock (e.g., 50-100 mg/mL).[2][3]
-
Dissolution: Vortex thoroughly until the solid is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.
-
Sterilization: Sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a sterile tube.
-
Aliquoting and Storage: Dispense the stock solution into single-use, sterile cryovials. Store immediately at -80°C for up to one year.[2][3]
Protocol 2: General Method for Assessing Nelfinavir Stability in Cell Culture
-
Cell Plating: Plate your cells of interest at a desired density and allow them to adhere or stabilize overnight.
-
Drug Preparation: Thaw a single-use aliquot of Nelfinavir stock solution. Prepare the desired final concentration of Nelfinavir in pre-warmed, complete cell culture medium. Include a vehicle control (e.g., DMSO at the same final concentration).
-
Dosing: Replace the existing medium in the cell culture plates with the freshly prepared Nelfinavir-containing medium.
-
Time-Point Collection: At specified time points (e.g., 0, 8, 24, 48, 72 hours), collect a sample of the cell culture supernatant.
-
Sample Processing: Immediately after collection, centrifuge the supernatant to remove any cells or debris. Store the clarified supernatant at -80°C until analysis.
-
Quantification: Analyze the concentration of Nelfinavir and its major metabolite (M8) in the collected samples using a validated analytical method such as HPLC-UV or LC-MS/MS.[10]
-
Data Analysis: Plot the concentration of Nelfinavir versus time to determine its degradation rate and half-life under your specific experimental conditions.
Visualizations
Caption: Nelfinavir competitively inhibits the HIV protease active site.
Caption: Experimental workflow for assessing Nelfinavir stability.
Caption: Troubleshooting logic for inconsistent Nelfinavir results.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. journals.asm.org [journals.asm.org]
- 6. go.drugbank.com [go.drugbank.com]
- 7. This compound: a protease inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Population Pharmacokinetic Analysis of this compound in Human Immunodeficiency Virus-Infected Patients Enrolled in a Phase III Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Improving HIV Outgrowth by Optimizing Cell-Culture Conditions and Supplementing With all-trans Retinoic Acid [frontiersin.org]
- 10. High-performance liquid chromatographic method for the determination of nelfinavir, a novel HIV-1 protease inhibitor, in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
This guide provides researchers, scientists, and drug development professionals with essential information for accurately measuring the anti-proliferative effects of Nelfinavir, focusing on how to account for its impact on the cell cycle.
Frequently Asked Questions (FAQs)
Q1: What is the primary effect of Nelfinavir on the cell cycle?
A: Nelfinavir primarily induces G1 phase cell cycle arrest in a variety of cancer cell lines, including ovarian, cervical, melanoma, and pancreatic cancers.[1][2][3][4] This arrest prevents cells from entering the S phase (DNA synthesis), thereby halting proliferation. The arrest is often an early event that precedes the induction of apoptosis (programmed cell death).[4]
The mechanism involves the modulation of key cell cycle regulatory proteins:
-
Downregulation of Cyclins and CDKs: Nelfinavir treatment leads to a reduction in the levels of G1-S phase cyclins (Cyclin D, Cyclin E) and their associated cyclin-dependent kinases (CDK2).[1][3] It can also decrease the expression of other cyclins like A and B.[1][4]
-
Upregulation of CDK Inhibitors: The drug increases the expression of CDK inhibitors such as p21 and p27kip1, which bind to and inhibit the activity of cyclin-CDK complexes.[1][5]
-
Inhibition of Pro-Proliferative Signaling: Nelfinavir is known to inhibit the PI3K/Akt signaling pathway, a critical pathway for cell survival and proliferation.[6][7][8] This inhibition contributes to the observed cell cycle arrest.
The diagram below illustrates the signaling pathway by which Nelfinavir induces G1 arrest.
Q2: Why might standard proliferation assays (like MTT, MTS, or XTT) give misleading results with Nelfinavir?
A: Assays like MTT, MTS, and XTT are metabolic assays that measure cell viability indirectly by quantifying the activity of mitochondrial dehydrogenases.[9][10] A key pitfall arises because cell cycle arrest is not synonymous with metabolic inactivity or cell death .
When cells are treated with Nelfinavir, they may arrest in the G1 phase but can remain viable and metabolically active.[9] Furthermore, cells arrested in G1 often continue to grow in size (hypertrophy), leading to an increase in mitochondria and, consequently, an increase in metabolic activity.[11][12] This can lead to a significant underestimation of Nelfinavir's anti-proliferative effect, as the colorimetric signal may not decrease proportionally to the inhibition of cell division.[9][11]
The workflow below contrasts how metabolic and direct proliferation assays interpret the effects of a cell cycle inhibitor.
Q3: What are the recommended proliferation assays for use with Nelfinavir and other cell cycle inhibitors?
A: To accurately quantify the anti-proliferative effects of Nelfinavir, it is crucial to use assays that directly measure cell division or DNA synthesis, rather than metabolic output.
| Assay Type | Principle | Advantages | Disadvantages |
| Dye Dilution (CFSE) | A stable fluorescent dye (CFSE) is diluted by half with each cell division, which is quantified by flow cytometry.[13] | Directly measures the number of cell divisions. Allows for generational analysis. Can be combined with other markers for multi-parameter flow cytometry. | Requires a flow cytometer. Staining protocol needs optimization to avoid toxicity. |
| DNA Synthesis (BrdU/EdU) | Measures the incorporation of a thymidine analog (BrdU or EdU) into newly synthesized DNA during the S phase.[14] | Directly measures entry into S-phase, providing a clear readout of G1 arrest. Highly accurate. | Can involve harsh denaturation steps (BrdU). Does not distinguish between a single division and multiple divisions. |
| Direct Cell Counting | Manual (hemocytometer) or automated counting of cells, often using a viability dye like Trypan Blue to exclude dead cells.[15] | Simple, low-cost, and provides a direct measure of cell number. | Can be laborious and less precise for high-throughput screening. Does not provide information on cell cycle status. |
| DNA Content Analysis | Staining cells with a DNA-binding dye (e.g., Propidium Iodide) followed by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.[16][17] | Provides detailed information on the specific phase of cell cycle arrest. Can also detect apoptosis (sub-G1 peak). | Does not measure proliferation over time but gives a snapshot of the cell cycle distribution at a specific time point. |
Troubleshooting Guide
| Issue | Probable Cause(s) | Recommended Solution(s) |
| MTT/MTS assay shows minimal effect, but microscopy reveals fewer, larger cells. | The assay is measuring the increased metabolic activity of G1-arrested cells, not the lack of division.[9][11] | Switch to a direct proliferation assay. Use CFSE dye dilution to track cell divisions or a BrdU/EdU assay to measure DNA synthesis. Confirm results with direct cell counting. |
| Unsure if Nelfinavir is causing cell cycle arrest or apoptosis. | Nelfinavir can induce both. Cell cycle arrest is often an earlier event.[4] | Perform DNA content analysis by flow cytometry. A peak in the G1 phase indicates arrest. A "sub-G1" peak is a hallmark of apoptotic cells with fragmented DNA. You can also perform an Annexin V/PI apoptosis assay. |
| CFSE staining results in high cell death or weak fluorescence. | The concentration of CFSE may be too high (toxic) or too low (weak signal). Incubation time and cell density are also critical factors. | Optimize the CFSE concentration. Titrate the CFSE concentration (typically 0.5 to 5 µM) for your specific cell line to find the optimal balance between bright staining and low toxicity. Ensure cells are healthy and in the exponential growth phase before staining. |
| High background in BrdU/EdU assay. | Incomplete washing, non-specific antibody binding (BrdU), or insufficient blocking. | Ensure all wash steps are performed thoroughly. Use a blocking buffer appropriate for your system. Include a "no-analog" control to determine baseline background signal. |
Experimental Protocols
Protocol: Measuring Cell Proliferation Using CFSE Dye Dilution
This protocol provides a method for labeling cells with Carboxyfluorescein Succinimidyl Ester (CFSE) and analyzing their proliferation by flow cytometry. As cells divide, the dye is distributed equally among daughter cells, and each generation appears as a distinct peak of lower fluorescence intensity.
Materials:
-
CellTrace™ CFSE Cell Proliferation Kit (or equivalent)
-
Healthy, exponentially growing cells in suspension
-
Phosphate-Buffered Saline (PBS), sterile
-
Complete culture medium (pre-warmed to 37°C)
-
Dimethyl sulfoxide (DMSO)
-
Flow cytometer with a 488 nm laser and appropriate filters for FITC/fluorescein
Procedure:
-
Cell Preparation:
-
Harvest cells and perform a cell count. Ensure cell viability is >95%.
-
Centrifuge the cells (e.g., 5 minutes at 300 x g) and wash once with pre-warmed sterile PBS.
-
Resuspend the cell pellet in pre-warmed PBS at a final concentration of 1-10 x 10^6 cells/mL.
-
-
CFSE Staining:
-
Prepare a 2X working solution of CFSE in PBS from a DMSO stock. A final concentration of 1-5 µM is a good starting point for optimization.
-
Add an equal volume of the 2X CFSE solution to your cell suspension. Mix quickly and gently by inverting the tube.
-
Incubate for 20 minutes at 37°C, protected from light.[13][18]
-
To stop the staining reaction, add at least 5 volumes of cold complete culture medium and incubate for 5 minutes on ice. The serum proteins in the medium will quench any unbound CFSE.
-
Pellet the cells by centrifugation and wash twice with complete culture medium to remove any residual unbound dye.
-
-
Cell Culture and Treatment:
-
Resuspend the labeled cells in fresh, pre-warmed complete medium.
-
Take an aliquot of cells for an undivided (Day 0) control. Analyze this sample immediately by flow cytometry to confirm successful and uniform labeling.
-
Plate the remaining labeled cells at the desired density for your experiment.
-
Add Nelfinavir at various concentrations. Include a vehicle-only (e.g., DMSO) control group.
-
Culture the cells for the desired period (e.g., 48-96 hours), allowing for several divisions in the control group.
-
-
Flow Cytometry Analysis:
-
At the end of the incubation period, harvest the cells from all treatment groups.
-
Wash the cells with cold PBS.
-
Resuspend the cells in flow cytometry staining buffer (e.g., PBS with 1% BSA).
-
Analyze the samples on a flow cytometer, detecting CFSE fluorescence in the FITC channel.
-
On the fluorescence histogram, the undivided cells will form the brightest peak. Each subsequent peak of halved fluorescence intensity represents a successive generation of divided cells.
-
Quantify the percentage of cells in each generation to determine the effect of Nelfinavir on cell division. A potent anti-proliferative effect will be evident by the accumulation of cells in the parent generation peak.
-
References
- 1. mdpi.com [mdpi.com]
- 2. Nelfinavir, an HIV protease inhibitor, induces apoptosis and cell cycle arrest in human cervical cancer cells via the ROS-dependent mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HIV protease inhibitor nelfinavir inhibits growth of human melanoma cells by induction of cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Anti-Cancer Properties of the HIV Protease Inhibitor Nelfinavir - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nelfinavir Induces Cytotoxicity towards High-Grade Serous Ovarian Cancer Cells, Involving Induction of the Unfolded Protein Response, Modulation of Protein Synthesis, DNA Damage, Lysosomal Impairment, and Potentiation of Toxicity Caused by Proteasome Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nelfinavir, A lead HIV protease inhibitor, is a broad-spectrum, anticancer agent that induces endoplasmic reticulum stress, autophagy, and apoptosis in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. Evaluation of Cell Cycle Arrest in Estrogen Responsive MCF-7 Breast Cancer Cells: Pitfalls of the MTS Assay | PLOS One [journals.plos.org]
- 10. blog.abclonal.com [blog.abclonal.com]
- 11. biorxiv.org [biorxiv.org]
- 12. The search for CDK4/6 inhibitor biomarkers has been hampered by inappropriate proliferation assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. CellTrace CFSE Cell Proliferation Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 14. Cell Proliferation Assays and Cell Viability Assays [labome.com]
- 15. news-medical.net [news-medical.net]
- 16. Three Common Problems and Solutions of Cell Cycle Detection [elabscience.com]
- 17. Evaluation of cell cycle inhibitors by flow cytometry | Auctores [auctoresonline.org]
- 18. CFSE Cell Proliferation Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling Nelfinavir Mesylate stock solutions.
Frequently Asked Questions (FAQs)
Q1: How should solid this compound be stored?
A: Solid, lyophilized this compound should be stored at -20°C and desiccated.[1] Under these conditions, the compound is stable for at least four years.[2]
Q2: What are the recommended solvents for preparing this compound stock solutions?
A: this compound is soluble in several organic solvents, including Dimethyl Sulfoxide (DMSO), ethanol, and Dimethylformamide (DMF).[2] It is sparingly soluble in aqueous buffers.[2] For applications requiring an aqueous solution, it is recommended to first dissolve the compound in ethanol and then dilute with the aqueous buffer of choice.[2]
Q3: What are the solubility limits of this compound in common solvents?
A: The solubility of this compound varies depending on the solvent. The approximate solubilities are summarized in the table below.
| Solvent | Solubility |
| DMSO | ~14 mg/mL[2], 70 mg/mL[1], 100 mg/mL[3][4] |
| Ethanol | ~20 mg/mL[2] |
| DMF | ~20 mg/mL[2] |
| Ethanol:PBS (pH 7.2) (1:2) | ~0.33 mg/mL[2] |
| Water | Insoluble[3], 4,500 mg/L (at 25°C)[5] |
Note: Solubility can be affected by factors such as the purity of the compound, temperature, and the presence of moisture in the solvent.[4] It is recommended to use fresh, high-quality solvents for the best results.
Q4: How should this compound stock solutions be stored and for how long?
A: The storage conditions and stability of this compound stock solutions depend on the solvent used.
| Solvent | Storage Temperature | Stability |
| DMSO | -20°C | Up to 3 months[1][6] |
| DMSO | -80°C | Up to 1 year[4] |
| Aqueous Solution | Not Recommended | Not recommended for more than one day[2] |
To prevent degradation, it is crucial to aliquot stock solutions into single-use volumes to avoid multiple freeze-thaw cycles.[1]
Q5: What are the general safety precautions for handling this compound?
A: this compound should be handled with care.[2] It is important to avoid inhalation, ingestion, and contact with eyes, skin, and clothing.[7] Always wash hands thoroughly after handling.[7] Personal protective equipment, such as safety goggles, gloves, and a lab coat, should be worn.[7] Work in a well-ventilated area or use a fume hood.[7]
Troubleshooting Guide
Issue 1: this compound precipitate is observed in my stock solution after thawing.
-
Possible Cause: The solution may have become supersaturated, or the compound may have come out of solution during the freezing process.
-
Solution: Gently warm the solution and vortex or sonicate until the precipitate redissolves. Ensure the solution is clear before use. To avoid this in the future, consider preparing a slightly lower concentration stock solution or storing it at -80°C for long-term stability.[4]
Issue 2: My aqueous working solution of this compound is cloudy.
-
Possible Cause: this compound has low solubility in aqueous solutions.[2] The concentration may be too high for the chosen buffer.
-
Solution: Prepare the aqueous solution by first dissolving the this compound in a small amount of ethanol and then diluting it with the aqueous buffer.[2] If cloudiness persists, you may need to reduce the final concentration. It is not recommended to store aqueous solutions for more than one day.[2]
Issue 3: I am observing inconsistent results in my experiments using a this compound stock solution.
-
Possible Cause: The stock solution may have degraded due to improper storage or multiple freeze-thaw cycles.
-
Solution: Prepare fresh stock solutions and aliquot them into single-use vials to minimize freeze-thaw cycles.[1] Always store stock solutions at the recommended temperature and within the specified stability period.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound (lyophilized powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
To prepare a 10 mM stock solution, reconstitute 5 mg of this compound powder in 753 µL of DMSO.[1]
-
Vortex the solution until the powder is completely dissolved.
-
Aliquot the stock solution into sterile, single-use microcentrifuge tubes.
-
Store the aliquots at -20°C for up to 3 months or at -80°C for up to 1 year.[1][4]
-
Visualizations
Caption: Workflow for preparing and storing this compound stock solutions.
References
- 1. This compound | Cell Signaling Technology [cellsignal.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. This compound | C33H49N3O7S2 | CID 64142 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound CAS#: 159989-65-8 [m.chemicalbook.com]
- 7. Nelfinavir (Mesylate)|159989-65-8|MSDS [dcchemicals.com]
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Nelfinavir. Our aim is to facilitate the optimization of Nelfinavir treatment duration for maximal therapeutic effect in your experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with Nelfinavir.
Issue 1: Suboptimal Therapeutic Effect or High Variability in Efficacy Data
-
Question: My in vitro/in vivo experiments are showing a weaker than expected therapeutic effect of Nelfinavir, or there is high variability between experimental runs. What are the potential causes and how can I troubleshoot this?
-
Possible Causes & Solutions:
-
Inadequate Drug Concentration at Target Site: Nelfinavir's bioavailability can be influenced by various factors. In clinical settings, food intake has been shown to increase its absorption two- to three-fold.[1] For in vivo studies, consider the formulation and route of administration. For in vitro work, ensure complete dissolution of Nelfinavir mesylate in an appropriate solvent like DMSO or ethanol, as it is insoluble in water.[2]
-
Suboptimal Dosing Schedule: The timing and frequency of administration can significantly impact efficacy. Studies in HIV-infected children have shown high interindividual variability in Nelfinavir pharmacokinetics.[3] Consider optimizing the dosing regimen from twice-daily (BID) to thrice-daily (TID) to maintain therapeutic concentrations, as TID regimens have been associated with higher trough concentrations.[4][5]
-
Development of Drug Resistance: Prolonged exposure to Nelfinavir can lead to the emergence of resistant cell lines or viral strains. In HIV, the D30N mutation in the protease is a primary mechanism of resistance.[6] In cancer models, resistance mechanisms can be more complex. Regularly assess for resistance markers and consider combination therapies to mitigate this.
-
Cell Line Specific Effects: The anti-cancer activity of Nelfinavir can be cell-type specific.[7] Its primary mechanisms, such as induction of endoplasmic reticulum (ER) stress and inhibition of the Akt signaling pathway, may have varying impacts depending on the genetic background of the cells.[8][9] It is advisable to test a panel of cell lines to determine sensitivity.
-
Logical Flow for Troubleshooting Suboptimal Efficacy
Caption: Troubleshooting workflow for addressing suboptimal Nelfinavir efficacy.
Issue 2: Unexpected or Severe Cellular Toxicity
-
Question: I am observing significant off-target toxicity or cell death in my control groups treated with Nelfinavir. How can I address this?
-
Possible Causes & Solutions:
-
High Drug Concentration: Nelfinavir's cytotoxic effects are dose-dependent.[10] Ensure that the concentrations used are within the experimentally determined therapeutic window for your specific model system. A dose-response curve is essential to determine the EC50 (half-maximal effective concentration) and CC50 (half-maximal cytotoxic concentration).
-
Solvent Toxicity: The vehicle used to dissolve Nelfinavir (e.g., DMSO) can be toxic at higher concentrations. Always include a vehicle-only control group to distinguish between drug-specific and solvent-induced toxicity.
-
Induction of ER Stress and Autophagy: Nelfinavir is known to induce ER stress and autophagy, which can lead to cell death.[11][12] If these pathways are not the intended targets of your study, you may need to use lower concentrations or shorter treatment durations.
-
Off-Target Effects: Nelfinavir has known off-target effects, including inhibition of the 20S proteasome and modulation of various signaling pathways.[13] These can contribute to unexpected cellular responses.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Nelfinavir?
A1: Nelfinavir is an inhibitor of the HIV-1 protease, an enzyme crucial for the cleavage of viral polyprotein precursors into functional proteins.[14] By binding to the active site of the protease, Nelfinavir prevents the maturation of new, infectious viral particles.[14] In cancer research, its primary mechanisms are the induction of endoplasmic reticulum (ER) stress and the inhibition of the PI3K-Akt signaling pathway.[8][9]
Q2: What are the recommended starting doses for in vitro and in vivo experiments?
A2: The optimal dose will vary depending on the model system.
-
In Vitro : For anti-HIV studies, concentrations in the nanomolar range (e.g., 0-100 nM) are typically used.[2] For anti-cancer studies, concentrations are often in the low micromolar range (e.g., 5-50 µM).[2][11] A dose-response study is crucial to determine the optimal concentration for your specific cell line.
-
In Vivo : In pediatric HIV clinical trials, dosages have ranged from 25-35 mg/kg thrice daily to 45-55 mg/kg twice daily.[15] In a phase I trial for solid tumors in adults, the maximum tolerated dose was established at 3125 mg twice daily.[16][17] Animal studies will require appropriate dose scaling.
Q3: How does treatment duration typically affect Nelfinavir's efficacy?
A3: The relationship between treatment duration and efficacy is complex and context-dependent.
-
Anti-HIV Therapy: Long-term, continuous treatment is necessary to suppress viral replication and prevent disease progression. However, prolonged therapy can lead to the development of drug resistance.[6]
-
Anti-Cancer Therapy: The optimal duration is still under investigation. In a clinical trial for non-small cell lung cancer, patients received Nelfinavir for the duration of their chemoradiotherapy (approximately 8 weeks).[18] For preclinical studies, treatment duration should be sufficient to observe a significant therapeutic effect while monitoring for the development of resistance.
Q4: What are the key signaling pathways affected by Nelfinavir in cancer cells?
A4: Nelfinavir impacts several critical signaling pathways in cancer cells:
-
PI3K/Akt/mTOR Pathway: Nelfinavir inhibits Akt phosphorylation, a key signaling node for cell survival, proliferation, and metabolism.[7][8]
-
Endoplasmic Reticulum (ER) Stress and Unfolded Protein Response (UPR): Nelfinavir induces the accumulation of unfolded proteins in the ER, triggering the UPR, which can lead to apoptosis.[8][9][11]
-
MAPK Pathway: Nelfinavir has been shown to inhibit the phosphorylation of MAPKs, which are involved in cell proliferation and inflammation.[13]
Nelfinavir's Impact on Key Cancer Signaling Pathways
Caption: Nelfinavir's inhibitory and inductive effects on major cancer-related signaling pathways.
Data Presentation
Table 1: Pharmacokinetic Parameters of Nelfinavir in Different Dosing Regimens (Pediatric HIV Patients)
| Parameter | Twice-Daily Regimen (BID) | Thrice-Daily Regimen (TID) |
| Mean Dosage | 48.7 mg/kg | 27.6 mg/kg |
| Geometric Mean Trough Concentration | 0.94 - 1.11 mg/L | 1.55 - 1.63 mg/L |
| Peak Plasma Concentration (Cmax) | 1.53 - 13.7 mg/L | 2.24 - 11.72 mg/L |
| Time to Peak Concentration (Tmax) | 3.7 ± 2.2 hours | Not specified |
| Data synthesized from studies in HIV-1-infected children.[4][5] |
Table 2: Nelfinavir Dose Escalation and Response in a Phase I Solid Tumor Trial
| Dose Level | Nelfinavir Dose | Best Response | Duration of Therapy (months) |
| 1 | 1250 mg BID | Progressive Disease | 1.4 |
| 2 | 1875 mg BID | Progressive Disease | 1.4 |
| 3 | 2500 mg BID | Not specified | Not specified |
| 4 | 3125 mg BID | Partial Response | > 6 (in one patient) |
| 5 | 3750 mg BID | Not specified | Not specified |
| Data from a study in adults with refractory solid tumors. The Maximum Tolerated Dose (MTD) was established at 3125 mg twice daily.[16][17] |
Experimental Protocols
Protocol 1: In Vitro HIV-1 Protease Inhibition Assay
-
Cell Line Selection: Use highly permissive T-cell lines such as CEM-SS, MT-2, or primary Peripheral Blood Mononuclear Cells (PBMCs).[2]
-
Compound Preparation: Dissolve this compound in DMSO (to a stock concentration of ≥66.4 mg/mL) or ethanol.[2] Prepare serial dilutions in culture medium to achieve the desired final concentrations (e.g., 0-100 nM).
-
Cell Infection: Infect cells with a laboratory-adapted HIV-1 strain (e.g., IIIB or RF) at a predetermined multiplicity of infection (MOI).
-
Treatment: Immediately after infection, add the diluted Nelfinavir or vehicle control to the cell cultures.
-
Incubation: Culture the cells for a period of 3-7 days.
-
Readout: Quantify viral replication by measuring p24 antigen levels in the supernatant using an ELISA kit, or by assessing reverse transcriptase (RT) activity.[2]
-
Data Analysis: Calculate the 50% effective concentration (EC50) by plotting the percentage of viral inhibition against the log of Nelfinavir concentration.
Experimental Workflow for In Vitro HIV-1 Inhibition Assay
Caption: Step-by-step workflow for assessing Nelfinavir's anti-HIV-1 activity in vitro.
Protocol 2: Assessment of Akt Phosphorylation in Cancer Cells
-
Cell Culture: Plate cancer cells (e.g., non-small cell lung carcinoma cell lines) and allow them to adhere overnight.
-
Serum Starvation (Optional): To reduce basal Akt phosphorylation, serum-starve the cells for 12-24 hours.
-
Treatment: Treat the cells with various concentrations of Nelfinavir for a specified duration (e.g., 24 hours). Include a vehicle control.
-
Growth Factor Stimulation (Optional): To assess inhibition of induced Akt activation, stimulate the cells with a growth factor like IGF-1 or EGF for a short period (e.g., 15-30 minutes) before harvesting.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blotting:
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies against phospho-Akt (e.g., at Ser473) and total Akt overnight at 4°C.
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Quantify the band intensities and normalize the phospho-Akt signal to the total Akt signal to determine the extent of inhibition.
References
- 1. reference.medscape.com [reference.medscape.com]
- 2. cog133.com [cog133.com]
- 3. Pharmacokinetics of nelfinavir in children: influencing factors and dose implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Pharmacokinetics and pharmacodynamics of nelfinavir administered twice or thrice daily to human immunodeficiency virus type 1-infected children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nelfinavir: an update on its use in HIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Anti-Cancer Properties of the HIV Protease Inhibitor Nelfinavir [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Nelfinavir and other protease inhibitors in cancer: mechanisms involved in anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Nelfinavir, A lead HIV protease inhibitor, is a broad-spectrum, anticancer agent that induces endoplasmic reticulum stress, autophagy, and apoptosis in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Anti-Cancer Properties of the HIV Protease Inhibitor Nelfinavir - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The HIV-1 protease inhibitor nelfinavir activates PP2 and inhibits MAPK signaling in macrophages: a pathway to reduce inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. go.drugbank.com [go.drugbank.com]
- 15. Nelfinavir | Johns Hopkins HIV Guide [hopkinsguides.com]
- 16. A phase I trial of the HIV protease inhibitor nelfinavir in adults with solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 18. A Phase I Trial of the HIV Protease Inhibitor Nelfinavir with Concurrent Chemoradiotherapy (CT-RT) for Unresectable Stage IIIA/IIIB NSCLC: A Report of Toxicities and Clinical Response - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the repurposed HIV protease inhibitor, Nelfinavir, as a radiosensitizing agent in cervical cancer models. Its performance is objectively compared with other alternative radiosensitizers, supported by experimental data from preclinical and clinical studies. This document details the molecular mechanisms, efficacy, and experimental protocols to assist researchers in evaluating its potential for clinical translation.
Nelfinavir: Mechanism of Action and Efficacy
Nelfinavir has demonstrated significant potential in enhancing the efficacy of radiotherapy in cervical cancer. Its multi-modal mechanism of action targets key cancer cell survival pathways, making it a promising candidate for combination therapy.
Key Mechanisms:
-
Inhibition of the PI3K/Akt Pathway: Nelfinavir is a known inhibitor of the Akt signaling pathway.[1][2] In chemo-radioresistant cervical cancer cells, Nelfinavir has been shown to reduce both total and phosphorylated Akt levels.[1] This disruption of the Akt pathway is crucial as hyperactivation of this pathway is linked to radiation resistance.[3]
-
Targeting the AKT-USP15/USP11-HPV16 E6/E7 Axis: In HPV-positive cervical cancer, Nelfinavir sensitizes resistant cells by inhibiting a specific signaling pathway involving AKT, deubiquitinating enzymes (USP15 and USP11), and the viral oncoproteins E6 and E7.[1][4] This leads to a reduction in the levels of E6 and E7, which are critical for the malignant phenotype and resistance to therapy.[1][5]
-
Induction of Endoplasmic Reticulum (ER) Stress and the Unfolded Protein Response (UPR): Nelfinavir is known to induce ER stress, leading to the activation of the UPR.[6][7] This can trigger apoptosis (programmed cell death) in cancer cells.[6]
-
Induction of Apoptosis: Nelfinavir promotes apoptosis in cervical cancer cells through various mechanisms, including the production of reactive oxygen species (ROS).[5][6]
-
Autophagy Modulation: The drug has also been shown to impact the autophagy pathway, further contributing to its cytotoxic effects against cancer cells.[8]
Comparative Analysis of Radiosensitizers in Cervical Cancer
The following table summarizes the performance of Nelfinavir in comparison to other notable radiosensitizing agents investigated for cervical cancer treatment.
| Radiosensitizer | Class | Mechanism of Action | Key Findings in Cervical Cancer Models |
| Nelfinavir | HIV Protease Inhibitor | PI3K/Akt pathway inhibition, targeting of HPV E6/E7 oncoproteins, ER stress induction, apoptosis induction.[1][6][7] | Sensitizes chemo-radioresistant HPV16-positive cervical cancer cells.[1] Reduces IC50 of cisplatin and D0 dose of radiation.[1] In vivo studies show it slows tumor growth.[8] Several clinical trials are ongoing or completed.[2][9][10] |
| Cisplatin | Platinum-based chemotherapy | Forms DNA adducts, leading to DNA damage and apoptosis. Standard-of-care radiosensitizer. | Improves overall and disease-free survival when combined with radiotherapy.[2][3] |
| Niraparib | PARP Inhibitor | Inhibits Poly (ADP-ribose) polymerase (PARP), a key enzyme in DNA single-strand break repair. This leads to the accumulation of double-strand breaks, especially in combination with radiation.[7][9][11] | In vivo, the combination of niraparib and radiotherapy significantly reduced tumor volume and delayed tumor growth in HeLa cell xenografts.[7][12] It enhances the formation of DNA double-strand breaks.[12] |
| Curcumin | Natural Polyphenol | Downregulates NF-κB, a transcription factor involved in radioresistance.[13] It can also act as a pro-oxidant, increasing ROS levels.[13][14] | Pretreatment with curcumin significantly radiosensitized HeLa and SiHa cervical cancer cells.[13] A clinical trial showed it to be an effective radiosensitizer, with decreased survivin levels in patients.[5] |
| Genistein | Natural Isoflavone | Suppresses Akt and Erk signaling, reduces survivin and cyclin B expression, and inhibits NF-κB.[15] | Increases sensitivity of HeLa cells to radiation by lowering survivin levels, which promotes apoptosis.[16] |
| Dihydroouabain (DHO) | Na+/K+-ATPase Inhibitor | Abrogates radiation-induced S phase arrest and inhibits Chk1, leading to increased DNA double-strand breaks.[1] | Identified as a potent radiosensitizer in a high-throughput screening of a chemical library. It significantly enhanced radiosensitivity in cervical cancer cells.[1] |
| Tirapazamine | Hypoxia-activated Prodrug | Selectively activated under hypoxic conditions to a toxic radical that causes DNA strand breaks.[17] | Clinical trials have investigated its use in combination with chemoradiation, with some evidence of benefit in patients with hypoxic tumors.[17] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and validation of these findings.
Clonogenic Survival Assay
This assay is the gold standard for determining the radiosensitivity of cancer cells in vitro.
-
Cell Culture: Cervical cancer cell lines (e.g., HeLa, SiHa) are cultured in appropriate media and conditions.
-
Drug Treatment: Cells are pre-treated with the radiosensitizing agent (e.g., Nelfinavir at a specific concentration) for a defined period (e.g., 24 hours).
-
Irradiation: Cells are then irradiated with increasing doses of ionizing radiation (e.g., 0, 2, 4, 6, 8 Gy).
-
Plating: After irradiation, cells are trypsinized, counted, and seeded at low densities in new culture dishes.
-
Incubation: Plates are incubated for a period that allows for colony formation (typically 10-14 days).
-
Staining and Counting: Colonies are fixed and stained (e.g., with crystal violet), and colonies containing at least 50 cells are counted.
-
Data Analysis: The surviving fraction for each radiation dose is calculated and plotted to generate a cell survival curve. The Sensitizer Enhancement Ratio (SER) can be calculated from these curves to quantify the radiosensitizing effect.
Western Blot Analysis
This technique is used to detect and quantify specific proteins to elucidate the molecular mechanisms of radiosensitization.
-
Protein Extraction: Cells are treated with the radiosensitizer and/or radiation, and then lysed to extract total protein.
-
Protein Quantification: The concentration of protein in each sample is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with primary antibodies specific to the proteins of interest (e.g., Akt, p-Akt, PARP, γ-H2AX) and then with secondary antibodies conjugated to an enzyme (e.g., HRP).
-
Detection: The signal is detected using a chemiluminescent substrate and imaged.
-
Analysis: The intensity of the protein bands is quantified and normalized to a loading control (e.g., β-actin or GAPDH) to compare protein levels between different treatment groups.
In Vivo Tumor Growth Delay Assay
This assay assesses the efficacy of a radiosensitizer in a living organism, typically using a xenograft mouse model.
-
Tumor Implantation: Human cervical cancer cells are injected subcutaneously into immunocompromised mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment Groups: Mice are randomized into different treatment groups: control (no treatment), radiation alone, radiosensitizer alone, and combination therapy (radiosensitizer + radiation).
-
Drug Administration: The radiosensitizing agent is administered to the mice according to a specific dose and schedule.
-
Irradiation: The tumors are locally irradiated with a specified dose of radiation.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers.
-
Data Analysis: Tumor growth curves are plotted for each group. The time it takes for the tumors to reach a certain volume (tumor growth delay) is calculated to assess the treatment efficacy.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs can aid in understanding the radiosensitizing effect of Nelfinavir.
Caption: Nelfinavir's mechanism in radiosensitizing HPV-positive cervical cancer cells.
References
- 1. Dihydroouabain, a novel radiosensitizer for cervical cancer identified by automated high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel composite drug delivery system as a novel radio sensitizer for the local treatment of cervical carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. PARP1-Inhibition Sensitizes Cervical Cancer Cell Lines for Chemoradiation and Thermoradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis of Curcumin as a Radiosensitizer in Cancer Therapy with Serum Survivin Examination: Randomised Control Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel Radiosensitization Strategies in Uterine Cervix Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Novel composite drug delivery system as a novel radio sensitizer for the local treatment of cervical carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Radiosensitizers in cervical cancer. Cisplatin and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | PARP inhibitors combined with radiotherapy: are we ready? [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. aacrjournals.org [aacrjournals.org]
- 14. researchgate.net [researchgate.net]
- 15. Role of Natural Radiosensitizers and Cancer Cell Radioresistance: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Natural Radiosensitizers in Radiotherapy: Cancer Treatment by Combining Ionizing Radiation with Resveratrol - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
A comprehensive analysis of the absorption, distribution, metabolism, and excretion (ADME) of the antiretroviral drug Nelfinavir across various species reveals significant differences in its pharmacokinetic profile. This guide provides a detailed comparison of Nelfinavir's pharmacokinetics in humans, rhesus macaques, rats, mice, and dogs, offering valuable insights for researchers, scientists, and drug development professionals in the field of preclinical and clinical pharmacology.
Nelfinavir, a potent inhibitor of the human immunodeficiency virus (HIV) protease, has been a cornerstone of highly active antiretroviral therapy (HAART). Understanding its pharmacokinetic properties across different species is crucial for the interpretation of preclinical safety and efficacy studies and for predicting its behavior in humans. This guide synthesizes available experimental data to facilitate a direct comparison of key pharmacokinetic parameters.
Quantitative Pharmacokinetic Parameters
The following tables summarize the key pharmacokinetic parameters of Nelfinavir in humans, rhesus macaques, rats, mice, and dogs following oral administration. It is important to note that dosing and formulations can vary between studies, which may influence the results.
Table 1: Nelfinavir Pharmacokinetic Parameters in Humans and Rhesus Macaques
| Parameter | Human | Rhesus Macaque |
| Dose | 750 mg TID or 1250 mg BID[1] | 200 mg/kg |
| Cmax | 3-4 µg/mL (steady state)[2] | 3.20 µM (~1.8 µg/mL) |
| Tmax | 2.5-3 hours[2] | 5 hours |
| Half-life (t½) | 3.5-5 hours[3] | Not Reported |
| Oral Clearance (CL/F) | 24-61 L/h[3] | Not Reported |
| Protein Binding | >98%[4] | Not Reported |
Table 2: Nelfinavir Pharmacokinetic Parameters in Rodents and Dogs
| Parameter | Rat | Mouse | Dog |
| Dose | 10 mg/kg | 250 or 750 mg/kg | 5 mg/kg (co-administered with ritonavir) |
| Cmax | Not Reported (in standard studies) | Not Reported | Not Reported (for Nelfinavir alone) |
| Tmax | Not Reported (in standard studies) | Not Reported | Not Reported |
| AUC | Significantly increased with co-administration of ritonavir | Not Reported | Significantly increased with co-administration of ritonavir |
| Lung-to-Plasma Ratio | 3.24 (at 4h) | 2-3 (between 0.5-9h) | Not Reported |
| Oral Bioavailability | Not Reported | Not Reported | Not Reported |
Note: Data for dogs is primarily from studies where Nelfinavir was co-administered with ritonavir, a potent CYP3A4 inhibitor, which significantly alters Nelfinavir's pharmacokinetics. Data for Nelfinavir administered alone in dogs is limited in the reviewed literature.
Experimental Protocols
A variety of experimental designs have been employed to characterize the pharmacokinetics of Nelfinavir across species. Below are generalized methodologies based on the available literature.
Human Studies
Pharmacokinetic studies in humans have typically involved the administration of Nelfinavir as oral tablets (250 mg or 625 mg) or oral powder[1]. Dosing regimens often consist of 750 mg three times daily (TID) or 1250 mg twice daily (BID), and the drug is recommended to be taken with a meal to enhance absorption[1]. Blood samples are collected at various time points post-dose to determine plasma concentrations of Nelfinavir and its major active metabolite, M8.
Animal Studies
-
Species and Strain: Studies have utilized Sprague-Dawley rats[5], ICR mice, and beagle dogs.
-
Administration: For oral administration, Nelfinavir is often formulated as a suspension in a vehicle such as 1% carboxymethylcellulose[5]. Administration is typically performed via oral gavage.
-
Dosing: Doses in animal studies have varied, with examples including 10 mg/kg in rats and 200 mg/kg in rhesus macaques.
-
Sample Collection: Blood samples are collected at predetermined time points via methods appropriate for the species, such as tail vein sampling in rodents or venous catheterization in larger animals.
-
Analytical Methods: Plasma concentrations of Nelfinavir are most commonly quantified using high-performance liquid chromatography (HPLC) with ultraviolet (UV) or mass spectrometry (MS) detection.
Below is a generalized workflow for a typical preclinical pharmacokinetic study of Nelfinavir.
Preclinical Pharmacokinetic Study Workflow for Nelfinavir.
Signaling Pathways Modulated by Nelfinavir
Beyond its primary role as an HIV protease inhibitor, Nelfinavir has been shown to modulate several intracellular signaling pathways, contributing to its potential anticancer and other off-target effects. Two key pathways affected by Nelfinavir are the PI3K/Akt signaling pathway and the unfolded protein response (UPR), which can lead to endoplasmic reticulum (ER) stress and autophagy.
Inhibition of the PI3K/Akt Signaling Pathway
Nelfinavir has been demonstrated to inhibit the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, which is a critical regulator of cell survival, proliferation, and metabolism.
Nelfinavir's Inhibition of the PI3K/Akt Signaling Pathway.
Induction of Endoplasmic Reticulum (ER) Stress and Autophagy
Nelfinavir can induce stress in the endoplasmic reticulum, leading to the unfolded protein response (UPR) and subsequently triggering autophagy, a cellular process of self-digestion.
Nelfinavir-Induced ER Stress and Autophagy.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Pharmacokinetics of Indinavir and Nelfinavir in Treatment-Naive, Human Immunodeficiency Virus-Infected Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. corevih-bretagne.fr [corevih-bretagne.fr]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Immunotoxicity evaluation of nelfinavir in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Nelfinavir's efficacy in inhibiting the DNA-damage inducible 1 homolog 2 (DDI2) and Nuclear Factor Erythroid 2-Like 1 (NFE2L1) signaling pathway. Data presented herein is compiled from peer-reviewed studies to offer an objective analysis of Nelfinavir against alternative inhibitory methods. Detailed experimental protocols and visual representations of the key processes are included to support further research and drug development efforts in this area.
The DDI2-NFE2L1 pathway is a critical component of the cellular response to proteasome inhibition. Upon proteasome stress, the aspartic protease DDI2 cleaves and activates the transcription factor NFE2L1.[1][2] Activated NFE2L1 then translocates to the nucleus to upregulate the expression of proteasome subunit genes, leading to a "bounce-back" effect that can confer resistance to proteasome inhibitor (PI) cancer therapies.[2][3] Nelfinavir, an FDA-approved HIV protease inhibitor, has been identified as a direct inhibitor of DDI2, thereby blocking NFE2L1 activation and enhancing the cytotoxic effects of PIs in cancer cells.[2][3]
Data Presentation: Nelfinavir vs. Alternative DDI2-NFE2L1 Pathway Inhibitors
Nelfinavir has emerged as the most potent among screened HIV protease inhibitors for blocking the DDI2-mediated cleavage of NFE2L1. While a direct in vitro IC50 value for Nelfinavir against purified DDI2 protease is not yet published, cell-based assays provide a clear comparison of its efficacy.
Table 1: Comparison of HIV Protease Inhibitors on NFE2L1 Cleavage
| Inhibitor | Target(s) | Relative Inhibition of NFE2L1 Cleavage (at 20 µM) | Estimated Cellular IC50 for NFE2L1 Pathway Inhibition | Key Findings |
| Nelfinavir | DDI2, HIV Protease | ~75% [3] | ~10 µM (in HEK293A cells) [3][4] | Most potent inhibitor among tested HIV PIs in a cell-based NFE2L1 cleavage assay. [3] |
| Amprenavir | HIV Protease | Minimal | > 20 µM | Significantly less effective than Nelfinavir.[3] |
| Atazanavir | HIV Protease | Minimal | > 20 µM | Significantly less effective than Nelfinavir.[3] |
| Indinavir | HIV Protease | Minimal | > 20 µM | Significantly less effective than Nelfinavir.[3] |
| Lopinavir | HIV Protease | Minimal | > 20 µM | Significantly less effective than Nelfinavir.[3] |
| Ritonavir | HIV Protease | Minimal | > 20 µM | Significantly less effective than Nelfinavir.[3] |
| Saquinavir | HIV Protease | Minimal | > 20 µM | Significantly less effective than Nelfinavir.[3] |
| Tipranavir | HIV Protease | Minimal | > 20 µM | Significantly less effective than Nelfinavir.[3] |
Table 2: Genetic and Other Chemical Inhibition Strategies for the DDI2-NFE2L1 Pathway
| Inhibition Method | Target | Efficacy | Advantages | Disadvantages |
| DDI2 Knockout (CRISPR/Cas9) | DDI2 gene | Complete ablation of DDI2 expression | High specificity, allows for studying the complete loss-of-function phenotype | Not a therapeutic modality, potential off-target effects |
| DDI2 siRNA | DDI2 mRNA | Potent and transient knockdown | High specificity for transient studies | Delivery challenges in vivo, transient effect |
| Bortezomib (BTZ) / Carfilzomib (CFZ) | Proteasome | Indirectly activates the pathway | Clinically approved drugs | Induces the pathway, leading to resistance |
Table 3: Synergistic Cytotoxicity of Nelfinavir with Proteasome Inhibitors in Multiple Myeloma Cells
| Cell Line | Treatment | IC50 | Combination Index (CI) |
| RPMI-8226 | Bortezomib alone | ~7.5 nM | N/A |
| Nelfinavir alone | ~15 µM | N/A | |
| Bortezomib + Nelfinavir (10 µM) | ~2.5 nM | < 1 (Synergistic) | |
| U-266 | Bortezomib alone | ~30 nM | N/A |
| Nelfinavir alone | ~20 µM | N/A | |
| Bortezomib + Nelfinavir (10 µM) | ~10 nM | < 1 (Synergistic) |
Note: The IC50 and CI values are approximations derived from published dose-response curves and synergy analyses.[5][6][7] Exact values may vary based on experimental conditions.
Experimental Protocols
Cell-Based NFE2L1 Cleavage Assay
This assay is designed to assess the inhibitory effect of compounds on the DDI2-mediated processing of NFE2L1 in a cellular context.
Materials:
-
HEK293A or other suitable cancer cell lines (e.g., HCT116, RPMI-8226)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Proteasome inhibitor (e.g., Bortezomib, MG132)
-
Test compounds (e.g., Nelfinavir) dissolved in DMSO
-
Phosphate Buffered Saline (PBS)
-
RIPA Lysis and Extraction Buffer
-
Protease and phosphatase inhibitor cocktails
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-NFE2L1 (recognizing both full-length and cleaved forms), anti-GAPDH or anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound (e.g., Nelfinavir from 1 to 20 µM) or vehicle (DMSO) for 24 hours.[3]
-
Induce proteasome stress by adding a proteasome inhibitor (e.g., 100 nM Bortezomib) for 2-4 hours.[3]
-
Wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-NFE2L1 antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imager.
-
Re-probe the membrane with an anti-GAPDH or anti-β-actin antibody as a loading control.
-
Quantify the band intensities of the full-length (~120 kDa) and cleaved (~110 kDa) forms of NFE2L1.[8] The ratio of cleaved to full-length NFE2L1 is used to determine the extent of inhibition.
Proteasome Activity Assay
This assay measures the chymotrypsin-like activity of the proteasome in cell lysates using a fluorogenic substrate.
Materials:
-
Cells treated with Nelfinavir and/or a proteasome inhibitor
-
Proteasome Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.5, 250 mM sucrose, 5 mM MgCl2, 1 mM DTT, 0.5 mM EDTA)
-
Fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC)
-
96-well black, clear-bottom plates
-
Fluorometric microplate reader
Procedure:
-
Lyse the treated cells in Proteasome Lysis Buffer on ice.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysates.
-
In a 96-well plate, add a defined amount of protein lysate (e.g., 10-20 µg) to each well.
-
Add the fluorogenic substrate Suc-LLVY-AMC to a final concentration of 50-100 µM.
-
Incubate the plate at 37°C and measure the fluorescence (Excitation: ~360 nm, Emission: ~460 nm) at regular intervals.
-
Calculate the rate of substrate cleavage (increase in fluorescence over time) to determine proteasome activity.
Cell Viability Assay (MTT or a similar colorimetric assay)
This assay assesses the cytotoxic effects of Nelfinavir, alone or in combination with a proteasome inhibitor.
Materials:
-
Cancer cell lines (e.g., RPMI-8226)
-
96-well cell culture plates
-
Nelfinavir and Bortezomib
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate spectrophotometer
Procedure:
-
Seed cells in a 96-well plate at a predetermined density.
-
Treat the cells with a dose range of Nelfinavir, Bortezomib, or a combination of both for a specified period (e.g., 48-72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of ~570 nm.
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Determine the IC50 values and assess for synergy using methods such as the Chou-Talalay combination index.
Mandatory Visualizations
Caption: The DDI2-NFE2L1 signaling pathway and points of inhibition.
Caption: Workflow for evaluating inhibitors of the DDI2-NFE2L1 pathway.
References
- 1. Synergistic effects of nelfinavir and bortezomib on proteotoxic death of NSCLC and multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nelfinavir inhibits human DDI2 and potentiates cytotoxicity of proteasome inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. Synergistic effects of nelfinavir and bortezomib on proteotoxic death of NSCLC and multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Combination of proteasome inhibitors bortezomib and NPI-0052 trigger in vivo synergistic cytotoxicity in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Bortezomib Inhibits Multiple Myeloma Cells by Transactivating ATF3 to Trigger miR-135a-5p- Dependent Apoptosis [frontiersin.org]
- 8. Nuclear Factor Erythroid-2 Like 1 (NFE2L1): Structure, function and regulation - PMC [pmc.ncbi.nlm.nih.gov]
A comparison guide for researchers and drug development professionals on the enhanced anti-cancer effects of co-administering Nelfinavir and TRAIL.
The combination of the HIV protease inhibitor Nelfinavir and the tumor necrosis factor-related apoptosis-inducing ligand (TRAIL) presents a promising strategy in cancer therapy.[1][2][3][4] Preclinical studies have demonstrated that Nelfinavir can sensitize various cancer cell types to TRAIL-induced apoptosis, offering a potential avenue to overcome TRAIL resistance, a significant challenge in its clinical application.[2][4] This guide provides a comprehensive overview of the synergistic anti-cancer effects of this combination, supported by experimental data, detailed protocols, and signaling pathway diagrams.
Mechanism of Synergy: Unfolded Protein Response and Death Receptor Upregulation
The primary mechanism underlying the synergistic effect of Nelfinavir and TRAIL involves the induction of the Unfolded Protein Response (UPR) or endoplasmic reticulum (ER) stress by Nelfinavir.[2][3][5][6] Nelfinavir treatment leads to an accumulation of unfolded proteins in the ER, triggering a cellular stress response.[2][3] This ER stress, in turn, upregulates the expression of TRAIL death receptors, primarily Death Receptor 5 (DR5), on the surface of cancer cells.[1][2][3] The increased presence of DR5 makes the cancer cells more susceptible to apoptosis induced by TRAIL.[1][2]
The transcription factor CCAAT/enhancer-binding protein homologous protein (CHOP) plays a crucial role in this Nelfinavir-induced DR5 upregulation.[2] ER stress leads to the increased expression of activating transcription factor 4 (ATF4), which subsequently modulates CHOP, leading to the transactivation of the DR5 gene.[2] Some studies have also reported an upregulation of Death Receptor 4 (DR4) in response to Nelfinavir.[3][5]
Quantitative Data on Synergistic Effects
The combination of Nelfinavir and TRAIL has shown significant synergistic cytotoxicity in various cancer cell lines. The following tables summarize key quantitative findings from published studies.
| Cell Line | Cancer Type | Nelfinavir Conc. | TRAIL Conc. | Observed Synergistic Effect | Reference |
| Ovarian Cancer Cells | Ovarian Cancer | Not Specified | Not Specified | Nelfinavir sensitizes ovarian cancer cells to TRAIL treatment.[1] | [1] |
| Glioblastoma Multiforme Cells | Glioblastoma | Not Specified | Not Specified | Combining Nelfinavir with TRAIL led to a significantly enhanced level of apoptosis.[2] | [2] |
| 769-P, 786-O, Caki-2 | Renal Cancer | 20 µM | 25 ng/ml | Nelfinavir sensitizes renal cancer cells to TRAIL.[3][5] | [3][5] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative protocols for key experiments used to evaluate the synergistic effects of Nelfinavir and TRAIL.
Cell Viability Assay (MTS Assay)
This protocol is adapted from a study on renal cancer cells.[3]
-
Cell Seeding: Plate 5x10³ cells per well in a 96-well culture plate and incubate for 24 hours.
-
Nelfinavir Treatment: Treat the cells with the desired concentration of Nelfinavir (e.g., 20 µM) or vehicle control and incubate for 24 hours.
-
TRAIL Treatment: Add TRAIL (e.g., 25 ng/ml) to the designated wells and incubate for an additional 24 hours.
-
MTS Reagent: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control cells.
Apoptosis Assay (Annexin V Staining)
This protocol is based on a study investigating renal cancer cells.[3]
-
Cell Seeding and Treatment: Seed 1.5x10⁵ cells per well in a 6-well plate. After 24 hours, treat with Nelfinavir (e.g., 20 µM) for 24 hours, followed by TRAIL (e.g., 25 ng/ml) for another 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) or 7-amino-actinomycin D (7-AAD) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive cells are considered apoptotic.
Western Blotting for DR4 and DR5 Expression
This protocol is a general guide based on descriptions from multiple studies.[3][7][8]
-
Cell Lysis: Treat cells with Nelfinavir (e.g., 5-20 µM) for 48 hours. Wash cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against DR4, DR5, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the key signaling pathway and a typical experimental workflow.
Caption: Nelfinavir-induced ER stress leads to DR5 upregulation and TRAIL sensitization.
Caption: A typical experimental workflow to assess Nelfinavir and TRAIL synergy.
Conclusion
The synergistic anti-cancer activity of Nelfinavir and TRAIL is a well-documented phenomenon with a clear mechanistic basis. By inducing ER stress and upregulating TRAIL death receptors, Nelfinavir effectively sensitizes cancer cells to TRAIL-mediated apoptosis. This combination holds significant therapeutic potential, particularly for cancers that have developed resistance to conventional therapies. The provided data and protocols offer a solid foundation for further research and development in this promising area of oncology.
References
- 1. Nelfinavir induces TRAIL receptor upregulation in ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Modulation of CCAAT/enhancer binding protein homologous protein (CHOP)-dependent DR5 expression by nelfinavir sensitizes glioblastoma multiforme cells to tumor necrosis factor-related apoptosis-inducing ligand (TRAIL) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ar.iiarjournals.org [ar.iiarjournals.org]
- 4. The Anti-Cancer Properties of the HIV Protease Inhibitor Nelfinavir - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nelfinavir Induces Endoplasmic Reticulum Stress and Sensitizes Renal Cancer Cells to TRAIL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nelfinavir and other protease inhibitors in cancer: mechanisms involved in anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nelfinavir Induces Cytotoxicity towards High-Grade Serous Ovarian Cancer Cells, Involving Induction of the Unfolded Protein Response, Modulation of Protein Synthesis, DNA Damage, Lysosomal Impairment, and Potentiation of Toxicity Caused by Proteasome Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The HIV Protease Inhibitor Nelfinavir Downregulates Akt Phosphorylation by Inhibiting Proteasomal Activity and Inducing the Unfolded Protein Response - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the anti-cancer agent Nelfinavir's efficacy in three-dimensional (3D) tumor spheroid models, benchmarked against other relevant cancer therapeutics. By summarizing key experimental data and outlining detailed protocols, this document aims to facilitate informed decisions in preclinical drug development and cancer research.
Introduction to Nelfinavir as an Anti-Cancer Agent
Nelfinavir, an FDA-approved HIV protease inhibitor, has demonstrated significant anti-cancer properties in numerous preclinical studies.[1][2] Its primary mechanisms of action in cancer cells involve the induction of endoplasmic reticulum (ER) stress and the inhibition of the PI3K/Akt/mTOR signaling pathway, which are critical for tumor cell survival, proliferation, and resistance to therapy.[3][4] The use of 3D tumor spheroid models provides a more physiologically relevant platform to evaluate the efficacy of anti-cancer drugs like Nelfinavir, as these models better mimic the complex microenvironment of solid tumors.[5]
Comparative Efficacy in 3D Tumor Spheroid Models
Direct comparative studies of Nelfinavir against other anti-cancer agents in the same 3D tumor spheroid models are limited in the current scientific literature. However, by compiling available data from various studies, we can draw indirect comparisons to understand its potential. This section presents efficacy data for Nelfinavir and two major classes of anti-cancer drugs that share overlapping mechanisms of action: PI3K/Akt inhibitors and proteasome inhibitors.
A Note on Cross-Study Comparisons: The data presented below is collated from different studies with varying experimental conditions (e.g., cell lines, spheroid formation techniques, viability assay methods, and treatment durations). Therefore, direct comparison of IC50 values should be approached with caution. This information is intended to provide a general landscape of drug efficacy in 3D models.
Nelfinavir
Nelfinavir's efficacy in 3D models has been demonstrated, particularly its ability to disrupt spheroid integrity and reduce cell viability.
| Cancer Type | Cell Line | 3D Model Details | Efficacy Metric | Finding |
| Medullary Thyroid Cancer | TT | Multicellular spheroids on poly-HEMA coated plates | Inhibition of cell viability | Nelfinavir inhibited cell viability and led to the detachment of cancer cells from the spheroid structure.[1] |
Alternative Treatments: PI3K/Akt Inhibitors
Given that Nelfinavir inhibits the PI3K/Akt pathway, a comparison with targeted PI3K/Akt inhibitors is relevant.
| Cancer Type | Cell Line(s) | 3D Model Details | Drug | IC50 / Efficacy |
| Melanoma | 1205Lu | Collagen-embedded spheroids | PX-866 | Showed a significant decrease in proliferation in 3D spheroids compared to 2D cultures.[6] |
| Prostate Cancer | PC3, PC-3M | Stellate spheroids | API-2 (AKT inhibitor) | Selectively inhibited invasive cell growth in 3D.[7] |
| Non-Small Cell Lung Cancer | A549, H460, H520 | Agarose micro-mold spheroids | AZD2014 (mTOR inhibitor) | Significant inhibition of spheroid growth and decreased cellular ATP levels.[8][9] |
| Breast Cancer | Multiple | Multicellular spheroids | Alpelisib, Inavolisib, Copanlisib | Additive and/or synergistic activities when combined with MEK or ERK inhibitors.[10] |
Alternative Treatments: Proteasome Inhibitors
Nelfinavir has also been shown to affect the proteasome pathway. Therefore, a comparison with established proteasome inhibitors is warranted.
| Cancer Type | Cell Line(s) | 3D Model Details | Drug | IC50 / Efficacy |
| Chondrosarcoma | SW1353 | Spheroid cultures | Bortezomib | IC50 of 5 nM; significantly decreased cell viability.[11] |
| Multiple Myeloma | Multiple | Not specified | Carfilzomib | Chymotrypsin-like subunit inhibition IC50 = 21.8 ± 7.4 nM.[12] |
| Breast Cancer | Multiple | Not specified | Carfilzomib | IC50 values between 6.34 nM and 76.51 nM in various cell lines.[10] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of findings. Below are generalized protocols for key experiments cited in the evaluation of Nelfinavir and other anti-cancer agents in 3D tumor spheroid models.
3D Tumor Spheroid Formation
Objective: To generate uniform and reproducible 3D tumor spheroids from cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Ultra-low attachment (ULA) round-bottom 96-well plates
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Centrifuge
-
Incubator (37°C, 5% CO2)
Protocol:
-
Culture cancer cells in standard 2D culture flasks until they reach 70-80% confluency.
-
Aspirate the culture medium and wash the cells with PBS.
-
Add Trypsin-EDTA to detach the cells from the flask.
-
Neutralize the trypsin with complete culture medium and collect the cell suspension.
-
Centrifuge the cell suspension and resuspend the cell pellet in fresh complete medium.
-
Perform a cell count and determine cell viability (e.g., using Trypan Blue exclusion).
-
Dilute the cell suspension to the desired seeding density (typically ranging from 1,000 to 10,000 cells per well, depending on the cell line).
-
Seed the cell suspension into the wells of an ultra-low attachment 96-well plate.
-
Centrifuge the plate at a low speed (e.g., 300 x g) for 5-10 minutes to facilitate cell aggregation at the bottom of the wells.
-
Incubate the plate at 37°C in a 5% CO2 incubator.
-
Monitor spheroid formation daily using a microscope. Spheroids typically form within 24-72 hours.
-
For longer-term cultures, perform partial media changes every 2-3 days by carefully aspirating half of the medium from the top of the well and replacing it with fresh medium.
Drug Treatment of 3D Tumor Spheroids
Objective: To treat the formed spheroids with Nelfinavir or other compounds to assess their efficacy.
Materials:
-
Formed 3D tumor spheroids in ULA plates
-
Nelfinavir and other test compounds
-
Complete cell culture medium
-
Serological pipettes and multichannel pipettes
Protocol:
-
Prepare stock solutions of Nelfinavir and other test compounds in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the compounds in complete culture medium to achieve the desired final concentrations.
-
Carefully remove a portion of the existing medium from each well containing a spheroid.
-
Add the medium containing the test compounds to the wells. Ensure the final volume is consistent across all wells. Include vehicle control wells (medium with the same concentration of solvent used for the drugs).
-
Incubate the plates for the desired treatment duration (e.g., 48, 72, or 96 hours).
Spheroid Viability Assay (ATP-based)
Objective: To quantify the viability of cells within the spheroids after drug treatment. The CellTiter-Glo® 3D Cell Viability Assay is a commonly used method.
Materials:
-
Drug-treated 3D tumor spheroids in 96-well plates
-
CellTiter-Glo® 3D Reagent
-
Plate reader capable of measuring luminescence
Protocol:
-
Remove the assay plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® 3D Reagent to each well equal to the volume of cell culture medium in the well.
-
Mix the contents of the wells by shaking the plate on an orbital shaker for 5 minutes to induce cell lysis.
-
Incubate the plate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control spheroids.
-
Plot the results and determine the IC50 value (the concentration of the drug that inhibits 50% of cell viability).
Visualizing the Pathways and Processes
Diagrams created using Graphviz (DOT language) provide a clear visual representation of the complex biological pathways and experimental workflows involved in this research.
Caption: Experimental workflow for evaluating drug efficacy in 3D tumor spheroids.
Caption: Nelfinavir's primary anti-cancer signaling pathways.
Caption: Mechanism of action for proteasome inhibitors in cancer cells.
Conclusion and Future Directions
Nelfinavir demonstrates promising anti-cancer activity by targeting fundamental pathways in tumor cell survival. While direct comparative efficacy data in 3D spheroid models is still emerging, the available evidence suggests its potential as a potent anti-cancer agent. Future research should focus on head-to-head comparisons of Nelfinavir with other targeted therapies in a variety of well-characterized 3D tumor spheroid models. Such studies will be crucial for validating its clinical potential and identifying the cancer types most likely to respond to Nelfinavir-based therapies. The experimental protocols and pathway diagrams provided in this guide offer a foundational framework for conducting such vital research.
References
- 1. Regulation of Protein Degradation by Proteasomes in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nelfinavir and other protease inhibitors in cancer: mechanisms involved in anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. oatext.com [oatext.com]
- 6. Enhancing the evaluation of PI3K inhibitors through 3D melanoma models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Combinatorial screen of targeted agents with the PI3K inhibitors inavolisib, alpelisib, duvelisib, and copanlisib in multi-cell type tumor spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of a combined therapy of bortezomib and ionizing radiation on chondrosarcoma three-dimensional spheroid cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
This guide provides a detailed in vitro comparison of two prominent HIV protease inhibitors, Nelfinavir and Saquinavir. Beyond their established antiretroviral efficacy, both drugs have demonstrated significant potential in oncology research due to their cytotoxic effects on cancer cells. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their relative performance based on available experimental data.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for Nelfinavir and Saquinavir from various in vitro studies. It is important to note that direct comparisons should be made with caution, as experimental conditions may vary between studies.
Antiviral Activity Against HIV-1
| Drug | Cell Line | IC50 / EC50 (nM) | Reference |
| Nelfinavir | MT-2 | 20 - 40 | [1] |
| CEM-SS | 2 - 22 | [1] | |
| Saquinavir | Lymphoblastoid and Monocytic Cells | 1 - 30 | |
| MT4 | 37.7 ± 5 (in 40% human serum) | ||
| CEM-SS | 2 - 22 | [1] |
HIV-1 Protease Inhibition
| Drug | Inhibition Constant (Ki) (nM) | Reference |
| Nelfinavir | 2 | [2] |
| Saquinavir | Not explicitly found in a direct comparative study |
In Vitro Cytotoxicity in Cancer Cell Lines
| Drug | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Nelfinavir | H157 | Lung Cancer | ~15 | [3] |
| A549 | Lung Cancer | >20 | [3] | |
| PEO1 | Ovarian Cancer | ~20 | [4] | |
| Saquinavir | PC-3 | Prostate Cancer | ~10 (for 20S and 26S proteasome inhibition) | [5] |
| A549 | Lung Cancer | 41.04 (at 72h) | [5] | |
| HeLa | Cervical Cancer | 19 (at 96h) |
Mechanism of Action
Both Nelfinavir and Saquinavir are competitive inhibitors of the HIV protease, an enzyme crucial for the cleavage of viral polyproteins into functional proteins required for viral maturation and replication.[6][7] By binding to the active site of the protease, these drugs prevent the formation of mature, infectious virions.
In addition to their antiviral activity, both drugs have been shown to induce cytotoxicity in cancer cells through various mechanisms. Nelfinavir is known to inhibit the PI3K/Akt signaling pathway and induce endoplasmic reticulum (ER) stress, leading to the unfolded protein response (UPR) and apoptosis.[3][8] Saquinavir has also been shown to inhibit Akt phosphorylation and induce apoptosis, in part through inhibition of the 26S proteasome.[9]
Resistance Profiles
Resistance to both Nelfinavir and Saquinavir is associated with specific mutations in the HIV protease gene. For Nelfinavir, the D30N and L90M mutations are commonly observed. Saquinavir resistance is primarily associated with the G48V and L90M mutations.[10] Cross-resistance between the two has been observed, particularly in patients with the L90M mutation.
Experimental Protocols
Antiviral Activity (IC50) Determination
This protocol describes a general method for determining the 50% inhibitory concentration (IC50) of antiviral compounds using a cell-based assay with an HIV-infected T-cell line.
-
Cell Culture: Maintain a suspension culture of human T-lymphoid cells (e.g., MT-4, CEM-SS) in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Preparation: Prepare a stock solution of the test compound (Nelfinavir or Saquinavir) in dimethyl sulfoxide (DMSO). Make serial dilutions of the stock solution in culture medium to achieve the desired final concentrations.
-
Infection and Treatment: Seed the cells in a 96-well plate. Infect the cells with a laboratory-adapted strain of HIV-1 at a predetermined multiplicity of infection (MOI). Immediately after infection, add the serially diluted compounds to the respective wells. Include control wells with uninfected cells, infected untreated cells, and uninfected cells treated with the highest concentration of the compound.
-
Incubation: Incubate the plates for 4-5 days at 37°C in a humidified 5% CO2 atmosphere.
-
Viability Assay: Assess cell viability using a colorimetric assay such as the MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] assay. Add MTT solution to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Data Analysis: Solubilize the formazan crystals with a solubilization buffer (e.g., acidified isopropanol) and measure the absorbance at 570 nm using a microplate reader. Calculate the percentage of cell viability relative to the uninfected, untreated control. The IC50 value is determined by plotting the percentage of viability against the drug concentration and fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.
HIV-1 Protease Inhibition Assay (Ki Determination)
This protocol outlines a general method for determining the inhibition constant (Ki) of a compound against purified HIV-1 protease using a fluorogenic substrate.
-
Reagents:
-
Recombinant HIV-1 protease.
-
Fluorogenic peptide substrate.
-
Assay buffer (e.g., 50 mM sodium acetate, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, 10% glycerol, pH 4.7).
-
Test compound (Nelfinavir or Saquinavir) dissolved in DMSO.
-
-
Assay Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a 96-well black plate, add the assay buffer, the test compound dilutions, and the HIV-1 protease.
-
Incubate the mixture for a predetermined time at 37°C to allow for inhibitor binding.
-
Initiate the reaction by adding the fluorogenic substrate.
-
Monitor the increase in fluorescence over time using a fluorescence plate reader with appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Determine the initial reaction velocities from the linear portion of the fluorescence versus time plots.
-
Calculate the percent inhibition for each compound concentration relative to the no-inhibitor control.
-
Determine the IC50 value by plotting the percent inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km), where [S] is the substrate concentration and Km is the Michaelis-Menten constant of the substrate for the enzyme.
-
Cytotoxicity Assay (MTT Assay)
This protocol describes a general method for assessing the cytotoxicity of compounds on cancer cell lines.
-
Cell Culture: Culture the desired cancer cell line (e.g., A549, PC-3, HeLa) in the appropriate medium and conditions until they reach about 80% confluency.
-
Cell Seeding: Trypsinize the cells, count them, and seed them into a 96-well plate at a predetermined density. Allow the cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of Nelfinavir or Saquinavir in culture medium. Remove the old medium from the wells and add the medium containing the different concentrations of the compounds. Include a vehicle control (DMSO) and an untreated control.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Assay: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will convert MTT into formazan crystals.
-
Data Analysis: Solubilize the formazan crystals with a solubilizing agent. Measure the absorbance at 570 nm. Calculate the percentage of cell viability compared to the untreated control. Determine the IC50 value by plotting the percentage of viability against the drug concentration and fitting the data to a dose-response curve.
References
- 1. Prodrugs of HIV protease inhibitors—saquinavir, indinavir and nelfinavir—derived from diglycerides or amino acids: synthesis, stability and anti-HIV activity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Estimation of Serum-Free 50-Percent Inhibitory Concentrations for Human Immunodeficiency Virus Protease Inhibitors Lopinavir and Ritonavir - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Anti-Cancer Properties of the HIV Protease Inhibitor Nelfinavir - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nelfinavir Induces Cytotoxicity towards High-Grade Serous Ovarian Cancer Cells, Involving Induction of the Unfolded Protein Response, Modulation of Protein Synthesis, DNA Damage, Lysosomal Impairment, and Potentiation of Toxicity Caused by Proteasome Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Repurposing Alone and in Combination of the Antiviral Saquinavir with 5-Fluorouracil in Prostate and Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Simultaneous determination of the HIV-protease inhibitors indinavir, nelfinavir, saquinavir and ritonavir in human plasma by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Nelfinavir and other protease inhibitors in cancer:... | F1000Research [f1000research.com]
- 9. mdpi.com [mdpi.com]
- 10. Rational approaches to resistance: using saquinavir - PubMed [pubmed.ncbi.nlm.nih.gov]
Nelfinavir, a potent inhibitor of the human immunodeficiency virus (HIV) protease, has been a significant component of highly active antiretroviral therapy (HAART). This guide provides a detailed assessment of its long-term efficacy, resistance profile, and performance compared to other protease inhibitors, supported by experimental data.
Long-Term Efficacy of Nelfinavir
Nelfinavir, in combination with other antiretroviral agents, has demonstrated considerable efficacy in reducing HIV viral load and increasing CD4+ cell counts in both treatment-naive and treatment-experienced patients.
A retrospective, non-comparative study involving 307 HIV-positive individuals evaluated the long-term effectiveness of nelfinavir-based HAART. The study included 49 treatment-naive and 258 treatment-experienced patients. Over a period of up to 24 months, approximately two-thirds of the pre-treated patients remained on nelfinavir-based therapy[1]. The viro-immunological response was more pronounced in naive patients, with a mean viral load reduction of -2.22 log10 copies/ml and a mean CD4 cell increase of 367 cells/mm³. In contrast, treatment-experienced patients showed a mean viral load reduction of -0.53 log10 copies/ml and a mean CD4 cell increase of 165 cells/mm³[1].
Another study reported that in an ongoing trial, over 70% of adults receiving a nelfinavir-based combination regimen had plasma HIV RNA levels below the limit of detection (<400 copies/ml) after 84 weeks[2]. Similarly, 73% of pediatric patients achieved undetectable viral loads after 34 weeks of therapy with nelfinavir plus at least one new nucleoside reverse transcriptase inhibitor (NRTI)[2].
Comparative Efficacy
Clinical trials comparing nelfinavir to other protease inhibitors have provided valuable insights into its relative efficacy. A significant head-to-head trial, Study M98-863, was a double-blind, randomized phase 3 study that compared lopinavir/ritonavir to nelfinavir, both in combination with stavudine and lamivudine, in 653 antiretroviral-naive adults[3].
At 48 weeks, a greater proportion of patients in the lopinavir/ritonavir group achieved an HIV RNA level of less than 400 copies/ml (75% vs. 63%) and less than 50 copies/ml (67% vs. 52%) compared to the nelfinavir group[4][5]. The time to loss of virologic response was also significantly longer in the lopinavir/ritonavir arm[4][5].
Similarly, a study comparing atazanavir to nelfinavir in antiretroviral-naive patients found that atazanavir was a potent, safe, and well-tolerated once-daily protease inhibitor with a lower pill burden. At 48 weeks, the mean changes in HIV-1 RNA from baseline were -2.51 log10 copies/ml for atazanavir (400 mg) and -2.31 log10 copies/ml for nelfinavir. The proportion of patients with HIV-1 RNA <400 copies/ml was 64% for atazanavir and 53% for nelfinavir[6].
Table 1: Comparative Efficacy of Nelfinavir vs. Lopinavir/Ritonavir in Treatment-Naive Patients (48 Weeks)
| Outcome Metric | Nelfinavir + NRTIs | Lopinavir/Ritonavir + NRTIs | p-value |
| HIV RNA < 400 copies/mL | 63% | 75% | <0.001 |
| HIV RNA < 50 copies/mL | 52% | 67% | <0.001 |
| Mean CD4+ Cell Increase (cells/mm³) | 195 | 207 | Not statistically significant |
Data sourced from the M98-863 Study Team trial.[4][5][7]
Table 2: Comparative Efficacy of Nelfinavir vs. Atazanavir in Treatment-Naive Patients (48 Weeks)
| Outcome Metric | Nelfinavir + NRTIs | Atazanavir (400mg) + NRTIs |
| Mean HIV-1 RNA Change from Baseline (log10 copies/mL) | -2.31 | -2.51 |
| Proportion with HIV-1 RNA < 400 copies/mL | 53% | 64% |
| Mean CD4+ Cell Increase (cells/mm³) | 211 | 234 |
Data from a randomized clinical trial comparing atazanavir and nelfinavir.[6]
Resistance Profile of Nelfinavir
The emergence of drug resistance is a critical factor in the long-term success of antiretroviral therapy. Nelfinavir has a distinct resistance profile characterized by specific mutations in the HIV-1 protease gene.
The primary mutation associated with nelfinavir resistance is the D30N substitution (aspartic acid to asparagine at codon 30)[2][7][8]. This mutation is unique to nelfinavir and does not confer cross-resistance to other protease inhibitors in vitro[2][7]. The D30N mutation reduces the binding affinity of nelfinavir to the HIV protease by eliminating a hydrogen bond[9].
Other significant mutations associated with nelfinavir resistance include N88D (asparagine to aspartic acid at codon 88) and L90M (leucine to methionine at codon 90)[8]. The N88D mutation often appears as a secondary mutation to D30N and can compensate for the loss of replicative capacity caused by the primary mutation[8]. The L90M mutation can be a primary mutation for both nelfinavir and saquinavir resistance[8].
In the M98-863 trial, genotypic resistance was analyzed in patients with virologic failure. Among patients with plasma HIV RNA >400 copies/mL between weeks 24 and 108, primary nelfinavir resistance mutations (D30N and/or L90M) were observed in 45% of the 96 nelfinavir-treated patients with available genotypes[3]. In contrast, no primary protease inhibitor resistance mutations were detected in the 51 lopinavir/ritonavir-treated patients analyzed[3].
Table 3: Common Nelfinavir Resistance Mutations
| Mutation | Type | Impact |
| D30N | Primary | Specific to nelfinavir, reduces binding affinity. Does not confer broad cross-resistance. |
| N88D | Secondary | Often accompanies D30N, compensates for reduced viral fitness. |
| L90M | Primary | Confers resistance to nelfinavir and saquinavir. |
Information compiled from multiple studies on nelfinavir resistance.[8][10][11]
Experimental Protocols
The assessment of nelfinavir's efficacy and resistance relies on standardized laboratory procedures for viral load quantification and genotypic analysis.
Viral Load Quantification
A common method for quantifying HIV-1 RNA in plasma is the COBAS AMPLICOR HIV-1 MONITOR™ Test . This in vitro nucleic acid amplification test involves several key steps:
-
Specimen Preparation: HIV-1 RNA is isolated from plasma. This can be done through direct lysis of viral particles followed by RNA precipitation (Standard procedure) or by initial ultracentrifugation to pellet the virus before lysis (UltraSensitive procedure)[12][13].
-
Reverse Transcription (RT): The isolated viral RNA is converted into complementary DNA (cDNA).
-
PCR Amplification: The cDNA is amplified using HIV-1 specific primers.
-
Hybridization: The amplified DNA is hybridized to specific oligonucleotide probes.
-
Detection: The probe-bound amplified products are detected colorimetrically[12].
The standard assay has a quantification range of 400 to 750,000 copies/mL, while the ultrasensitive version can quantify between 50 and 75,000 copies/mL[12].
Genotypic Resistance Testing
Genotypic assays are used to identify drug resistance-associated mutations in the HIV-1 genome. The TRUGENE HIV-1 Genotyping Kit is an example of such a system. The general workflow is as follows:
-
RNA Extraction: Viral RNA is extracted from the patient's plasma sample.
-
RT-PCR: The viral RNA is reverse transcribed to cDNA and then amplified in a single-tube reaction.
-
DNA Sequencing: The amplified DNA, specifically the protease and reverse transcriptase regions, is sequenced.
-
Data Analysis: The sequence data is analyzed to identify mutations known to be associated with drug resistance[14][15][16].
This process allows for the identification of key mutations such as D30N, N88D, and L90M, which are crucial for guiding treatment decisions.
Visualizing Nelfinavir's Mechanism and Resistance
The following diagrams illustrate the mechanism of action of nelfinavir and the development of resistance.
Caption: Inhibition of HIV Lifecycle by Nelfinavir.
Caption: Development of Nelfinavir Resistance.
Caption: Off-target Cellular Effects of Nelfinavir.
References
- 1. Insights into the broad cellular effects of nelfinavir and the HIV protease inhibitors supporting their role in cancer treatment and prevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel four-drug salvage treatment regimens after failure of a human immunodeficiency virus type 1 protease inhibitor-containing regimen: antiviral activity and correlation of baseline phenotypic drug susceptibility with virologic outcome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Incidence of resistance in a double-blind study comparing lopinavir/ritonavir plus stavudine and lamivudine to nelfinavir plus stavudine and lamivudine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nelfinavir: an update on its use in HIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lopinavir-ritonavir versus nelfinavir for the initial treatment of HIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dose-ranging, randomized, clinical trial of atazanavir with lamivudine and stavudine in antiretroviral-naive subjects: 48-week results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lopinavir/ritonavir in the treatment of HIV-1 infection: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Nelfinavir - Wikipedia [en.wikipedia.org]
- 12. fda.gov [fda.gov]
- 13. fda.gov [fda.gov]
- 14. hanc.info [hanc.info]
- 15. journals.asm.org [journals.asm.org]
- 16. Performance Characteristics of the TRUGENE HIV-1 Genotyping Kit and the Opengene DNA Sequencing System - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
For researchers, scientists, and drug development professionals, the proper disposal of pharmaceutical compounds like Nelfinavir Mesylate is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols not only ensures a safe working environment but also prevents the release of active pharmaceutical ingredients into ecosystems. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, aligning with regulatory guidelines and safety best practices.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. Key safety measures include minimizing dust generation and accumulation.[1] If tablets or capsules are crushed or broken, appropriate personal protective equipment (PPE) must be worn to avoid inhalation and contact with skin or eyes.[1] Following any handling, hands and exposed skin should be thoroughly washed.[1]
Recommended Personal Protective Equipment (PPE):
| PPE Item | Specification | Purpose |
| Gloves | Protective gloves | To prevent skin contact. |
| Eye Protection | Safety goggles with side-shields | To protect eyes from dust and splashes. |
| Body Protection | Impervious clothing | To prevent contamination of personal clothing. |
| Respiratory Protection | Suitable respirator | To be used in case of dust or aerosol formation to prevent inhalation. |
This data is synthesized from multiple Safety Data Sheets for this compound.[2][3]
In the event of a spill, the area should be contained to prevent further spread. Spilled solid material should be collected using a method that avoids dust generation, such as a damp cloth or a filtered vacuum.[1] The collected waste must then be placed in a labeled, sealed container for disposal.[1]
Step-by-Step Disposal Protocol for this compound in a Laboratory Setting
The disposal of this compound, a non-controlled pharmaceutical, must comply with federal and local regulations to prevent environmental contamination. The following protocol outlines the recommended procedure for its disposal from a laboratory setting.
Step 1: Segregation and Identification
Properly segregate this compound waste from other laboratory waste streams. It should be classified as a non-hazardous pharmaceutical waste unless it exhibits hazardous characteristics such as ignitability, corrosivity, reactivity, or toxicity, as defined by the Resource Conservation and Recovery Act (RCRA).[4]
Step 2: Containment and Labeling
Place all this compound waste, including expired tablets, contaminated labware, and spill cleanup materials, into a designated, leak-proof, and clearly labeled container. The label should prominently display "Pharmaceutical Waste for Disposal" and include the name of the compound.
Step 3: Secure Storage
Store the sealed container in a secure, designated area away from general lab traffic to await pickup by a licensed waste management contractor. This storage area should be inaccessible to unauthorized personnel.
Step 4: Professional Disposal
Arrange for the collection and disposal of the this compound waste through a state-licensed medical or pharmaceutical waste contractor.[5] These contractors are equipped to transport and dispose of pharmaceutical waste in accordance with Environmental Protection Agency (EPA) and Drug Enforcement Administration (DEA) regulations.[6][7] The preferred method of destruction for many pharmaceuticals is high-temperature incineration at a permitted facility.[4][7][8]
Important Considerations:
-
Do Not Sewer: Never dispose of this compound by flushing it down the toilet or pouring it down the drain.[7] Wastewater treatment facilities are often not equipped to remove such compounds, leading to environmental contamination.[9]
-
Avoid Regular Trash: Do not dispose of this compound in the regular trash, as this can lead to accidental exposure or environmental release. The FDA provides guidance for household disposal in the absence of take-back programs, but this is not the recommended procedure for a professional laboratory setting.[10][11][12]
-
Return to Manufacturer: Where possible, returning the pharmaceutical to the manufacturer is a viable and responsible disposal option.[5]
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: this compound Disposal Workflow.
References
- 1. pfe-pfizercom-prod.s3.amazonaws.com [pfe-pfizercom-prod.s3.amazonaws.com]
- 2. Nelfinavir (Mesylate)|159989-65-8|MSDS [dcchemicals.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. danielshealth.com [danielshealth.com]
- 5. This compound | C33H49N3O7S2 | CID 64142 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. easyrxcycle.com [easyrxcycle.com]
- 7. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 8. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 9. epa.gov [epa.gov]
- 10. How to Dispose of Unused Medicine Responsibly to Protect the Environment | Pfizer [pfizer.com]
- 11. fda.gov [fda.gov]
- 12. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
This guide provides crucial safety and logistical information for laboratory professionals handling Nelfinavir Mesylate. It outlines the necessary personal protective equipment (PPE), safe handling procedures, and disposal plans to ensure a secure laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, it is imperative to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The recommended PPE includes:
-
Eye Protection : Safety goggles with side-shields should be worn to protect against dust and potential splashes.[1][2]
-
Hand Protection : Wear protective gloves.[1][2] For tasks involving potential spills or extensive handling, consider double gloving.[3]
-
Body Protection : An impervious, lint-free, solid-front gown with long sleeves and tight-fitting cuffs is required to protect the skin.[1][2][3]
-
Respiratory Protection : A suitable respirator should be used, especially when handling the powder form, to avoid inhalation of dust.[1][2] Engineering controls, such as a fume hood, should be the primary means of controlling exposure.[4]
Safe Handling Procedures
Adherence to the following procedures is critical for the safe handling of this compound:
-
Ventilation : Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1]
-
Avoid Contact : Take all necessary precautions to avoid direct contact with the skin, eyes, and clothing.[5] Do not ingest or inhale the substance.[6]
-
Dust Formation : Avoid creating dust when handling the solid form of the compound.[5]
-
Hygiene : Wash hands thoroughly after handling the material.[7] Do not eat, drink, or smoke in the handling area.[1][7]
Emergency Procedures
In the event of accidental exposure, follow these first-aid measures:
-
Eye Contact : Immediately flush the eyes with plenty of water for several minutes, removing contact lenses if present. If irritation persists, seek medical attention.[1][8]
-
Skin Contact : Wash the affected area thoroughly with soap and water.[9]
-
Inhalation : Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.[4][8]
-
Ingestion : If swallowed, rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[1][9]
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with local, regional, and national regulations.[1][8] For small quantities, it may be permissible to mix with an inert absorbent material and dispose of it in a sealed container in the trash.[10] However, it is crucial to consult your institution's waste disposal guidelines.
Quantitative Data Summary
| Parameter | Value | Reference |
| Oral LD50 (Rat) | >500 mg/kg | [8] |
| Storage Temperature | 15° to 30°C (59° to 86°F) | [11] |
Note: No specific occupational exposure limits (OELs) for this compound were identified in the search results. The provided OELs in one source were for other ingredients in a formulated product.[4]
Experimental Workflow for Safe Handling
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
- 1. Nelfinavir (Mesylate)|159989-65-8|MSDS [dcchemicals.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. osha.gov [osha.gov]
- 4. pfe-pfizercom-prod.s3.amazonaws.com [pfe-pfizercom-prod.s3.amazonaws.com]
- 5. fishersci.com [fishersci.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. pfe-pfizercom-prod.s3.amazonaws.com [pfe-pfizercom-prod.s3.amazonaws.com]
- 10. This compound | C33H49N3O7S2 | CID 64142 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. pfizermedical.com [pfizermedical.com]
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
